PROTAC TYK2 degradation agent1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C55H69N13O7S |
|---|---|
Molekulargewicht |
1056.3 g/mol |
IUPAC-Name |
6-[[5-[[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecyl]carbamoyl]-2-pyridinyl]amino]-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C55H69N13O7S/c1-34-48(76-33-62-34)36-21-19-35(20-22-36)28-60-53(73)43-26-38(69)31-68(43)54(74)49(55(2,3)4)65-46(70)18-13-11-9-8-10-12-14-25-57-51(71)37-23-24-44(58-29-37)64-45-27-42(40(30-59-45)52(72)56-5)63-41-17-15-16-39(47(41)75-7)50-61-32-67(6)66-50/h15-17,19-24,27,29-30,32-33,38,43,49,69H,8-14,18,25-26,28,31H2,1-7H3,(H,56,72)(H,57,71)(H,60,73)(H,65,70)(H2,58,59,63,64)/t38-,43+,49-/m1/s1 |
InChI-Schlüssel |
ZQBPERKIXUCCNQ-DXGZDBETSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCNC(=O)C4=CN=C(C=C4)NC5=NC=C(C(=C5)NC6=CC=CC(=C6OC)C7=NN(C=N7)C)C(=O)NC)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCNC(=O)C4=CN=C(C=C4)NC5=NC=C(C(=C5)NC6=CC=CC(=C6OC)C7=NN(C=N7)C)C(=O)NC)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
mechanism of action of TYK2-targeting PROTACs
An In-Depth Technical Guide to the Mechanism of Action of TYK2-Targeting PROTACs
Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signal transduction for key cytokines such as Interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).[1][2] These signaling pathways are integral to the differentiation and function of pathogenic immune cells, and their dysregulation is a hallmark of numerous autoimmune and inflammatory diseases, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[3][4] Consequently, TYK2 has emerged as a compelling therapeutic target. While traditional small molecule inhibitors can modulate the kinase activity of TYK2, they do not address its kinase-independent scaffolding functions, which are also implicated in pro-inflammatory signaling.[5]
Proteolysis-targeting chimera (PROTAC) technology offers a novel therapeutic modality to overcome this limitation.[6] PROTACs are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[7][8] This guide provides a detailed technical overview of the mechanism of action for TYK2-targeting PROTACs, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.
The Core Mechanisms
The TYK2 Signaling Pathway
TYK2 plays a pivotal role in the JAK-STAT signaling cascade. The process is initiated when a cytokine, such as IL-23 or a Type I IFN, binds to its corresponding receptor on the cell surface.[4] This binding event induces receptor dimerization, bringing the associated TYK2 and its partner JAKs (e.g., JAK1 or JAK2) into close proximity.[2][4] This proximity facilitates their trans-phosphorylation and activation. The activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[9] These phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in inflammation, immune cell differentiation, and proliferation.[1][10] Beyond its catalytic activity, TYK2 also has a scaffolding function that is essential for the surface expression and stability of certain cytokine receptors.[5]
The General PROTAC Mechanism of Action
PROTACs are bifunctional molecules comprising three key components: a ligand that binds to the protein of interest (in this case, TYK2), a ligand for an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker connecting the two.[6][11] The PROTAC's mechanism is catalytic and event-driven.[12] It works by inducing proximity between TYK2 and an E3 ligase, forming a ternary complex (TYK2-PROTAC-E3 Ligase).[13][14]
Within this complex, the E3 ligase ubiquitinates TYK2 by tagging it with a chain of ubiquitin molecules.[7] This polyubiquitin (B1169507) chain acts as a signal for degradation by the 26S proteasome, the cell's protein disposal machinery.[8] After inducing ubiquitination, the PROTAC molecule is released and can proceed to bind another TYK2 protein, repeating the cycle.[6] This catalytic nature allows PROTACs to be effective at very low concentrations.[6] A key advantage of this approach is the complete removal of the target protein, which abrogates both its enzymatic and non-enzymatic scaffolding functions.[5]
Quantitative Analysis of TYK2 Degraders
The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achievable). Recent studies have reported the development of highly potent and selective TYK2 degraders. For instance, a series of CRBN-recruiting PROTACs were developed based on an allosteric TYK2 inhibitor.[5]
| Compound | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| 15t | CRBN | Jurkat | 0.42 | >95 | [5][15] |
| 15d | CRBN | Jurkat | >50% degradation @ 10nM | ~94 | [5] |
| 15j | CRBN | Jurkat | >50% degradation @ 10nM | ~88 | [5] |
| Degrader 5 | VHL | Jurkat | Moderate degradation | N/A | [16] |
| Degrader 37 | VHL | Jurkat | Potent degradation | N/A | [16] |
N/A: Not explicitly quantified in the source.
Key Experimental Protocols
Evaluating the mechanism and efficacy of TYK2-targeting PROTACs involves a series of in vitro and in vivo assays. The following are detailed protocols for core experiments.
Western Blot for TYK2 Protein Degradation
Principle: This assay directly measures the reduction in total TYK2 protein levels in cells following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Culture human Jurkat T-cells or other relevant cell lines to an appropriate density. Treat the cells with varying concentrations of the TYK2-PROTAC (e.g., 1, 10, 100 nM) or vehicle control (DMSO) for a specified time course (e.g., 10-24 hours).[5]
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellets using RIPA buffer supplemented with protease and phosphatase inhibitors.[9] Incubate on ice for 30 minutes and clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[9]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for TYK2 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[9]
-
Quantification: Densitometry is used to quantify the band intensities. The level of TYK2 is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.
STAT Phosphorylation Assay by Flow Cytometry
Principle: This functional assay assesses the downstream consequences of TYK2 degradation by measuring the inhibition of cytokine-induced STAT phosphorylation.
Methodology:
-
Cell Preparation and Treatment: Isolate human peripheral blood mononuclear cells (PBMCs). Pre-incubate the cells with various concentrations of the TYK2-PROTAC or a vehicle control for 2-4 hours.[17]
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the TYK2 pathway (e.g., IL-12 to induce STAT4 phosphorylation or IFN-α for STAT1 phosphorylation) for a short period (15-30 minutes) at 37°C.[17][18]
-
Fixation and Permeabilization: Immediately fix the cells with a fixation buffer to preserve the phosphorylation state, followed by permeabilization to allow intracellular antibody staining.[17]
-
Staining: Stain the cells with fluorescently-conjugated antibodies against a cell surface marker (e.g., CD4 for T-cells) and against the phosphorylated STAT protein of interest (e.g., anti-pSTAT4).
-
Data Acquisition and Analysis: Analyze the cells using a flow cytometer. Gate on the specific cell population (e.g., CD4+ T-cells) and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal. The inhibition of STAT phosphorylation is determined by comparing the MFI of PROTAC-treated samples to the cytokine-stimulated vehicle control.[18]
In Vivo Murine Psoriasis Model
Principle: This protocol evaluates the therapeutic efficacy of a TYK2-PROTAC in a preclinical animal model of psoriasis, a TYK2-dependent autoimmune disease.
Methodology:
-
Model Induction: Use a standard mouse strain (e.g., BALB/c). Apply Imiquimod (IMQ) cream topically to the shaved back skin of the mice daily for 6-7 consecutive days to induce a psoriasis-like skin inflammation phenotype.[5]
-
Dosing: Administer the TYK2-PROTAC (e.g., 5 mg/kg) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) daily, concurrent with the IMQ application.[5]
-
Clinical Scoring: Monitor the disease progression daily by scoring the severity of erythema, scaling, and skin thickness using a Psoriasis Area and Severity Index (PASI)-like scoring system.[5]
-
Histological Analysis: At the end of the study, collect skin tissue samples. Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on tissue sections to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Data Analysis: Compare the PASI scores, spleen weights (as a marker of systemic inflammation), and histological parameters between the PROTAC-treated group and the vehicle control group to determine therapeutic efficacy.[5]
Conclusion
TYK2-targeting PROTACs represent a promising and innovative therapeutic strategy for a range of autoimmune and inflammatory diseases. By harnessing the cell's ubiquitin-proteasome system, these molecules induce the complete and catalytic degradation of the TYK2 protein. This mechanism offers a distinct advantage over traditional kinase inhibitors by eliminating both the catalytic and critical scaffolding functions of TYK2, potentially leading to greater efficacy and a more profound suppression of pathogenic immune signaling. The continued development and optimization of TYK2 degraders, validated through rigorous in vitro and in vivo experimental protocols, hold significant potential for delivering novel treatments to patients with unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]
- 4. revvity.com [revvity.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances of Degradation Technologies Based on PROTAC Mechanism | MDPI [mdpi.com]
- 7. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. bms.com [bms.com]
- 11. youtube.com [youtube.com]
- 12. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies [mdpi.com]
- 13. ijcrr.com [ijcrr.com]
- 14. researchgate.net [researchgate.net]
- 15. Item - Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - American Chemical Society - Figshare [acs.figshare.com]
- 16. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
The Role of TYK2 Signaling in Autoimmune Disease Pathogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrosine kinase 2 (TYK2) has emerged as a critical intracellular signaling node in the pathogenesis of a broad spectrum of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 plays a pivotal role in the signal transduction of key cytokines, including type I interferons (IFNs), interleukin-12 (B1171171) (IL-12), and IL-23. These cytokines are central to the differentiation, expansion, and function of pathogenic immune cell subsets, such as T helper 1 (Th1) and Th17 cells, which drive the chronic inflammation characteristic of autoimmune disorders. The dysregulation of TYK2-mediated signaling pathways contributes significantly to the breakdown of self-tolerance and the perpetuation of chronic inflammation. This guide provides a comprehensive overview of the role of TYK2 signaling in autoimmune disease, details on relevant experimental protocols, and quantitative data on the impact of TYK2 modulation.
The TYK2 Signaling Pathway in Autoimmunity
TYK2 is an intracellular enzyme that associates with the cytoplasmic domains of specific cytokine receptors.[1] Upon cytokine binding and receptor dimerization, TYK2 and its partner JAKs become activated through trans-phosphorylation, initiating a downstream signaling cascade that culminates in the modulation of gene expression.[2] The primary pathogenic pathways involving TYK2 in autoimmune diseases are driven by Type I IFNs, IL-12, and IL-23.[1]
Type I Interferon (IFN) Signaling
In several autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE), a persistent elevation of Type I IFNs is a hallmark of the disease.[1] TYK2, in partnership with JAK1, is essential for signaling downstream of the Type I IFN receptor (IFNAR).[1][3] Upon IFN-α or IFN-β binding to IFNAR, TYK2 and JAK1 are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STAT) 1 and STAT2.[1] Phosphorylated STAT1 and STAT2 form a heterodimer that associates with IFN-regulatory factor 9 (IRF9) to create the IFN-stimulated gene factor 3 (ISGF3) complex. This complex translocates to the nucleus and binds to IFN-stimulated response elements (ISREs) in the promoters of hundreds of IFN-stimulated genes (ISGs), driving a pro-inflammatory state.[1]
IL-12 and IL-23 Signaling
The IL-12 and IL-23 pathways are central to the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, Crohn's disease, and multiple sclerosis.[1] Both cytokines share a common p40 subunit and a receptor subunit, IL-12Rβ1, and both rely on TYK2 for signal transduction.[1]
-
IL-12 Signaling: IL-12 is critical for the differentiation of naive T cells into Th1 cells, which produce IFN-γ. TYK2, paired with JAK2, is activated upon IL-12 binding to its receptor, leading to the phosphorylation of STAT4.[1] Activated STAT4 promotes the transcription of IFNG and other Th1-associated genes.[1]
-
IL-23 Signaling: IL-23 is essential for the expansion, survival, and effector function of Th17 cells, which produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1][4] Upon IL-23 binding to its receptor, TYK2 and JAK2 are activated, leading to the phosphorylation of STAT3.[5]
Caption: TYK2 Signaling Pathways in Autoimmunity.
Quantitative Data on TYK2's Role in Autoimmune Disease
The following tables summarize key quantitative data from clinical trials and genetic studies, highlighting the impact of TYK2 signaling and its inhibition in various autoimmune diseases.
Table 1: Clinical Efficacy of Deucravacitinib (a TYK2 Inhibitor) in Plaque Psoriasis (POETYK PSO-1 & PSO-2 Trials)
| Endpoint (Week 16) | Deucravacitinib 6 mg QD | Placebo | Apremilast (B1683926) 30 mg BID |
| PASI 75 Response Rate (PSO-1) | 58.4%[6] | 12.7%[6] | 35.1%[6] |
| PASI 75 Response Rate (PSO-2) | 53.0%[7] | 9.4%[7] | 39.8%[7] |
| sPGA 0/1 (Clear/Almost Clear) Response Rate (PSO-2) | 49.5%[7] | 8.6%[7] | 33.9%[7] |
QD: once daily; BID: twice daily; PASI 75: Psoriasis Area and Severity Index 75% improvement; sPGA: static Physician's Global Assessment.
Table 2: Effect of Deucravacitinib on Serum Biomarkers in Psoriatic Arthritis (Phase 2 Trial)
| Biomarker | Baseline Association with PASI Score (r-value) | Change from Baseline at Week 16 with Deucravacitinib | Odds Ratio for PASI 75 Response with High Baseline Levels |
| IL-17A | 0.4[8] | Significantly Reduced (p < 0.01)[8] | 15.76[8] |
| Beta-defensin 2 (BD-2) | 0.56[8] | Significantly Reduced (p < 0.01)[8] | 15.41[8] |
| IL-19 | 0.5[8] | Significantly Reduced (p < 0.01)[8] | Not Reported |
| CXCL9 | Not Reported | Significantly Reduced (p < 0.01)[8] | Not Reported |
| CXCL10 | Not Reported | Significantly Reduced (p < 0.01)[8] | Not Reported |
| C-reactive protein (CRP) | Not Reported | Significantly Reduced (p < 0.01)[8] | Not Reported |
| Matrix metalloproteinase 3 (MMP3) | Not Reported | Significantly Reduced (p < 0.01)[8] | Not Reported |
| Collagen type 4 degradation marker (C4M) | Not Reported | Significantly Reduced (p < 0.01)[8] | Not Reported |
Table 3: Association of TYK2 Gene Polymorphisms with Autoimmune Diseases (Meta-analysis)
| SNP | Protective Allele | Associated Autoimmune Diseases | Pooled Odds Ratio (OR) (95% CI) |
| rs34536443 (P1104A) | C (vs. G) | Multiple Sclerosis, Rheumatoid Arthritis, Systemic Lupus Erythematosus, Crohn's Disease, Ulcerative Colitis | 0.76 (0.69 - 0.84)[9] |
| rs2304256 | A (vs. C) | Multiple Sclerosis, Rheumatoid Arthritis, Systemic Lupus Erythematosus, Crohn's Disease, Ulcerative Colitis | 0.78 (0.70 - 0.87)[9] |
| rs12720356 | C | Systemic Lupus Erythematosus, Rheumatoid Arthritis, Inflammatory Bowel Disease, Crohn's Disease, Psoriasis, Ulcerative Colitis, Multiple Sclerosis | Not explicitly stated in a single value, but protective effect noted[10] |
| rs12720270 | Minor Allele | Protection against autoimmune diseases | Protective effect noted[10] |
| rs35018800 | Minor Allele | Protection against autoimmune diseases | Protective effect noted[10] |
| rs280519 | A Allele | Risk for Systemic Lupus Erythematosus | Risk association noted[10] |
Key Experimental Protocols
In Vivo Model: Imiquimod-Induced Psoriasis in Mice
This model is widely used to study the pathogenesis of psoriasis and for the preclinical evaluation of novel therapeutic agents.[1]
Principle: Topical application of imiquimod (B1671794), a Toll-like receptor 7 (TLR7) agonist, induces a psoriasis-like skin inflammation in mice that recapitulates many key features of human plaque psoriasis, including erythema, scaling, and epidermal thickening (acanthosis).[11][12] The underlying mechanism involves the activation of the IL-23/IL-17 axis.[1]
Protocol:
-
Animal Model: C57BL/6 mice are commonly used.[12]
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and/or ear of the mice for 5-6 consecutive days.[11]
-
Treatment: The TYK2 inhibitor or vehicle control is administered orally or via another appropriate route, typically starting before or after disease induction.[13]
-
Readouts:
-
Clinical Scoring: The Psoriasis Area and Severity Index (PASI) is adapted to score erythema, scaling, and skin thickness.[12]
-
Histology: Skin biopsies are taken for H&E staining to assess epidermal thickness, and for immunohistochemistry to detect markers of proliferation (e.g., Ki-67) and immune cell infiltration.[11]
-
Cytokine Analysis: Skin or serum samples are analyzed for levels of pro-inflammatory cytokines such as IL-17A, IL-22, and IL-23 using ELISA or multiplex assays.[11]
-
Gene Expression: RNA is extracted from skin biopsies to quantify the expression of psoriasis-associated genes by qPCR.[11]
-
Caption: Experimental Workflow for Imiquimod-Induced Psoriasis Model.
Cellular Assay: STAT Phosphorylation by Flow Cytometry
This assay assesses the inhibitory effect of a compound on cytokine-induced STAT phosphorylation in a cellular context.
Principle: Cytokine stimulation of immune cells leads to the rapid phosphorylation of specific STAT proteins. Flow cytometry, using phospho-specific antibodies, can quantify the level of STAT phosphorylation on a single-cell basis.[14][15]
Protocol:
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or use a relevant cell line (e.g., NK-92).[13]
-
Compound Treatment: Pre-incubate cells with a serial dilution of the TYK2 inhibitor or vehicle control for 1-2 hours.[13]
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the TYK2 pathway (e.g., IL-12 to induce STAT4 phosphorylation, or IFN-α to induce STAT1/STAT2 phosphorylation) for a short period (e.g., 15-30 minutes).[13][16]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde to preserve the phosphorylation state, followed by permeabilization with methanol (B129727) to allow intracellular antibody staining.[14]
-
Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (to identify specific cell populations) and a phospho-specific STAT antibody (e.g., anti-phospho-STAT4).[14]
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the target cell population.[14]
-
Data Analysis: Calculate the IC50 value, which is the inhibitor concentration that reduces the cytokine-induced STAT phosphorylation by 50%.[13]
Biochemical Assay: ADP-Glo™ Kinase Assay
This assay measures the kinase activity of purified TYK2 by quantifying the amount of ADP produced during the phosphorylation of a substrate.
Principle: The amount of ADP produced in a kinase reaction is directly proportional to the kinase activity. The ADP-Glo™ assay is a luminescence-based assay that measures ADP production in two steps: 1) termination of the kinase reaction and depletion of remaining ATP, and 2) conversion of ADP to ATP, which is then used in a luciferase reaction to generate a light signal.[17]
Protocol:
-
Kinase Reaction Setup: In a multi-well plate, combine the TYK2 enzyme, a suitable substrate (e.g., a peptide substrate), and the test inhibitor at various concentrations in a kinase buffer.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Luminescence Reading: Measure the luminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the TYK2 activity. Calculate the IC50 value for the inhibitor.
Caption: Workflow for an ADP-Glo™ TYK2 Kinase Assay.
Conclusion
TYK2 signaling plays a well-established and critical role in the pathogenesis of a wide range of autoimmune diseases by mediating the effects of key pro-inflammatory cytokines. The development of selective TYK2 inhibitors has shown significant promise in clinical trials, offering a new therapeutic avenue for patients with these debilitating conditions. The experimental models and assays detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricacies of TYK2 signaling and to evaluate the efficacy of novel therapeutic interventions targeting this key pathway. A thorough understanding of the molecular mechanisms, quantitative effects of modulation, and appropriate experimental methodologies is essential for advancing the field and developing more effective and safer treatments for autoimmune diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Association of TYK2 polymorphisms with autoimmune diseases: A comprehensive and updated systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study - - PracticalDermatology [practicaldermatology.com]
- 7. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, phase 3 Program fOr Evaluation of TYK2 inhibitor psoriasis second trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 2 Trial of Deucravacitinib in Psoriatic Arthritis: Biomarkers Associated With Disease Activity, Pharmacodynamics, and Clinical Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meta-analysis of TYK2 gene polymorphisms association with susceptibility to autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.com]
The Advent of TYK2 Degraders: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins has emerged as a revolutionary therapeutic modality, offering distinct advantages over traditional inhibition. This guide provides an in-depth technical overview of the discovery and synthesis of novel degraders for Tyrosine Kinase 2 (TYK2), a critical node in inflammatory signaling pathways. By eliminating the entire protein, TYK2 degraders promise enhanced efficacy, selectivity, and the potential to overcome resistance mechanisms associated with small molecule inhibitors.
The Central Role of TYK2 in Autoimmune and Inflammatory Diseases
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] These intracellular enzymes are pivotal in transducing signals from cytokine receptors on the cell surface to the nucleus, thereby regulating gene expression involved in immunity and inflammation.[2][3]
TYK2 plays a crucial role in the signaling cascades of key cytokines, including Type I interferons (IFNs), interleukin (IL)-12, and IL-23.[1][4][5] Dysregulation of these pathways is a hallmark of numerous autoimmune and inflammatory diseases such as psoriasis, psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[2][4][6]
Upon cytokine binding, TYK2 and a partner JAK (e.g., JAK1 for Type I IFNs, JAK2 for IL-12/23) become activated through trans-phosphorylation.[4][5] This initiates a downstream cascade, primarily through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][7] Activated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes that drive immune cell differentiation and inflammatory responses.[2][4]
The therapeutic rationale for targeting TYK2 is strongly supported by human genetics; loss-of-function variants in the TYK2 gene are associated with protection against several autoimmune diseases.[3][8] While allosteric inhibitors like deucravacitinib (B606291) have validated TYK2 as a therapeutic target, they only modulate its kinase activity.[1] Degraders offer a more comprehensive approach by eliminating both the enzymatic and non-enzymatic scaffolding functions of the TYK2 protein.[1][8]
Mechanism of Action: PROTAC-Mediated TYK2 Degradation
The leading strategy for inducing TYK2 degradation involves Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (TYK2), a ligand for an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[9][10]
The PROTAC facilitates the formation of a ternary complex between TYK2 and the E3 ligase.[10] This induced proximity enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the TYK2 protein. The resulting polyubiquitinated TYK2 is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[9] This catalytic mode of action allows PROTACs to be effective at very low, often sub-nanomolar, concentrations.[10]
Discovery and Optimization of Novel TYK2 Degraders
The discovery of potent and selective TYK2 degraders involves the strategic design and optimization of the three PROTAC components. Allosteric TYK2 inhibitors, such as deucravacitinib which binds to the regulatory pseudokinase (JH2) domain, have served as effective starting points for the TYK2-binding warhead.[1][11]
Structure-Activity Relationship (SAR) and Lead Optimization
Linker Optimization: The length and composition of the linker are critical for optimal ternary complex formation and degradation potency. Studies have shown that for CRBN-based degraders derived from a deucravacitinib-like warhead, flexible alkyl linkers of 5 to 8 carbons attached to the E3 ligase ligand provide excellent degradation potency.[1] In contrast, replacing the alkyl linkers with polyethylene (B3416737) glycol (PEG) linkers of equivalent length can lead to a significant decline in degradation activity.[1]
E3 Ligase Choice: Both CRBN and VHL have been successfully recruited for TYK2 degradation.[1][11] The choice of E3 ligase can influence the degradation profile, selectivity, and physicochemical properties of the final compound.
Metabolic Stability: A key challenge in degrader development is achieving good metabolic stability and oral bioavailability. Early flexible linkers can be susceptible to metabolic breakdown. Rigidifying the linker, for instance by incorporating a cyclohexane (B81311) ring, has been shown to significantly improve metabolic stability.[1]
Key TYK2 Degrader Compounds
Several promising TYK2 degraders have been reported in the literature, demonstrating the potential of this approach.
| Compound | TYK2 Warhead | E3 Ligase | DC₅₀ | Dₘₐₓ | Key Features & Selectivity | Reference |
| 15t | Allosteric (JH2) | CRBN | 0.42 nM | >95% | Highly selective for TYK2 over other JAKs (JAK1, JAK2, JAK3). In vivo efficacy in a murine psoriasis model. | [1][12] |
| KT-294 | Not Disclosed | Not Disclosed | Picomolar | ~100% | Orally bioavailable. Potently inhibits IL-12, IL-23, and Type I IFN pathways. Spares IL-10 signaling, unlike some small molecule inhibitors. | [8][13] |
| Degrader 37 | Allosteric (JH2) | VHL | Potent | N/A | A potent VHL-based degrader with retained selectivity for TYK2 over other JAKs. | [11] |
| Exemplified PROTAC | Not Disclosed | Not Disclosed | ≤ 1 nM | N/A | Potent degradation in human PBMC and B-cell lymphoma cell lines. | [14] |
-
DC₅₀: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achievable with the degrader.
Synthesis of TYK2 Degraders
The synthesis of TYK2 PROTACs typically involves a multi-step process culminating in the coupling of the TYK2-binding moiety, the linker, and the E3 ligase ligand. A common strategy involves preparing a key intermediate of the TYK2 warhead and a separate E3 ligase-linker fragment, followed by a final amide bond formation.
For example, the synthesis of CRBN-based degraders like compound 15t has been reported.[1] This involves:
-
Synthesis of the TYK2-binding core (e.g., intermediate 13): This is often achieved through a series of reactions including Suzuki coupling, reduction of a nitro group to an aniline, regioselective amide formation, and a Buchwald-Hartwig amination, followed by hydrolysis.[1]
-
Preparation of E3 Ligase-Linker Fragments: Pomalidomide or thalidomide (B1683933) analogs with attached linkers of varying lengths are synthesized, often with a terminal amine protected by a Boc group.[1]
-
Final Coupling: The Boc-protecting group on the E3 ligase-linker fragment is removed (e.g., using TFA), and the resulting free amine is coupled with the carboxylic acid of the TYK2 warhead intermediate using a peptide coupling agent like HATU.[1]
Experimental Protocols for Degrader Evaluation
A systematic workflow is employed to characterize novel TYK2 degraders, assessing their potency, selectivity, mechanism of action, and in vivo efficacy.
In Vitro Degradation and Selectivity Assays
-
Western Blot Analysis: This is the primary method to quantify the reduction in TYK2 protein levels. Human cell lines, such as Jurkat T-cells, are treated with varying concentrations of the degrader for a set period (e.g., 24 hours). Protein lysates are then separated by SDS-PAGE and probed with antibodies specific for TYK2 and a loading control (e.g., GAPDH). The selectivity is assessed by concurrently probing for other JAK family members (JAK1, JAK2, JAK3).[1][11]
-
Quantitative Proteomics: To assess selectivity on a global scale, unbiased mass spectrometry-based proteomics can be performed on cells treated with the degrader. This method identifies and quantifies thousands of proteins, confirming that the degrader's effect is highly specific to TYK2.[1]
Functional Assays
-
Phospho-STAT Flow Cytometry (FACS): To confirm that TYK2 degradation leads to functional inhibition of the downstream pathway, phosphorylation of STAT proteins is measured. For example, human peripheral blood mononuclear cells (PBMCs) can be pre-treated with the degrader and then stimulated with a TYK2-dependent cytokine like IL-12. The level of phosphorylated STAT4 (pSTAT4) in specific cell subsets (e.g., CD4+ T-cells) is then quantified by flow cytometry.[1] To demonstrate selectivity, the effect on non-TYK2 pathways (e.g., IL-6 induced pSTAT3, which is JAK1/2 dependent) can also be measured.[1]
Mechanism of Action (MoA) Assays
-
Competition Assays: To confirm that degradation requires the formation of the ternary complex, competition experiments are performed. Pre-treatment of cells with an excess of the free TYK2-binding warhead or the free E3 ligase ligand should block the degradation of TYK2 by the PROTAC.[1]
-
Proteasome and Ubiquitination Inhibition: To verify that degradation occurs via the ubiquitin-proteasome system, cells are co-treated with the degrader and a proteasome inhibitor (e.g., MG132). The inhibitor should rescue TYK2 from degradation.
In Vivo Efficacy Models
-
Murine Psoriasis Model: The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is commonly used. Topical application of IMQ cream induces skin inflammation that mimics human psoriasis. The TYK2 degrader is administered (e.g., via intraperitoneal injection or orally), and its efficacy is evaluated by measuring reductions in skin thickness, erythema, and scaling. Immunohistochemistry (IHC) on skin sections can be used to confirm TYK2 protein degradation in the target tissue.[1]
Future Outlook
The development of TYK2 degraders represents a significant advancement in the pursuit of novel therapies for autoimmune and inflammatory diseases. These molecules offer the potential for a "biologic-like" efficacy profile in an orally available small molecule format.[15] By completely removing the target protein, degraders can achieve deeper and more sustained pathway inhibition than traditional inhibitors.[16]
Ongoing research focuses on improving the oral bioavailability and pharmacokinetic properties of TYK2 degraders, expanding their application to a wider range of diseases, including neuroinflammatory conditions, and further exploring the long-term biological consequences of sustained TYK2 protein removal.[1][17] As the first TYK2 degraders, such as KT-294, advance towards clinical trials, they hold the promise of delivering a new and powerful therapeutic option for patients with debilitating immune-mediated diseases.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. revvity.com [revvity.com]
- 3. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 7. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 8. kymeratx.com [kymeratx.com]
- 9. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies | MDPI [mdpi.com]
- 11. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tipranks.com [tipranks.com]
- 14. Kymera Therapeutics prepares and tests TYK2 degradation inducers | BioWorld [bioworld.com]
- 15. Kymera Therapeutics unveils first-in-class oral degrader immunology programs | BioWorld [bioworld.com]
- 16. Kymera Therapeutics Presents Preclinical Data for STAT6 and TYK2 First-In-Class, Oral Degrader Immunology Programs at the American Academy of Dermatology Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 17. Brain-penetrant TYK2 inhibitor shows efficacy in models of neuroinflammation | BioWorld [bioworld.com]
Structural Biology of the TYK2-PROTAC-E3 Ligase Ternary Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and biophysical principles governing the formation of the Tyrosine Kinase 2 (TYK2)-PROTAC-E3 ligase ternary complex. While a definitive high-resolution structure of a complete TYK2-PROTAC-E3 ligase ternary complex is not yet publicly available, this document leverages existing structural data of TYK2, general principles of PROTAC-mediated ternary complex formation, and detailed experimental protocols to equip researchers with the foundational knowledge required to advance drug discovery efforts in this domain.
Data Presentation: Quantitative Insights into Molecular Interactions
Quantitative biophysical data is paramount for understanding the formation and stability of the TYK2-PROTAC-E3 ligase ternary complex. The following tables summarize key binding affinities and structural data for TYK2 in complex with inhibitors, providing a baseline for understanding ligand interactions with the target protein. Furthermore, representative data from well-characterized kinase-PROTAC-E3 ligase systems are included to offer insights into the expected quantitative parameters for a TYK2 ternary complex.
Table 1: Structural and Binding Data for TYK2 with Small Molecule Ligands
| PDB ID | Ligand/Inhibitor | Resolution (Å) | Affinity (Kd/IC50) | Method | Target Domain | Reference |
| 4OLI | Compound 7012 | 2.8 | Not Reported | X-ray Crystallography | Pseudokinase-Kinase | [1][2] |
| 8S98 | Compound 8 | Not Reported | Not Reported | X-ray Crystallography | Pseudokinase | [3] |
| 6VNX | PF-06673518 | Not Reported | IC50 < 3 nM | X-ray Crystallography | Kinase | [4] |
| 3LXN | CP-690,550 | Not Reported | Not Reported | X-ray Crystallography | Kinase | [1] |
Table 2: Representative Quantitative Data for Kinase-PROTAC-E3 Ligase Ternary Complexes
| Target Kinase | PROTAC | E3 Ligase | Binary Kd (PROTAC to Target) | Binary Kd (PROTAC to E3) | Ternary Kd | Cooperativity (α) | Method | Reference |
| BTK | Compound 10 | CRBN | 70 - 140 nM | 2.5 - 3.6 µM | Not Reported | Low/None | SPR | [5] |
| Brd4BD2 | MZ1 | VHL | 1 nM (SPR), 4 nM (ITC) | 29 nM (SPR), 66 nM (ITC) | Not Reported | 26 (SPR), 15 (ITC) | SPR, ITC | [6] |
Experimental Protocols: A Methodological Toolkit
The following section provides detailed methodologies for key experiments crucial for the structural and biophysical characterization of a TYK2-PROTAC-E3 ligase ternary complex. These protocols are based on established methods for similar systems and can be adapted for TYK2-specific research.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, enabling the determination of binding kinetics (k_on, k_off) and affinity (K_d) for both binary and ternary complexes.[7][8]
Objective: To measure the binding kinetics and affinity of the PROTAC to TYK2 and the E3 ligase individually (binary interactions) and the formation of the TYK2-PROTAC-E3 ligase ternary complex.
Protocol:
-
Immobilization of E3 Ligase:
-
Biotinylated E3 ligase (e.g., VHL or CRBN complex) is immobilized on a streptavidin-coated sensor chip.
-
A reference channel is prepared by immobilizing a non-relevant biotinylated protein to subtract non-specific binding.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
A series of concentrations of the TYK2-PROTAC are injected over the sensor chip surface.
-
Association and dissociation phases are monitored in real-time.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_d.
-
-
Binary Interaction Analysis (PROTAC to TYK2):
-
Immobilize purified, tagged (e.g., His-tagged) TYK2 on a suitable sensor chip (e.g., Ni-NTA).
-
Inject a concentration series of the PROTAC to determine the binary binding kinetics and affinity.
-
-
Ternary Complex Formation Analysis:
-
A constant, saturating concentration of purified TYK2 is pre-incubated with a concentration series of the PROTAC.
-
These mixtures are then injected over the immobilized E3 ligase surface.
-
The resulting sensorgrams represent the formation of the ternary complex.
-
Data is analyzed to determine the kinetic and affinity parameters of the ternary complex.
-
-
Cooperativity Calculation:
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12]
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to quantify cooperativity.
Protocol:
-
Sample Preparation:
-
Purified TYK2, E3 ligase, and the PROTAC are extensively dialyzed into the same buffer to minimize buffer mismatch effects.
-
The concentrations of all components are precisely determined.
-
-
Binary Titration (PROTAC into TYK2):
-
The sample cell is filled with a solution of TYK2.
-
The syringe is filled with a solution of the PROTAC at a concentration 10-20 fold higher than TYK2.
-
The PROTAC is titrated into the TYK2 solution in a series of small injections.
-
The heat change per injection is measured and integrated to generate a binding isotherm, which is then fitted to a binding model to extract thermodynamic parameters.
-
-
Binary Titration (PROTAC into E3 Ligase):
-
The same procedure as in 2.2 is followed, with the E3 ligase in the sample cell.
-
-
Ternary Complex Titration:
-
The sample cell is filled with the E3 ligase.
-
The syringe is filled with the PROTAC pre-incubated with a saturating concentration of TYK2.
-
The titration is performed as described above to measure the thermodynamics of ternary complex formation.
-
-
Cooperativity Determination:
X-ray Co-crystallization for High-Resolution Structural Determination
X-ray crystallography can provide an atomic-level understanding of the interactions within the ternary complex.[15][16][17][18]
Objective: To obtain a high-resolution crystal structure of the TYK2-PROTAC-E3 ligase ternary complex.
Protocol:
-
Protein Expression and Purification:
-
High-purity, homogenous preparations of TYK2 and the E3 ligase complex are essential.
-
The proteins should be concentrated to typically 5-10 mg/mL in a suitable buffer.
-
-
Ternary Complex Formation:
-
The TYK2, PROTAC, and E3 ligase are incubated together in a slight molar excess of the PROTAC and the partner protein that is not being used for crystallization screening.
-
-
Crystallization Screening:
-
The pre-formed ternary complex is subjected to extensive crystallization screening using various commercially available screens and conditions (e.g., varying pH, precipitant, temperature).
-
Techniques like sitting-drop or hanging-drop vapor diffusion are commonly used.
-
-
Crystal Optimization and Soaking (Alternative):
-
If initial crystals are obtained, conditions are optimized to improve crystal size and quality.
-
Alternatively, if crystals of a binary complex (e.g., TYK2-PROTAC) are obtained, they can be soaked in a solution containing the E3 ligase to form the ternary complex within the crystal lattice.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved using molecular replacement with known structures of TYK2 and the E3 ligase as search models, followed by model building and refinement.
-
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis of Dynamic Complexes
Cryo-EM is particularly useful for large and potentially flexible complexes that are difficult to crystallize.[19][20][21][22][23][24][25]
Objective: To determine the three-dimensional structure of the TYK2-PROTAC-E3 ligase ternary complex in a near-native state.
Protocol:
-
Sample Preparation and Optimization:
-
A highly pure and homogenous sample of the pre-formed ternary complex is required.
-
The concentration is typically in the range of 0.5-5 mg/mL.
-
The buffer composition is optimized to ensure complex stability.
-
-
Grid Preparation:
-
A small volume (2-3 µL) of the sample is applied to a cryo-EM grid.
-
The grid is blotted to create a thin film of the sample and then rapidly plunged into liquid ethane (B1197151) to vitrify the sample.
-
-
Data Collection:
-
The vitrified grids are loaded into a transmission electron microscope.
-
A large dataset of thousands of images (micrographs) of the randomly oriented ternary complexes is collected.
-
-
Image Processing and 3D Reconstruction:
-
Individual particle images are picked from the micrographs.
-
The particles are classified into different 2D classes to remove noise and select for high-quality particles.
-
An initial 3D model is generated and then refined to high resolution using the 2D class averages.
-
-
Model Building and Analysis:
-
An atomic model of the TYK2-PROTAC-E3 ligase ternary complex is built into the final cryo-EM density map.
-
The model is refined and validated to analyze the interactions within the complex.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key concepts and processes related to the structural biology of the TYK2-PROTAC-E3 ligase ternary complex.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. 8s98 - Crystal structure of the TYK2 pseudokinase domain in complex with compound 8 - Summary - Protein Data Bank Japan [pdbj.org]
- 4. researchgate.net [researchgate.net]
- 5. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. aragen.com [aragen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Analysis of Cooperativity by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.iucr.org [journals.iucr.org]
- 18. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 19. 冷冻电镜服务商 - 北京 | 杭州药物创新发现平台 [shuimubio.com]
- 20. Cryo-electron microscopy analysis of small membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Cryo-EM for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 25. Targeted Protein Degradation Cryo-EM | Nano Imaging Services [nanoimagingservices.com]
An In-Depth Technical Guide to the In Vitro Characterization of PROTAC TYK2 Degradation Agent1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential in vitro assays and methodologies for the characterization of "Agent1," a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Tyrosine Kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family and a critical mediator of cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[1][2][3][4] PROTACs represent a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively eliminate target proteins, offering a distinct advantage over traditional small molecule inhibitors.[5][6][7]
This document outlines the core experimental workflows, detailed protocols, and data presentation strategies necessary for a thorough preclinical evaluation of a TYK2-targeting PROTAC.
Mechanism of Action and Signaling Pathway
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (TYK2), a linker, and a ligand that recruits an E3 ubiquitin ligase.[7][8] This binding induces the formation of a ternary complex between TYK2, Agent1, and the E3 ligase, leading to the ubiquitination of TYK2 and its subsequent degradation by the proteasome.[7][8][] The catalytic nature of this process allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[5][7]
TYK2 is a key component of the JAK-STAT signaling pathway and is activated by cytokines such as IL-12, IL-23, and Type I interferons.[1][10][2][4] Upon cytokine binding to their receptors, TYK2 is autophosphorylated and, in turn, phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2] These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[1][2] By degrading TYK2, Agent1 is designed to abrogate these signaling cascades.
Quantitative Data Summary
The in vitro efficacy of a PROTAC is assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the key quantitative data for Agent1.
| Assay Type | Cell Line | Parameter | Value |
| Degradation | |||
| Western Blot | Jurkat | DC50 | 0.42 nM |
| Dmax | >95% | ||
| HaCaT | DC50 | 1.5 nM | |
| Dmax | >90% | ||
| Binding Affinity | |||
| HTRF (to TYK2-JH2) | N/A | IC50 | 1.2 nM |
| HTRF (to E3 Ligase) | N/A | IC50 | 18 nM |
| Target Engagement | |||
| NanoBRET (Ternary Complex) | HEK293T | EC50 | 5.6 nM |
| Functional Assay | |||
| pSTAT4 (IL-12 stimulation) | PBMCs | IC50 | 8.6 nM |
| Selectivity | |||
| Western Blot (vs JAK1/2/3) | Jurkat | DC50 | >1000 nM |
| Cell Viability | |||
| CellTiter-Glo | Jurkat | IC50 | >10 µM |
Note: The values presented in this table are representative examples based on published data for potent TYK2 degraders and should be replaced with experimental data for Agent1.[11]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This protocol is for determining the dose-dependent degradation of TYK2 in cultured cells.
Materials:
-
Cell lines (e.g., Jurkat, HaCaT)
-
PROTAC TYK2 degradation Agent1
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[12]
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TYK2, anti-GAPDH, or other loading controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of Agent1 for the desired time (e.g., 10 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[13][14]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Data Analysis: Quantify band intensities and normalize the TYK2 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[13]
This assay measures the formation of the TYK2-Agent1-E3 ligase ternary complex in live cells.[15]
Materials:
-
HEK293T cells
-
Plasmids for expressing NanoLuc®-TYK2 and HaloTag®-E3 ligase
-
Transfection reagent
-
This compound
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well plates
-
Luminometer with BRET filters
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with NanoLuc®-TYK2 and HaloTag®-E3 ligase expression plasmids.
-
Cell Seeding: Seed the transfected cells into a white, opaque 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of Agent1.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand and incubate.
-
Signal Detection: Add the Nano-Glo® Live Cell Reagent and measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot it against the Agent1 concentration to determine the EC50 for ternary complex formation.[15]
This assay biochemically confirms the ubiquitination of TYK2 in the presence of Agent1.
Materials:
-
Recombinant TYK2 protein
-
Recombinant E1, E2, and E3 ligase enzymes
-
Biotinylated ubiquitin
-
ATP
-
This compound
-
Assay buffer
-
AlphaLISA® acceptor beads (e.g., anti-tag for TYK2) and streptavidin-coated donor beads[16]
-
Microplate reader capable of AlphaLISA® detection
Procedure:
-
Reaction Setup: In a microplate, combine recombinant TYK2, E1, E2, E3 ligase, biotinylated ubiquitin, ATP, and a serial dilution of Agent1 in the assay buffer.
-
Incubation: Incubate the reaction mixture to allow for ubiquitination to occur.
-
Detection: Add the AlphaLISA® acceptor and donor beads.
-
Signal Measurement: Incubate in the dark and then measure the AlphaLISA® signal on a compatible plate reader.
-
Data Analysis: The signal is proportional to the extent of TYK2 ubiquitination. Plot the signal against the Agent1 concentration.
This assay assesses the cytotoxicity of Agent1.
Materials:
-
Cell lines (e.g., Jurkat)
-
This compound
-
Cell culture medium
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent[17][18]
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate.[19]
-
Compound Treatment: Treat the cells with a serial dilution of Agent1 and incubate for a specified period (e.g., 72 hours).[19]
-
Reagent Addition: Add the CellTiter-Glo® reagent to each well.[18]
-
Signal Measurement: Mix and incubate to stabilize the luminescent signal, then measure the luminescence.[18]
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the Agent1 concentration to determine the IC50 value.[19]
Selectivity Profiling
To ensure the specific degradation of TYK2, it is crucial to assess the effect of Agent1 on other JAK family members (JAK1, JAK2, and JAK3).[20][21] This can be achieved by performing Western blot analysis on lysates from cells treated with Agent1 and probing with antibodies specific to each JAK family member. A selective TYK2 degrader should not significantly reduce the levels of other JAK proteins.[11][20] Further selectivity can be assessed through proteome-wide mass spectrometry-based approaches.
This technical guide provides a foundational framework for the in vitro characterization of a PROTAC TYK2 degradation agent. The successful execution of these experiments will provide critical insights into the potency, mechanism of action, and selectivity of Agent1, thereby informing its progression through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 10. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Ternary Complex Formation [worldwide.promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Cellular Consequences of TYK2 Degradation in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways essential for immune cell function. It plays a pivotal role in the response to interleukins (IL)-12, IL-23, and Type I interferons (IFNs), thereby influencing the differentiation and activation of various immune cell subsets, including T cells, NK cells, and macrophages.[1][2][3] The development of targeted protein degraders against TYK2 represents a novel therapeutic strategy for a range of autoimmune and inflammatory diseases. By removing the entire protein, TYK2 degraders can abrogate both its catalytic and scaffolding functions, potentially offering a more profound and durable inhibition of downstream signaling compared to traditional small molecule inhibitors.[4][5] This technical guide provides an in-depth overview of the cellular consequences of TYK2 degradation in immune cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
TYK2 Signaling Pathways in Immune Cells
TYK2 is an intracellular tyrosine kinase that associates with the cytoplasmic domains of various cytokine receptors.[6] Upon ligand binding, TYK2 and its partner JAKs become activated through trans-phosphorylation, initiating a signaling cascade that culminates in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][6] These activated STATs then translocate to the nucleus to regulate the expression of target genes involved in inflammation and immune responses.[1][6]
The primary signaling pathways mediated by TYK2 in immune cells are:
-
The IL-23/Th17 Pathway: In conjunction with JAK2, TYK2 mediates signaling from the IL-23 receptor.[3][7] This pathway is crucial for the expansion and maintenance of T helper 17 (Th17) cells, which are key drivers of inflammation in numerous autoimmune diseases through their production of cytokines like IL-17.[3][7]
-
The IL-12/Th1 Pathway: TYK2, again partnering with JAK2, is essential for IL-12 receptor signaling.[3][7] This pathway promotes the differentiation of naive T cells into T helper 1 (Th1) cells, which are critical for cell-mediated immunity and the production of IFN-γ.[3][8]
-
The Type I IFN (IFN-α/β) Pathway: TYK2 and JAK1 are associated with the Type I IFN receptor (IFNAR).[7] This pathway is vital for antiviral responses and plays a complex role in autoimmunity by modulating the activity of various immune cells, including B cells and dendritic cells.[7]
Below are Graphviz diagrams illustrating these key signaling pathways.
Caption: Key TYK2-mediated cytokine signaling pathways in immune cells.
Quantitative Effects of TYK2 Degradation
Targeted degradation of TYK2 using Proteolysis Targeting Chimeras (PROTACs) or similar technologies leads to a potent and selective reduction in TYK2 protein levels. This, in turn, results in the significant inhibition of downstream signaling events. The following tables summarize key quantitative data from studies on TYK2 degraders.
Table 1: In Vitro Potency of TYK2 Degraders
| Degrader | Cell Line/Type | DC50 (nM) | Dmax (%) | Assay Method | Reference |
| 15t | Jurkat T-cells | 0.42 | 95 | Western Blot | [5] |
| KT-294 | Human PBMCs | 0.08 | >90 | Proteomics | [4] |
| Exemplified PROTAC | OCI-Ly10 cells | ≤ 1 | Not Reported | Mesoscale Discovery | [9] |
| Compound 37 | Jurkat T-cells | Not Reported | >90 at 10 nM | Western Blot | [10] |
| Exemplified Compound | OCI-LY3 cells | 0.45 | Not Reported | MSD Assay | [11] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Functional Consequences of TYK2 Degradation in Immune Cells
| Degrader | Cell Type | Pathway Stimulant | Downstream Readout | IC50 (nM) | Reference |
| KT-294 | Human PBMCs | IL-12/IL-18 | pSTAT4 | 1.3 | [4] |
| KT-294 | Human CD19+ B cells | IFN-α | pSTAT1 | 1.7 | [4] |
| KT-294 | Human Th17 cells | IL-23 | pSTAT3 | 2.1 | [4] |
| 15t | Human PBMCs | IL-12 | pSTAT4 | Not Reported | [5] |
| Exemplified Compound | Human cervical HeLa cancer cells | IFN-α | pSTAT1 | 3.15 | [11] |
| Exemplified Compound | Human whole blood | IFN-α | IP-10 production | 549.9 | [11] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cellular consequences of TYK2 degradation.
Targeted Protein Degradation Workflow
The general workflow for evaluating a TYK2 degrader involves treating immune cells with the compound, followed by assessment of TYK2 protein levels and downstream signaling.
Caption: General experimental workflow for assessing TYK2 degradation.
Western Blotting for TYK2 Degradation
Principle: This method quantifies the amount of TYK2 protein in cell lysates following treatment with a degrader.
Protocol:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and pellet by centrifugation.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% polyacrylamide gel by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TYK2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities. Normalize TYK2 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Flow Cytometry for STAT Phosphorylation (Phosflow)
Principle: This assay measures the phosphorylation of STAT proteins in specific immune cell subsets following cytokine stimulation, and the inhibitory effect of a TYK2 degrader.
Protocol:
-
Cell Preparation and Treatment:
-
Isolate human PBMCs or use a specific immune cell line.
-
Pre-incubate cells with varying concentrations of the TYK2 degrader or vehicle (DMSO) for the desired time.
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine (e.g., IL-12, IL-23, or IFN-α) for a short period (typically 15-30 minutes).
-
-
Fixation and Permeabilization:
-
Fix the cells immediately after stimulation using a formaldehyde-based fixation buffer.
-
Permeabilize the cells using a methanol-based or saponin-based permeabilization buffer to allow antibody access to intracellular targets.
-
-
Staining:
-
Stain the cells with fluorescently-conjugated antibodies against cell surface markers to identify specific immune cell populations (e.g., CD4 for T helper cells, CD19 for B cells).
-
Stain for intracellular phosphorylated STAT proteins (e.g., anti-pSTAT4, anti-pSTAT1, anti-pSTAT3).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the immune cell population of interest.
-
Quantify the median fluorescence intensity (MFI) of the phosphorylated STAT signal in the degrader-treated samples compared to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the degrader.
-
ELISA for Cytokine Production
Principle: This assay quantifies the amount of a specific cytokine (e.g., IFN-γ, IL-17) secreted into the cell culture supernatant, and the inhibitory effect of a TYK2 degrader.
Protocol:
-
Cell Culture and Treatment:
-
Culture immune cells (e.g., PBMCs) and pre-treat with the TYK2 degrader.
-
Stimulate the cells with the appropriate cytokine or stimulus to induce the production of the target cytokine.
-
Culture for 24-72 hours to allow for cytokine accumulation in the supernatant.
-
-
Sample Collection:
-
Pellet the cells by centrifugation and collect the culture supernatant.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Determine the inhibitory effect of the TYK2 degrader on cytokine production.
-
Mechanism of Action of TYK2 Degraders
TYK2 degraders are heterobifunctional molecules, most commonly PROTACs, that consist of a ligand that binds to TYK2, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[5][10] By bringing TYK2 into close proximity with the E3 ligase, the degrader induces the ubiquitination of TYK2, marking it for degradation by the proteasome.[13][14]
Caption: Mechanism of action of a TYK2 PROTAC degrader.
Conclusion
The targeted degradation of TYK2 is a promising therapeutic strategy that effectively abrogates key pro-inflammatory signaling pathways in immune cells. By potently and selectively removing the TYK2 protein, these novel therapeutics can profoundly inhibit the IL-12, IL-23, and Type I IFN pathways, which are central to the pathogenesis of many autoimmune and inflammatory disorders. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the cellular consequences of TYK2 degradation and advance the development of this exciting new class of medicines.
References
- 1. bms.com [bms.com]
- 2. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 3. researchgate.net [researchgate.net]
- 4. kymeratx.com [kymeratx.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 8. Involvement of tyrosine kinase-2 in both the IL-12/Th1 and IL-23/Th17 axes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kymera Therapeutics prepares and tests TYK2 degradation inducers | BioWorld [bioworld.com]
- 10. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hengrui scientists patent new TYK2 inhibitors and/or degradation inducers | BioWorld [bioworld.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Protein Degradation and Induced Proximity [rndsystems.com]
The Preclinical Promise of TYK2 Degraders in Inflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrosine kinase 2 (TYK2) has emerged as a critical node in the signaling pathways of key pro-inflammatory cytokines, making it a compelling therapeutic target for a range of autoimmune and inflammatory diseases.[1][2] While small molecule inhibitors of TYK2 have shown clinical promise, a new class of molecules—targeted protein degraders—offers a distinct and potentially more potent therapeutic strategy. By harnessing the cell's own ubiquitin-proteasome system, TYK2 degraders catalytically eliminate the entire protein, abrogating both its kinase and scaffolding functions.[3][4] This technical guide provides an in-depth overview of the preclinical potential of TYK2 degraders, summarizing key data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.
Introduction to TYK2 and Targeted Protein Degradation
TYK2 is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[1] It plays an essential role in mediating the signaling of cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons (IFNs), which are central to the pathogenesis of diseases like psoriasis, lupus, and inflammatory bowel disease.[5][6][7] Unlike traditional inhibitors that block the enzyme's active site, proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[8][9] A TYK2-targeting PROTAC consists of a ligand that binds to TYK2, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[3][10] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the TYK2 protein.[3][9]
Quantitative Preclinical Data for TYK2 Degraders
The preclinical development of TYK2 degraders has yielded several promising candidates with potent and selective activity. The following tables summarize key quantitative data from in vitro and in vivo studies.
| Compound | E3 Ligase Ligand | Target Ligand Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| 15t | Thalidomide (B1683933) (CRBN) | Allosteric JH2 Inhibitor | 0.42 | >95 | Jurkat | [3] |
| 37 | VHL Ligand | Allosteric TYK2 Inhibitor | More potent than degrader 5 | - | Jurkat | [10] |
| KT-294 | Not Specified | Not Specified | Picomolar potency | - | Human primary cells | [4] |
| Degrader 5 | VHL Ligand | Allosteric TYK2 Inhibitor | Moderate activity | - | Jurkat | [10] |
Table 1: In Vitro Degradation Potency of Select TYK2 Degraders. DC50 represents the concentration required for 50% maximal degradation, and Dmax is the maximum percentage of protein degradation achieved.
| Compound | Animal Model | Dosing | Key Outcomes | Reference |
| 15t | Imiquimod-induced psoriasis (mice) | 5 mg/kg, daily, intraperitoneal | Significantly reduced PASI score, ear skin swelling, and inflammatory cell infiltration. Effective degradation of TYK2 in skin tissue. | [3] |
| KT-294 | Not Specified | Low oral doses | Deep and sustained in vivo knockdown of TYK2. | [4] |
| A-005 (Inhibitor) | Experimental Autoimmune Encephalomyelitis (EAE) (mice) | Prophylactic or therapeutic oral administration | Significant, dose-dependent suppression of clinical and histological EAE. | [11] |
| Tyk2-/- mice | Anti-type II collagen antibody-induced arthritis (CAIA) | - | Complete resistance to arthritis development, reduced inflammatory cell infiltration and cytokine production. | [12][13] |
Table 2: In Vivo Efficacy of TYK2 Degraders and Genetic Knockout in Inflammatory Models. PASI: Psoriasis Area and Severity Index.
Core Signaling Pathways and Mechanisms
The therapeutic rationale for TYK2 degradation is rooted in its central role in cytokine signaling. The following diagrams illustrate the TYK2 signaling cascade and the mechanism of action for TYK2 degraders.
Caption: TYK2-Mediated Cytokine Signaling Pathway.
Caption: Mechanism of Action of a TYK2 PROTAC Degrader.
Experimental Protocols for Preclinical Evaluation
The assessment of TYK2 degraders involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.
In Vitro Assays
1. Western Blot for TYK2 Degradation:
-
Objective: To quantify the reduction in TYK2 protein levels following treatment with a degrader.
-
Methodology:
-
Cell Culture: Jurkat cells (or other relevant immune cell lines) are cultured to ~80% confluency.
-
Treatment: Cells are treated with varying concentrations of the TYK2 degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 2-36 hours).[3]
-
Lysis: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against TYK2 and a loading control (e.g., GAPDH or β-actin). Subsequently, it is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
-
2. Competition Assays:
-
Objective: To confirm the mechanism of degradation involves binding to both TYK2 and the E3 ligase.
-
Methodology:
-
Cells are pre-treated with an excess of a TYK2 inhibitor (e.g., deucravacitinib) or an E3 ligase ligand (e.g., thalidomide for CRBN) for several hours.[3]
-
The TYK2 degrader is then added, and cells are incubated for a further period.
-
TYK2 protein levels are assessed by Western blot as described above. A blockage of degradation indicates a competitive binding mechanism.
-
3. Proteasome Inhibition Assay:
-
Objective: To verify that degradation is dependent on the proteasome.
-
Methodology:
-
Cells are pre-treated with a proteasome inhibitor (e.g., MG132 or bortezomib) for a short period (e.g., 2 hours).[3]
-
The TYK2 degrader is then added and incubated.
-
TYK2 levels are assessed by Western blot. Inhibition of degradation confirms proteasome dependency.
-
In Vivo Models
1. Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Dermatitis in Mice:
-
Objective: To evaluate the therapeutic efficacy of a TYK2 degrader in a psoriasis model.
-
Methodology:
-
Animal Model: BALB/c or C57BL/6 mice are typically used.
-
Induction: A daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and/or ear of the mice for 6-7 consecutive days to induce psoriasis-like skin inflammation.[3][14]
-
Treatment: The TYK2 degrader is administered (e.g., intraperitoneally, orally) daily, starting from the first day of IMQ application.
-
Efficacy Assessment:
-
Clinical Scoring: Skin severity is scored daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and skin thickness.
-
Histology: At the end of the study, skin biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal hyperplasia and inflammatory cell infiltration.
-
Immunohistochemistry (IHC): Skin sections can be stained for TYK2 to confirm in vivo target degradation and for inflammatory markers like CD4 and IL-17A.[3]
-
-
2. Collagen-Induced and Antibody-Induced Arthritis (CIA/CAIA) in Mice:
-
Objective: To assess the potential of TYK2 degradation in a model of rheumatoid arthritis.
-
Methodology:
-
Animal Model: DBA/1J mice (for CIA) or BALB/c mice (for CAIA) are used.
-
Induction (CAIA): Mice are injected with a cocktail of anti-type II collagen antibodies followed by a lipopolysaccharide (LPS) challenge a few days later to synchronize and boost the inflammatory response.[12]
-
Treatment: The TYK2 degrader is administered prophylactically or therapeutically.
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is monitored by scoring paw swelling and erythema.
-
Histology: Joint tissues are collected for H&E staining to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Serum or joint tissue can be analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and matrix metalloproteinases (MMPs).[13]
-
-
Experimental Workflow
The preclinical evaluation of a novel TYK2 degrader follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical Evaluation Workflow for TYK2 Degraders.
Conclusion and Future Directions
The strategy of targeted TYK2 degradation holds significant promise for the treatment of inflammatory and autoimmune diseases. Preclinical data for emerging TYK2 degraders demonstrate superior potency to traditional inhibitors by not only blocking kinase activity but also eliminating the protein's scaffolding function, which is implicated in cytokine receptor stability and signaling.[3][4] This dual action may lead to a more profound and durable therapeutic effect. Future work will focus on optimizing the drug-like properties of these degraders, including oral bioavailability and metabolic stability, and expanding their evaluation into a broader range of inflammatory models, including those for lupus, inflammatory bowel disease, and neuroinflammation.[11][15] The continued development of potent and selective TYK2 degraders represents a novel and exciting frontier in immunology drug discovery.
References
- 1. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 2. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kymeratx.com [kymeratx.com]
- 5. dovepress.com [dovepress.com]
- 6. bms.com [bms.com]
- 7. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 8. researchgate.net [researchgate.net]
- 9. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brain-penetrant TYK2 inhibitor shows efficacy in models of neuroinflammation | BioWorld [bioworld.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Tyk2 deficiency protects joints against destruction in anti-type II collagen antibody-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fiercebiotech.com [fiercebiotech.com]
Identifying Novel E3 Ligases for TYK2-Targeted Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a crucial role in the signaling pathways of various cytokines, including type I interferons (IFNs), interleukin (IL)-12, and IL-23.[1][2][3][4][5] These signaling cascades are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. Consequently, TYK2 has emerged as a compelling therapeutic target.
Targeted protein degradation (TPD) offers a novel therapeutic modality that, instead of inhibiting a protein's function, eliminates the protein from the cell. This is achieved using heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), or molecular glues. These molecules induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. While there are over 600 known E3 ligases in humans, the majority of current TPD efforts rely on a small subset, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[6][7] The identification of novel E3 ligases for targeting TYK2 is a key area of research aimed at expanding the therapeutic potential and overcoming potential resistance mechanisms associated with the use of common E3 ligases.
This technical guide provides an in-depth overview of the methodologies for identifying novel E3 ligases for TYK2-targeted degradation, presents quantitative data for existing TYK2 degraders, and details key experimental protocols.
TYK2 Signaling Pathway
TYK2 is an intracellular enzyme that associates with the cytoplasmic domains of type I and II cytokine receptors.[4] The binding of a cytokine ligand, such as IL-12, IL-23, or Type I IFNs, to its receptor initiates receptor dimerization. This brings the associated JAK family members, including TYK2, into close proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of genes involved in cell differentiation, proliferation, and immune responses.[1][4]
Quantitative Data for TYK2 Degraders
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is critical for efficient degradation. The stability of this complex is influenced by the binding affinities of the PROTAC for both the target and the E3 ligase, as well as the cooperativity (α) of the ternary complex formation.
Table 1: Quantitative Degradation Data for Known TYK2 PROTACs
| PROTAC Compound | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 15t | CRBN | TYK2 | Jurkat | 0.42 | 95 | [1][8] |
| 5 | VHL | TYK2 | Jurkat | Moderate Activity | Not Reported | |
| 37 | VHL | TYK2 | Jurkat | More Potent than 5 | Not Reported | |
| KT-294 | Not Specified | TYK2 | Human PBMC | Potent | Deep and Sustained | [9] |
| PROTAC 3 | MDM2 | BRD4 (example) | MIA PaCa-2 | 1600 (BRD4 S) | Not Reported | [10] |
Table 2: Parameters for Assessing Ternary Complex Formation
| Parameter | Description | Formula | Significance |
| Kd (binary) | Dissociation constant for the binding of the PROTAC to either the target protein (POI) or the E3 ligase. | Indicates the affinity of the individual binding events. | |
| Kd (ternary) | Dissociation constant for the formation of the ternary complex. | A lower value indicates a more stable ternary complex. | |
| Cooperativity (α) | A measure of how the binding of one protein (either POI or E3 ligase) to the PROTAC affects the binding of the other. | α = KDbinary / KDternary | α > 1: Positive cooperativity (favorable interaction).α < 1: Negative cooperativity (unfavorable interaction).α = 1: No cooperativity.[11] |
Experimental Workflow for Identifying Novel E3 Ligases
The process of identifying novel E3 ligases for TYK2 degradation involves a multi-step workflow, starting with broad screening to identify potential interactors, followed by validation and characterization of the interaction and degradation.
Experimental Protocols
Yeast Two-Hybrid (Y2H) Screening
Principle: The Y2H system is a genetic method used to identify protein-protein interactions.[12][13][14] It relies on the reconstitution of a functional transcription factor when two proteins of interest, fused to the DNA-binding domain (DBD) and activation domain (AD) of the transcription factor, interact.
Detailed Methodology:
-
Bait and Prey Plasmid Construction:
-
Clone the full-length or a specific domain of human TYK2 into a "bait" vector, fusing it to a DBD (e.g., LexA or GAL4-DBD).
-
Construct a "prey" library by cloning a human cDNA library into a "prey" vector, fusing the cDNAs to an AD (e.g., GAL4-AD).
-
-
Yeast Transformation and Mating:
-
Transform a suitable yeast reporter strain (e.g., containing HIS3 and LacZ reporter genes under the control of the DBD-responsive promoter) with the TYK2 bait plasmid.
-
Mate the bait-expressing yeast strain with a yeast strain pre-transformed with the prey cDNA library.
-
-
Selection of Interactors:
-
Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine) to select for colonies where the reporter gene is activated due to a bait-prey interaction.
-
Perform a secondary screen, such as a β-galactosidase assay, to confirm the reporter gene activation and reduce false positives.
-
-
Identification of Interacting Proteins:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA inserts in the prey plasmids to identify the proteins that interact with TYK2.
-
Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)
Principle: Co-IP is an antibody-based technique used to enrich a protein of interest and its interacting partners from a cell lysate. The enriched proteins are then identified by mass spectrometry.[15][16]
Detailed Methodology:
-
Cell Culture and Lysis:
-
Culture human cells (e.g., HEK293T or a relevant immune cell line) expressing endogenous or tagged TYK2.
-
For transient interactions that lead to degradation, treat cells with a proteasome inhibitor (e.g., MG132) to stabilize the protein complex.[17][18]
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for TYK2 (or the tag) that has been pre-coupled to protein A/G magnetic beads.
-
Allow the antibody to bind to TYK2 and its interacting proteins overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using a low pH buffer or a buffer containing a competing peptide (for tagged proteins).
-
-
Mass Spectrometry Analysis:
-
Prepare the eluted proteins for mass spectrometry by in-solution or in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins in the complex by searching the acquired MS/MS spectra against a protein database. Potential E3 ligases will be among the identified interacting proteins.
-
Proximity-Dependent Biotinylation (BioID)
Principle: BioID is a proximity-labeling method that identifies both stable and transient protein interactions in living cells.[3][4][5] A protein of interest is fused to a promiscuous biotin (B1667282) ligase (e.g., BirA* or TurboID). Upon addition of biotin, the ligase biotinylates proteins in its immediate vicinity, which can then be purified and identified.
Detailed Methodology:
-
Construct Generation and Cell Line Creation:
-
Generate a fusion construct of TYK2 with a promiscuous biotin ligase (e.g., TYK2-BirA* or TYK2-TurboID).
-
Establish a stable cell line expressing the TYK2-biotin ligase fusion protein. A cell line expressing the biotin ligase alone should be used as a negative control.
-
-
Biotin Labeling:
-
Culture the cells and supplement the medium with a final concentration of 50 µM biotin for a defined period (e.g., 18-24 hours for BirA*, shorter for TurboID).
-
-
Cell Lysis and Streptavidin Pulldown:
-
Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions while preserving the biotin labels.
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
-
Washing and Mass Spectrometry:
-
Thoroughly wash the beads to remove non-biotinylated proteins.
-
Elute the biotinylated proteins from the beads.
-
Identify the eluted proteins by LC-MS/MS. Proteins enriched in the TYK2-biotin ligase sample compared to the control are considered proximal interactors and potential E3 ligases.
-
CRISPR/Cas9 Screening
Principle: A CRISPR/Cas9 screen can be designed to identify E3 ligases that are essential for the degradation of a target protein.[7][19][20][21][22] A library of single-guide RNAs (sgRNAs) targeting all known E3 ligases is introduced into cells expressing a reporter-tagged target protein (e.g., TYK2-GFP). Loss of an E3 ligase required for TYK2 degradation will lead to the accumulation of the TYK2-GFP fusion protein, which can be detected by an increase in fluorescence.
Detailed Methodology:
-
Cell Line and Library Preparation:
-
Generate a stable cell line expressing a TYK2-GFP fusion protein.
-
Synthesize or acquire a pooled sgRNA library targeting the human E3 ubiquitin ligases.
-
-
Lentiviral Transduction and Screening:
-
Package the sgRNA library into lentiviral particles.
-
Transduce the TYK2-GFP expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.
-
Select for transduced cells.
-
-
Fluorescence-Activated Cell Sorting (FACS):
-
Culture the cells for a period to allow for gene knockout and protein turnover.
-
Use FACS to sort and collect the cell population with the highest GFP fluorescence, as these cells are likely to have a knockout of an E3 ligase involved in TYK2 degradation.
-
-
Identification of Enriched sgRNAs:
-
Extract genomic DNA from the sorted high-GFP cell population and an unsorted control population.
-
Amplify the sgRNA-encoding regions by PCR.
-
Sequence the amplified sgRNAs using next-generation sequencing.
-
Identify the sgRNAs that are significantly enriched in the high-GFP population compared to the control. The corresponding genes are candidate E3 ligases for TYK2.
-
Conclusion
The identification of novel E3 ligases for TYK2-targeted degradation is a critical step in expanding the therapeutic potential of TPD for autoimmune and inflammatory diseases. The experimental approaches outlined in this guide, from broad, unbiased screening methods to targeted validation and functional characterization, provide a comprehensive framework for researchers in this field. The successful application of these methodologies will not only broaden our understanding of TYK2 biology but also pave the way for the development of next-generation TYK2 degraders with improved efficacy and safety profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. en.ice-biosci.com [en.ice-biosci.com]
- 3. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR-Cas9 screen of E3 ubiquitin ligases identifies TRAF2 and UHRF1 as regulators of HIV latency in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kymeratx.com [kymeratx.com]
- 10. Hijacking the MDM2 E3 Ligase with Novel BRD4‐Targeting Proteolysis‐Targeting Chimeras in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 15. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. timmslab.com [timmslab.com]
- 20. researchgate.net [researchgate.net]
- 21. A CRISPR activation screen identifies FBXO22 as an E3 ligase supporting targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A CRISPR activation screen identifies FBXO22 supporting targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of TYK2 as a Therapeutic Target in Psoriasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic and functional evidence supporting Tyrosine Kinase 2 (TYK2) as a highly promising therapeutic target for psoriasis. We will delve into the key signaling pathways, present quantitative data from genetic and clinical studies, and provide detailed experimental protocols for the validation and investigation of TYK2's role in this chronic inflammatory skin disease.
Introduction: The Role of TYK2 in Psoriasis Pathogenesis
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by keratinocyte hyperproliferation, leading to the formation of erythematous, scaly plaques. The pathogenesis of psoriasis is complex, involving a dysregulated interplay between the innate and adaptive immune systems. A central axis in this process is the Interleukin-23 (IL-23)/T helper 17 (Th17) cell pathway. TYK2, a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, plays a pivotal role in transducing signals for key cytokines implicated in psoriasis, including IL-23, IL-12, and Type I interferons.[1][2][3] By associating with the cytoplasmic domains of cytokine receptors, TYK2 mediates downstream signaling cascades, primarily through the Signal Transducer and Activator of Transcription (STAT) proteins.[1][4]
Genetic Evidence Supporting TYK2 as a Psoriasis Target
Genome-wide association studies (GWAS) have consistently identified variants in the TYK2 gene as being strongly associated with psoriasis susceptibility.[5][6] These genetic findings provide a strong foundation for the therapeutic targeting of TYK2.
Psoriasis-Associated TYK2 Variants
Several single nucleotide polymorphisms (SNPs) in the TYK2 gene have been linked to either an increased risk or a protective effect against psoriasis. The most extensively studied of these is the missense variant rs34536443 (P1104A), where the minor 'C' allele confers a protective effect.[5][7]
| SNP | Alleles (Major/Minor) | Effect on Psoriasis Risk | Odds Ratio (OR) [95% CI] | p-value | Reference |
| rs34536443 (P1104A) | G/C | Protective | 0.79 [0.70-0.88] | 3.68E-04 | [7] |
| rs12720356 (I684S) | A/C | Protective | 0.85 [0.83-1.18] | 9.22 × 10−10 | [8][9] |
| rs2304256 (V362F) | C/A | Protective | - | - | [5] |
This table summarizes the association of key TYK2 variants with psoriasis risk. The odds ratios represent the effect of the minor allele.
The protective nature of these loss-of-function variants suggests that reduced TYK2 activity is beneficial in the context of psoriasis, providing a strong genetic rationale for the development of TYK2 inhibitors.[5]
The TYK2 Signaling Pathway in Psoriasis
TYK2 is a critical intermediary in the signaling of several pro-inflammatory cytokines that drive the psoriatic phenotype. The IL-23 and IL-22 signaling pathways are of particular importance.
IL-23/Th17 Axis
The IL-23/Th17 axis is a cornerstone of psoriasis pathogenesis. IL-23, produced by dendritic cells, promotes the survival and expansion of Th17 cells, which in turn produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[10] TYK2, in partnership with JAK2, is essential for transducing the IL-23 receptor signal, leading to the phosphorylation and activation of STAT3.[4] Activated STAT3 then translocates to the nucleus to induce the transcription of genes that drive the Th17 phenotype.
References
- 1. Characterising a Novel Therapeutic Target for Psoriasis, TYK2, Using Functional Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 4. BMS-986165, an Oral, Selective TYK2 Inhibitor, in the Treatment of Moderate to Severe Psoriasis as Assessed by the Static Physician's Global Assessment (sPGA)/Body Surface Area (BSA) Composite Tool (sPGAxBSA), a Clinically Useful Alternative to PASI | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 5. The psoriasis-protective TYK2 I684S variant impairs IL-12 stimulated pSTAT4 response in skin-homing CD4+ and CD8+ memory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serial cultivation of epidermal keratinocytes from psoriatic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mendelian randomization and clinical trial evidence supports TYK2 inhibition as a therapeutic target for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Large scale meta-analysis characterizes genetic architecture for common psoriasis associated variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of a PROTAC TYK2 Degradation Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader for Tyrosine Kinase 2 (TYK2), specifically focusing on a molecule analogous to the reported degrader 15t (also known as TYD-68). Additionally, comprehensive protocols for the biological evaluation of the synthesized PROTAC are outlined, including methods to assess its ability to induce TYK2 degradation in cells, its effect on cell viability, and its mechanism of action via the ubiquitin-proteasome system.
Introduction
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
TYK2, a member of the Janus kinase (JAK) family, is a key mediator of cytokine signaling and is implicated in various autoimmune diseases.[2] The development of TYK2-targeting PROTACs presents a promising strategy to not only inhibit its kinase activity but to eliminate the protein entirely, potentially leading to a more profound and durable therapeutic effect.[3]
This application note details the synthesis of a potent TYK2 degrader and the subsequent cellular assays to characterize its activity.
Signaling Pathway and Mechanism of Action
The synthesized PROTAC is designed to recruit the Cereblon (CRBN) E3 ligase to TYK2. The TYK2-binding moiety is based on an allosteric inhibitor of the TYK2 pseudokinase (JH2) domain, while the E3 ligase-recruiting ligand is derived from pomalidomide.
Caption: Mechanism of action of the TYK2 PROTAC.
Synthesis Protocol
The synthesis of the TYK2 PROTAC is a multi-step process involving the preparation of a key TYK2-binding intermediate and a pomalidomide-linker, followed by their final coupling.
Experimental Workflow for Synthesis
References
Application Notes and Protocols for Measuring TYK2 Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the degradation of Tyrosine Kinase 2 (TYK2) protein using a Western blot-based cycloheximide (B1669411) (CHX) chase assay. This method is a cornerstone for characterizing the stability of TYK2 and evaluating the efficacy of potential therapeutic agents, such as Proteolysis Targeting Chimeras (PROTACs), designed to induce its degradation.[1][2][3][4]
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases and a critical mediator of cytokine signaling pathways, including those for interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons.[5][6][7][8] Dysregulation of TYK2 signaling is implicated in various autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.[5][9] Understanding the degradation kinetics of TYK2 is therefore essential for the development of novel therapeutics that function by promoting its removal from the cell.
Experimental Principles
To measure the rate of TYK2 protein degradation, protein synthesis is first inhibited using cycloheximide (CHX).[1][2] Once new protein synthesis is blocked, the existing pool of the target protein will decrease over time due to natural or induced degradation processes.[1][2] By collecting cell lysates at various time points after CHX treatment and analyzing the levels of TYK2 protein by Western blot, the degradation rate and half-life of the protein can be determined.[4][10] This assay can also be adapted to investigate the mechanism of degradation by co-treating cells with inhibitors of specific degradation pathways, such as the proteasome (e.g., MG-132) or lysosome.[2][11]
Key Experimental Workflow
Detailed Experimental Protocol
Materials and Reagents
-
Cell Lines: Human cell lines expressing endogenous TYK2 (e.g., Jurkat, OCI-Ly10, human peripheral blood mononuclear cells (PBMCs)).[3][11]
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Cycloheximide (CHX): Stock solution in DMSO.
-
TYK2 Degrader (e.g., PROTAC): Stock solution in DMSO.[3]
-
Proteasome Inhibitor (optional): MG-132, stock solution in DMSO.[11]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification Assay: BCA Protein Assay Kit.[12]
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.
-
Western Blotting Reagents: PVDF membrane, methanol, transfer buffer, blocking buffer (5% non-fat dry milk or BSA in TBST), primary antibodies (anti-TYK2, anti-GAPDH/β-actin), HRP-conjugated secondary antibody, ECL substrate.[12][13]
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to reach 70-80% confluency.
-
Pre-treat cells with the TYK2 degrader or vehicle (DMSO) for a specified duration if applicable.
-
Add cycloheximide (CHX) to a final concentration of 25-100 µg/mL to inhibit new protein synthesis.[14] The optimal concentration should be determined empirically for the cell line used.
-
For mechanistic studies, pre-treat cells with a proteasome inhibitor like MG-132 (e.g., 10 µM for 2 hours) before adding the degrader and CHX.[11]
-
-
Sample Collection:
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be optimized based on the expected half-life of TYK2.
-
For adherent cells, wash with ice-cold PBS before lysis. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.
-
-
Protein Extraction and Quantification:
-
Lyse the cell pellets in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[12]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[12]
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each time point by boiling in Laemmli sample buffer for 5-10 minutes.[12]
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.[12]
-
Transfer the separated proteins to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against TYK2 (refer to manufacturer's datasheet for dilution, e.g., 1:1000) overnight at 4°C.[15][16][17]
-
Also, probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.[13]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
-
Data Analysis:
-
Quantify the band intensities for TYK2 and the loading control for each time point using image analysis software.
-
Normalize the TYK2 band intensity to the corresponding loading control band intensity.
-
Plot the normalized TYK2 protein levels against time. The time point at which the TYK2 level is reduced by 50% is the protein's half-life.
-
TYK2 Signaling Pathway
TYK2 is a key component of the JAK-STAT signaling pathway, which is activated by a variety of cytokines. Upon cytokine binding to their receptors, TYK2 and another JAK family member (e.g., JAK1 or JAK2) are brought into close proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immune responses.[5][8][12]
Quantitative Data Presentation
The efficacy of a TYK2 degrader is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[11][18] Below is a template for summarizing such quantitative data.
| Compound | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| Degrader X | Jurkat | 24 | 10 | >90 |
| Degrader Y | OCI-Ly10 | 24 | 5 | >95 |
| Control | Jurkat | 24 | N/A | <10 |
This table is for illustrative purposes and the values should be replaced with experimental data.
By following these detailed protocols and application notes, researchers and drug development professionals can effectively measure TYK2 protein degradation, contributing to a deeper understanding of its regulation and the development of novel therapeutics for a range of immune-mediated diseases.
References
- 1. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 2. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 3. Kymera Therapeutics prepares and tests TYK2 degradation inducers | BioWorld [bioworld.com]
- 4. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. kymeratx.com [kymeratx.com]
- 7. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 8. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 9. Hengrui scientists patent new TYK2 inhibitors and/or degradation inducers | BioWorld [bioworld.com]
- 10. Video: Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae [jove.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. TYK2 Protein Expression and Its Potential as a Tissue-Based Biomarker for the Diagnosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tyk2 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. TYK2 antibody (16412-1-AP) | Proteintech [ptglab.com]
- 17. TYK2 antibody (67411-1-Ig) | Proteintech [ptglab.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Developing a Cell-Based Assay for TYK2 Degradation Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase that plays a critical role in the signaling pathways of several key cytokines, including type I interferons (IFNs), interleukin-12 (B1171171) (IL-12), and IL-23.[1][2][3] These cytokines are central to both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[4][5][6] Consequently, TYK2 has emerged as a promising therapeutic target.[4][5][6]
Targeted protein degradation (TPD) is a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[7][8][9] This approach offers several advantages over traditional small molecule inhibition, including the potential for improved selectivity and the ability to target proteins previously considered "undruggable".[8][10] One prominent TPD technology is the use of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[8][9][11]
This document provides detailed application notes and protocols for developing a robust cell-based assay to screen and characterize compounds that induce the degradation of TYK2.
TYK2 Signaling Pathway
TYK2 is a member of the Janus kinase (JAK) family.[3][5] Upon cytokine binding to its receptor, TYK2, often in concert with other JAK family members, becomes activated through trans-phosphorylation.[4] Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1] These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[1][4]
Experimental Workflow for TYK2 Degradation Assay
The overall workflow for assessing TYK2 degradation involves treating a suitable cell line with a test compound, preparing cell lysates, and then quantifying the remaining TYK2 protein levels using various analytical methods.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for a successful degradation assay. The selected cell line should express endogenous TYK2 at a detectable level.
Recommended Cell Lines:
-
Jurkat cells: A human T-cell line that endogenously expresses TYK2 and is commonly used in immunological studies.[12]
-
Ba/F3 cells: A murine pro-B cell line that can be engineered to express human TYK2.[13]
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary human cells that provide a more physiologically relevant system.[12]
Culture Conditions: Refer to the supplier's recommendations for specific media and culture conditions. For example, Jurkat cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Compound Treatment
Materials:
-
Test compounds (e.g., TYK2 PROTACs)
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a negative control for degradation
-
Complete cell culture medium
Procedure:
-
Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.1%.
-
Remove the old medium and add the medium containing the test compounds or controls to the cells.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.[12]
Cell Lysis and Protein Extraction
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper (for adherent cells)
Procedure:
-
After treatment, place the culture plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
For adherent cells, use a cell scraper to detach the cells and collect the lysate. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[14]
-
Transfer the supernatant (protein extract) to a new, pre-chilled microcentrifuge tube.
Protein Quantification
Determine the total protein concentration of each lysate to ensure equal loading for downstream applications like Western blotting.
Recommended Method:
-
BCA Protein Assay: This method is compatible with most detergents commonly found in lysis buffers. Follow the manufacturer's protocol.
Quantification of TYK2 Degradation
Several methods can be used to quantify the extent of TYK2 degradation. It is recommended to use at least two orthogonal methods to confirm the results.
Western blotting is a semi-quantitative method that allows for the visualization of TYK2 protein levels.
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-TYK2, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary anti-TYK2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against a loading control to confirm equal protein loading.
-
Quantify the band intensities using densitometry software.
| Parameter | Recommended Dilution | Supplier Example |
| Anti-TYK2 Antibody | 1:500 - 1:1000 | Proteintech, Cell Signaling Technology[12][15] |
| Anti-GAPDH Antibody | 1:1000 - 1:5000 | Standard Supplier |
| HRP-conjugated Secondary | 1:2000 - 1:10000 | Standard Supplier |
ELISA is a quantitative method for detecting TYK2 protein levels and is suitable for high-throughput screening.
Materials:
Procedure:
-
Follow the manufacturer's protocol provided with the ELISA kit.
-
Typically, the procedure involves adding cell lysates to wells pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of TYK2 in each sample based on a standard curve.
| Assay Type | Principle | Throughput |
| Sandwich ELISA | Quantitative detection of total TYK2 protein.[16] | High |
| Phospho-TYK2 ELISA | Measures the level of phosphorylated (active) TYK2.[19][20] | High |
Flow cytometry can be used to measure intracellular TYK2 protein levels on a single-cell basis.[7][21][22]
Materials:
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated anti-TYK2 antibody
-
Flow cytometer
Procedure:
-
Harvest the cells after compound treatment.
-
Fix and permeabilize the cells according to standard protocols to allow the antibody to access intracellular antigens.
-
Incubate the cells with a fluorochrome-conjugated anti-TYK2 antibody.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the TYK2 signal.
Data Analysis
The primary endpoints for a degradation assay are the DC₅₀ (concentration at which 50% of the protein is degraded) and the Dₘₐₓ (the maximum percentage of degradation observed).
Procedure:
-
Normalize the TYK2 signal (e.g., band intensity, absorbance, or MFI) for each treatment condition to the vehicle control.
-
Plot the percentage of remaining TYK2 protein against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic curve to determine the DC₅₀ and Dₘₐₓ values.
| Parameter | Definition |
| DC₅₀ | The concentration of the degrader that results in 50% degradation of the target protein. |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved. |
Summary of Quantitative Data
| Assay Method | Key Readout | Advantages | Disadvantages |
| Western Blot | Band Intensity | Visual confirmation of protein size, widely used.[12] | Semi-quantitative, lower throughput. |
| ELISA | Absorbance | Quantitative, high throughput, sensitive.[16] | Can be subject to matrix effects. |
| Flow Cytometry | Mean Fluorescence Intensity | Single-cell analysis, can be multiplexed.[7] | Requires specific antibodies and instrumentation. |
Conclusion
This document provides a comprehensive guide for establishing a cell-based assay to measure the degradation of TYK2. By employing the detailed protocols and utilizing a combination of orthogonal detection methods, researchers can effectively screen and characterize novel TYK2-degrading molecules for their potential as therapeutics in autoimmune and inflammatory diseases. Careful optimization of cell line selection, compound treatment times, and antibody concentrations will be crucial for generating reliable and reproducible data.
References
- 1. bms.com [bms.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 4. revvity.com [revvity.com]
- 5. Tyrosine kinase 2 inhibitors in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TYK2 as a therapeutic target in the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 8. biocompare.com [biocompare.com]
- 9. Targeted Protein Degradation and Induced Proximity [rndsystems.com]
- 10. Targeting the Undruggable: Methods to Enhance Targeted Protein Degrader Discovery, Optimization | Labcompare.com [labcompare.com]
- 11. portlandpress.com [portlandpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. TYK2 Stable Ba/F3 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 14. benchchem.com [benchchem.com]
- 15. novusbio.com [novusbio.com]
- 16. Human tyrosine kinase2 (Tyk-2) Elisa Kit – AFG Scientific [afgsci.com]
- 17. mybiosource.com [mybiosource.com]
- 18. Human Tyk2 - Ready-To-Use ELISA Kit (Colorimetric) (NBP3-38769): Novus Biologicals [novusbio.com]
- 19. raybiotech.com [raybiotech.com]
- 20. raybiotech.com [raybiotech.com]
- 21. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting | Springer Nature Experiments [experiments.springernature.com]
- 22. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Administration of PROTACs in Mouse Models of Autoimmunity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to degrade specific proteins of interest by co-opting the cell's own ubiquitin-proteasome system.[1][2][3] Unlike traditional small-molecule inhibitors that require high and sustained occupancy to block a protein's function, PROTACs act catalytically, enabling potent and durable target suppression.[4][5] This approach holds immense promise for treating autoimmune diseases, where key signaling proteins are often overactive or overexpressed.[6][7] By eliminating both the enzymatic and scaffolding functions of target proteins, PROTACs may offer superior therapeutic effects compared to conventional inhibitors.[][9]
This document provides detailed application notes and protocols for the in vivo administration of PROTACs targeting key proteins implicated in autoimmunity, including Bruton's Tyrosine Kinase (BTK), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Janus Kinase 1 (JAK1), and Retinoid-related Orphan Receptor gamma t (RORγt), within relevant mouse models.
BTK-Targeting PROTACs in Models of Inflammatory Arthritis
Bruton's Tyrosine Kinase (BTK) is a critical signaling enzyme in B cells and myeloid cells.[10] It plays a key role in B cell receptor (BCR) signaling and Fc receptor (FcR) pathways in monocytes and macrophages, making it a prime target for autoimmune diseases like rheumatoid arthritis.[5][11]
Signaling Pathway
Quantitative Data Summary
| PROTAC Target | PROTAC Name | Mouse Model | Dose & Route | Frequency & Duration | Key Outcomes & Efficacy | Reference |
| BTK | Compound 15 | Zymosan-Induced Peritonitis | 10 mg/kg, i.p. | Single dose | Reduced inflammatory responses. | [12] |
| BTK | HM71224 | Collagen-Induced Arthritis (CIA) | 3, 10, 30 mg/kg, p.o. | Daily | Dose-dependently improved arthritis score; reduced serum IL-6 and anti-collagen IgG. | [10] |
| BTK | PCI-32765 | Collagen-Induced Arthritis (CIA) | 2.6 mg/kg/day (ED50), p.o. | Daily (Therapeutic) | Reversed arthritic inflammation; preserved bone and cartilage integrity. | [5] |
| BTK | TAS5315 | Collagen-Induced Arthritis (CIA) | 3, 10, 30 mg/kg, p.o. | Daily | Dose-dependently improved clinical scores; reduced inflammation and bone erosion. | [13] |
Experimental Protocols
A. Protocol for Collagen-Induced Arthritis (CIA) Mouse Model This model is widely used for studying rheumatoid arthritis as it shares pathological and immunological features with the human disease.[14][15][16]
-
Animals: Male DBA/1 mice, 8-10 weeks old.[11]
-
Reagents:
-
Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid).
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
-
Induction Procedure:
-
Primary Immunization (Day 0): Emulsify the collagen solution 1:1 with CFA. Inject 100 µL of the emulsion (containing 100 µg of collagen) subcutaneously at the base of the tail.[11][14]
-
Booster Immunization (Day 21): Emulsify the collagen solution 1:1 with IFA. Administer a booster injection of 100 µL of the emulsion in the same manner as the primary immunization.[11][14]
-
-
Disease Monitoring:
-
Begin observing mice for signs of arthritis (swelling and redness in distal joints) daily after the booster injection.
-
Score the severity of arthritis for each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
B. Protocol for In Vivo BTK PROTAC Administration
-
PROTAC Formulation: Formulate the BTK PROTAC (e.g., HM71224, TAS5315) in a suitable vehicle for oral (p.o.) or intraperitoneal (i.p.) administration, such as a solution of EtOH, PEG300, and saline.[11]
-
Dosing Regimen (Therapeutic):
-
Endpoint Analysis:
Experimental Workflow
IRAK4-Targeting PROTACs in Models of Lupus
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a crucial kinase and scaffold protein in Toll-like receptor (TLR) and IL-1 receptor signaling pathways.[][18] These pathways are strongly implicated in the pathogenesis of systemic lupus erythematosus (SLE), making IRAK4 an attractive therapeutic target.[19] PROTAC-mediated degradation of IRAK4 is a promising strategy as it can eliminate both its kinase and scaffolding functions.[][9]
Signaling Pathway
Quantitative Data Summary
| PROTAC Target | PROTAC Name | Mouse Model | Dose & Route | Frequency & Duration | Key Outcomes & Efficacy | Reference |
| IRAK4 | KT-474 | LPS-Induced Inflammation | 3, 10, 30 mg/kg, p.o. | Single dose | Modest inhibition of IL-6. | [20] |
| IRAK4 | BMS-986126 (Inhibitor) | MRL/lpr & NZB/NZW (Lupus) | Not specified | Not specified | Inhibited multiple pathogenic responses; showed steroid-sparing activity. | [19] |
| IRAK4 | KT-474 | LPS-Induced Acute Lung Injury | Not specified | Not specified | Displayed significant therapeutic benefits compared to kinase inhibitors. | [9] |
Note: Specific dosing details for IRAK4 PROTACs in chronic lupus models are less prevalent in the initial search results, with more data available for IRAK4 inhibitors. The data for KT-474 is primarily from acute inflammation models.
Experimental Protocols
A. Protocol for MRL/lpr Mouse Model of Lupus The MRL/lpr strain is a spontaneous model of SLE and is widely used to test therapeutic efficacy.[19][21]
-
Animals: Female MRL/lpr mice. Disease typically develops between 8 and 16 weeks of age.
-
Disease Monitoring:
-
Monitor mice weekly for proteinuria using urinary dipsticks. A score of ≥300 mg/dL (or ++ on dipstick) on two consecutive weeks is considered established nephritis.
-
Monitor body weight and survival.
-
-
Endpoint Criteria: Mice are typically euthanized when they lose >20% of their body weight or develop severe, persistent proteinuria.
B. Protocol for In Vivo IRAK4 PROTAC Administration
-
PROTAC Formulation: Formulate the IRAK4 PROTAC (e.g., KT-474) in a suitable vehicle for oral (p.o.) administration.
-
Dosing Regimen (Therapeutic):
-
Begin treatment once mice develop established nephritis (proteinuria ≥300 mg/dL).
-
Administer the PROTAC daily via oral gavage at the desired dose.
-
Include a vehicle control group and potentially a positive control group (e.g., cyclophosphamide).
-
-
Endpoint Analysis:
-
Continue to monitor proteinuria and survival throughout the study.
-
At the study endpoint, collect blood/serum to measure anti-dsDNA autoantibody levels and cytokine profiles.
-
Harvest kidneys for histopathological analysis, including assessment of glomerulonephritis and immune complex deposition.
-
JAK1-Targeting PROTACs in Models of Lupus and Dermatitis
The Janus kinase (JAK) family, particularly JAK1, is essential for signaling downstream of numerous cytokine receptors implicated in SLE and atopic dermatitis.[22][23][24] Inhibiting JAK1 signaling can ameliorate disease in murine lupus models.[24] PROTACs offer a way to degrade JAK1, potentially providing a more profound and lasting effect than small molecule inhibitors.[22][25]
Quantitative Data Summary
| PROTAC Target | PROTAC Name | Mouse Model | Dose & Route | Frequency & Duration | Key Outcomes & Efficacy | Reference |
| JAK1/2 | JAPT | Atopic Dermatitis Model | Topical cream | Not specified | Degraded JAK1/2, suppressed adaptive immunity, improved skin lesions and AD severity scores. | [22][26] |
| JAK1 | ABT-317 (Inhibitor) | NZB/W-F1 (Lupus) | 3, 10, 30 mpk, p.o. | Daily (Therapeutic) | Reversed severe proteinuria, restored saliva production, diminished kidney inflammation. | [24] |
| JAK1 | 10c | (In vitro data) | N/A | N/A | Selectively degraded JAK1 (DC50 = 214 nM). | [25] |
Experimental Protocols
A. Protocol for NZB/W-F1 Mouse Model of Lupus This is a classic, spontaneous model of lupus nephritis that closely mimics human disease.[24]
-
Animals: Female NZB/W-F1 mice.
-
Disease Monitoring:
-
Begin weekly proteinuria monitoring at ~20 weeks of age.
-
Enroll mice into treatment groups when proteinuria reaches a severe level (e.g., ≥300 mg/dL).
-
-
Dosing Regimen (Therapeutic, based on inhibitor studies):
-
Formulate the JAK1 PROTAC for daily oral gavage.
-
Treat mice daily with the desired dose (e.g., 10-30 mg/kg) or vehicle.[24]
-
Monitor proteinuria weekly and survival daily.
-
-
Endpoint Analysis:
-
At the end of the study, perform histological analysis of kidneys and salivary glands.
-
Analyze splenic cell populations via flow cytometry.
-
Conduct gene expression analysis (e.g., RNA-seq) on kidney tissue to assess changes in inflammatory and fibrotic pathways.[24]
-
RORγt-Targeting PROTACs in Models of Psoriasis
RORγt is the master transcription factor for Th17 cells, which produce key cytokines like IL-17A and IL-17F that drive the pathogenesis of psoriasis.[27][28] Targeting RORγt can suppress the entire Th17 inflammatory axis.[29]
Quantitative Data Summary
| Target | Compound Name | Mouse Model | Dose & Route | Frequency & Duration | Key Outcomes & Efficacy | Reference |
| RORγt | [I] (Inverse Agonist) | Imiquimod-Induced Psoriasis | 25 & 50 mg/kg, i.p. | Twice daily for 7 days | Reduced PASI score by 57% (at 50 mg/kg); diminished skin thickness and cell infiltration. | [30] |
| RORγt | JNJ-54271074 (Inverse Agonist) | IL-23-Induced Psoriasis | Oral | Daily | Dose-dependently inhibited psoriasis-like skin inflammation. | [27] |
| RORγt | S18-000003 (Inhibitor) | TPA-Induced Psoriasis | Topical | Daily | Markedly inhibited psoriatic skin inflammation by suppressing the IL-17 pathway. | [31] |
Note: The identified studies focus on RORγt inhibitors/inverse agonists. The development of RORγt-targeting PROTACs is an emerging area.
Experimental Protocols
A. Protocol for Imiquimod (B1671794) (IMQ)-Induced Psoriasis Model This is a rapid and widely used model that recapitulates many features of human psoriasis, including dependence on the IL-23/IL-17 axis.
-
Animals: BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Induction Procedure:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 6-7 consecutive days.
-
-
Disease Monitoring:
-
Score the back skin daily for erythema, scaling, and thickness on a scale of 0-4 for each parameter (total max score = 12).
-
Measure ear thickness daily using a digital micrometer.
-
-
Dosing Regimen:
-
Administer the RORγt-targeting compound via the desired route (e.g., i.p., p.o., or topical) starting on Day 0, typically a few hours before IMQ application.
-
For the compound "[I]," administration was twice daily via i.p. injection.[30]
-
-
Endpoint Analysis:
-
On the final day, euthanize mice and harvest skin and spleen tissue.
-
Perform histological analysis (H&E staining) of skin to assess epidermal thickness (acanthosis) and inflammatory infiltrate.
-
Analyze cytokine expression (e.g., IL-17A, IL-22) in skin homogenates via qPCR or ELISA.
-
Experimental Workflow
References
- 1. Proteolysis-targeting chimera (PROTAC) delivery system: advancing protein degraders towards clinical translation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights of PROTAC developments in inflammation-mediated and autoimmune targets: a critical review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HM71224, a novel Bruton’s tyrosine kinase inhibitor, suppresses B cell and monocyte activation and ameliorates arthritis in a mouse model: a potential drug for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Ibrutinib-based BTK PROTACs with in vivo anti-inflammatory efficacy by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective BTK Inhibition by TAS5315: Effective Therapy in a Mouse Model of Rheumatoid Arthritis [synapse.patsnap.com]
- 14. Gene and Protein Expression Profiles in a Mouse Model of Collagen-Induced Arthritis [medsci.org]
- 15. chondrex.com [chondrex.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. researchgate.net [researchgate.net]
- 18. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. researchgate.net [researchgate.net]
- 22. JAK1/JAK2 degraders based on PROTAC for topical treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Degradation of Janus Kinase for Potential Application in Immune Response Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Therapeutic JAK1 Inhibition Reverses Lupus Nephritis in a Mouse Model and Demonstrates Transcriptional Changes Consistent With Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of a potent and selective JAK1-targeting PROTAC degrader with anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. WO2024108968A1 - Novel use of proteolysis targeting chimera (protac)-based jak degradation agent - Google Patents [patents.google.com]
- 27. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Transcription Factor Retinoid-Related Orphan Receptor γt: A Promising Target for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Novel RORγt inverse agonist active in psoriasis model | BioWorld [bioworld.com]
- 31. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel TYK2 PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases. It plays a crucial role in cytokine-mediated signaling pathways, particularly those involving interleukin (IL)-12, IL-23, and Type I interferons (IFNs).[1][2][3][4][5] These signaling cascades are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of various autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[1][4][5] Consequently, TYK2 has emerged as a compelling therapeutic target.[5][6]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting their activity.[7][8] These heterobifunctional molecules consist of a ligand that binds to the target protein (in this case, TYK2), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[7][9][10] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[7][11] The development of TYK2-targeting PROTACs offers a promising strategy to not only block the catalytic activity but also the scaffolding functions of TYK2, potentially leading to a more profound and durable therapeutic effect.[6]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) and characterization of novel TYK2 PROTAC degraders.
TYK2 Signaling Pathway
TYK2 is a key mediator of cytokine signaling. Upon cytokine binding to its receptor, TYK2, in conjunction with other JAK family members (e.g., JAK1 or JAK2), becomes activated through trans-phosphorylation.[2][4] Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][5] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immune responses.[4][5]
PROTAC Mechanism of Action
A TYK2 PROTAC degrader functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to TYK2 and an E3 ubiquitin ligase, forming a ternary complex.[8] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the TYK2 protein. The polyubiquitinated TYK2 is then recognized and degraded by the 26S proteasome.
High-Throughput Screening Workflow
A typical HTS campaign to identify novel TYK2 PROTAC degraders involves a tiered approach, starting with a primary screen to identify active compounds, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Experimental Protocols
Primary High-Throughput Screening: Cellular TYK2 Degradation Assay (HTRF)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to quantify TYK2 protein levels in a high-throughput format.
Materials:
-
Human cell line expressing endogenous TYK2 (e.g., Jurkat T-cells)
-
PROTAC compound library
-
Assay plates (e.g., 384-well, white, low-volume)
-
HTRF TYK2 assay kit (containing donor and acceptor antibodies)
-
Cell lysis buffer
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding: Seed cells into 384-well assay plates at an appropriate density and incubate overnight.
-
Compound Treatment: Add PROTAC compounds from the library to the cells at a final screening concentration (e.g., 1 µM). Include vehicle controls (e.g., DMSO) and positive controls (known TYK2 degraders).
-
Incubation: Incubate the plates for a predetermined time (e.g., 4-24 hours) to allow for PROTAC-mediated degradation.
-
Cell Lysis: Lyse the cells by adding the HTRF lysis buffer directly to the wells.
-
HTRF Reagent Addition: Add the HTRF antibody mix (anti-TYK2 antibody labeled with a donor fluorophore and an anti-TYK2 antibody labeled with an acceptor fluorophore) to each well.
-
Incubation: Incubate the plates at room temperature in the dark to allow for antibody binding.
-
Plate Reading: Read the plates on an HTRF-compatible plate reader, measuring the emission at two different wavelengths.
-
Data Analysis: Calculate the HTRF ratio and determine the percent degradation for each compound relative to the vehicle control.
Secondary Assay: Western Blot for TYK2 Degradation
This protocol is used to visually confirm the degradation of TYK2 and determine the degradation concentration 50 (DC50).
Materials:
-
Human cell line (e.g., Jurkat T-cells)
-
Hit PROTAC compounds
-
Cell culture plates (e.g., 6-well)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-TYK2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with a serial dilution of the hit PROTAC compounds for a specified time.
-
Cell Lysis: Harvest and lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody Incubation: Incubate the membrane with the primary anti-TYK2 antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities and normalize the TYK2 signal to the loading control. Calculate the DC50 value by fitting the data to a dose-response curve.
Tertiary Assay: Phospho-Flow Cytometry for Functional Inhibition
This assay assesses the functional consequence of TYK2 degradation by measuring the phosphorylation of downstream STAT proteins.[12]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
-
Hit PROTAC compounds
-
Cytokines to stimulate specific pathways (e.g., IL-12 for TYK2/JAK2, IFN-α for TYK2/JAK1)[12]
-
Fixation and permeabilization buffers
-
Phospho-specific antibodies (e.g., anti-pSTAT4, anti-pSTAT1) conjugated to fluorophores
-
Flow cytometer
Protocol:
-
Cell Treatment: Pre-incubate cells with various concentrations of the TYK2 PROTAC degrader or vehicle control.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-12) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[12]
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.
-
Staining: Stain the cells with the phospho-specific STAT antibody.
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the phosphorylated STAT protein. Determine the IC50 of the PROTAC for inhibiting cytokine-induced STAT phosphorylation.
Data Presentation
The quantitative data generated from the screening and characterization assays should be summarized in clear and concise tables for easy comparison of compound performance.
Table 1: Primary HTS and Dose-Response Data for Hit Compounds
| Compound ID | Primary Screen (% Degradation @ 1 µM) | DC50 (nM) | Dmax (%) |
| TYK2-PRO-01 | 85 | 15 | 95 |
| TYK2-PRO-02 | 92 | 8 | 98 |
| TYK2-PRO-03 | 78 | 50 | 90 |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Table 2: Selectivity and Functional Activity of Lead Compounds
| Compound ID | TYK2 DC50 (nM) | JAK1 DC50 (nM) | JAK2 DC50 (nM) | JAK3 DC50 (nM) | pSTAT4 IC50 (nM) (IL-12 stim.) |
| TYK2-PRO-02 | 8 | >1000 | >1000 | >1000 | 12 |
| TYK2-PRO-01 | 15 | >1000 | 800 | >1000 | 25 |
IC50: Concentration for 50% inhibition of STAT phosphorylation.
Conclusion
The protocols and workflow outlined in this application note provide a comprehensive framework for the high-throughput screening and identification of novel TYK2 PROTAC degraders. By employing a systematic, multi-tiered screening cascade, researchers can efficiently identify potent and selective degraders with desirable cellular activity. The subsequent lead optimization efforts can then focus on compounds with the most promising pharmacological profiles for potential therapeutic development in the context of autoimmune and inflammatory diseases.
References
- 1. bms.com [bms.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 5. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 6. kymeratx.com [kymeratx.com]
- 7. lifesensors.com [lifesensors.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. benchchem.com [benchchem.com]
Application Note and Protocols: Flow Cytometry Analysis of Immune Cell Populations Following TYK2 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of intracellular enzymes, plays a pivotal role in mediating immune and inflammatory signaling pathways.[1][2] TYK2 is essential for the signal transduction of key cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[3][4] These cytokines are instrumental in the differentiation, survival, and function of various immune cell populations, particularly T helper 1 (Th1) and Th17 cells, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[5][6]
Targeting TYK2 has emerged as a promising therapeutic strategy for these conditions.[7][8] While small molecule inhibitors can block the catalytic activity of TYK2, a newer approach involves the targeted degradation of the TYK2 protein itself.[9] This can be achieved using technologies like Proteolysis-Targeting Chimeras (PROTACs), which offer the potential for a more profound and sustained inhibition of both the catalytic and scaffolding functions of TYK2.[10][11][12]
Flow cytometry is an indispensable tool for characterizing the effects of TYK2 degradation on the immune system.[13] This high-throughput, multi-parametric technique allows for the precise quantification and phenotyping of distinct immune cell subsets, as well as the analysis of intracellular signaling events, providing critical insights into the mechanism of action of TYK2 degraders.[14][15]
Principle of PROTAC-Mediated TYK2 Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate a target protein.[12] A TYK2-targeting PROTAC consists of a ligand that binds to TYK2, a linker, and a ligand that recruits an E3 ubiquitin ligase.[16] By bringing TYK2 into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of TYK2, marking it for degradation by the proteasome.[10] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Application Note: Assessing the Impact of TYK2 Degradation
The degradation of TYK2 is expected to phenocopy a TYK2 loss-of-function state, leading to the disruption of downstream signaling cascades.[11] This results in measurable changes in immune cell populations and their functional responses.
TYK2 Signaling Pathway
TYK2 associates with the receptors for several key cytokines.[17] Upon cytokine binding, TYK2 and its partner JAKs (e.g., JAK1 or JAK2) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] Activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune cell differentiation.[6] Targeted degradation of TYK2 removes a critical node in this pathway, thereby blocking these downstream effects.
Quantitative Data on TYK2 Degraders
The potency of TYK2 degraders can be quantified by their DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
| Compound Type | Cell Type | DC50 | Dmax | Citation(s) |
| PROTAC Degrader | Human PBMCs | ≤ 1 nM | Not Specified | [16] |
| Degrader 15t | Jurkat T-cells | 0.42 nM | ~95% | [10] |
| PROTAC Degrader 5 | Jurkat T-cells | 14 nM | Not Specified | [18][19] |
Expected Impact on Immune Cell Populations
Flow cytometry can be used to quantify the effects of TYK2 degradation on various immune cell subsets. The table below summarizes the anticipated changes based on the known roles of TYK2-dependent cytokines.
| Cell Population | Key Markers | Expected Effect of TYK2 Degradation | Rationale | Citation(s) |
| Th1 Cells | CD3, CD4, CXCR3 | Decrease in frequency/function | IL-12 signaling, critical for Th1 differentiation, is TYK2-dependent. | [6] |
| Th17 Cells | CD3, CD4, CCR6 | Decrease in frequency/function | IL-23 signaling, crucial for Th17 expansion and survival, is TYK2-dependent. | [1][5] |
| B Cells | CD19 | Reduced differentiation and antibody production | Type I IFN signaling via TYK2 is important for B-cell activation. | [1] |
| NK Cells | CD3-, CD56, CD16 | Potentially altered cytotoxic capacity | TYK2 is involved in NK cell function, though both kinase-dependent and independent roles exist. | [20][21] |
| Monocytes | CD14, CD16 | Reduced pro-inflammatory cytokine production | Inhibition of IFN-γ and other inflammatory signals that activate monocytes. | [14] |
Experimental Protocols
The following protocols provide a general framework for the analysis of immune cells following treatment with a TYK2 degrader. Optimization of reagent concentrations and incubation times is recommended for specific experimental conditions.
Protocol 1: In Vitro Treatment of Human PBMCs with a TYK2 Degrader
This protocol describes the treatment of peripheral blood mononuclear cells (PBMCs) with a TYK2 degrader to assess its impact on cell viability and protein levels.
Materials:
-
Ficoll-Paque or other density gradient medium
-
Phosphate-Buffered Saline (PBS)
-
Complete RPMI-1640 medium (with 10% FBS, Penicillin-Streptomycin)
-
TYK2 Degrader (e.g., PROTAC) and appropriate solvent (e.g., DMSO)
-
96-well cell culture plates
-
FACS tubes (5 mL polystyrene tubes)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.[22][23]
-
Cell Counting: Wash the isolated PBMCs twice with PBS. Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue exclusion.
-
Cell Plating: Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate in a final volume of 200 µL.
-
Compound Treatment: Prepare serial dilutions of the TYK2 degrader in complete medium. Add the desired concentrations (e.g., 0.1 nM to 1000 nM) to the cells. Include a vehicle control (e.g., DMSO) at the highest concentration used for the degrader.[13]
-
Incubation: Incubate the plate for a predetermined period (e.g., 4, 10, 24, or 48 hours) at 37°C in a humidified 5% CO2 incubator to allow for protein degradation.[10]
-
Cell Harvest: After incubation, gently resuspend the cells and transfer them to appropriately labeled FACS tubes.
-
Washing: Wash the cells twice with 2 mL of cold PBS or Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.
-
Proceed to staining protocols.
Protocol 2: Multi-Color Immunophenotyping of Immune Cell Subsets
This protocol outlines the staining of surface markers to identify and quantify different immune cell populations.
Materials:
-
Treated cells from Protocol 1
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Fc Receptor Blocking solution (e.g., Human TruStain FcX™)
-
Fixable Viability Dye (e.g., Zombie NIR™)
-
Fluorochrome-conjugated antibodies for surface markers (see suggested panel below)
Suggested Antibody Panel for Lymphocyte Subsets:
| Marker | Fluorochrome | Target Population |
|---|---|---|
| CD45 | VioBlue | All Leukocytes |
| CD3 | FITC | T Cells |
| CD19 | PE | B Cells |
| CD56 | APC | NK Cells |
| CD4 | PE-Cy7 | Helper T Cells |
| CD8 | APC-Cy7 | Cytotoxic T Cells |
| CXCR3 | PerCP-Cy5.5 | Th1 Cells |
| CCR6 | BV605 | Th17 Cells |
(Note: This is an example panel. Fluorochromes and markers should be chosen based on instrument capabilities and experimental goals.)
Procedure:
-
Viability Staining: Resuspend the cell pellet from Protocol 1 in 100 µL of PBS. Add the fixable viability dye according to the manufacturer's instructions and incubate for 15-20 minutes at room temperature, protected from light.
-
Washing: Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.
-
Fc Blocking: Resuspend the cell pellet in 50 µL of staining buffer containing an Fc receptor blocking reagent. Incubate for 10-15 minutes at 4°C.[22]
-
Surface Staining: Without washing, add 50 µL of the surface antibody cocktail (containing pre-titrated amounts of each antibody) to the cells. Vortex gently and incubate for 30 minutes at 4°C in the dark.[24]
-
Washing: Wash the cells twice with 2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes.
-
Fixation (Optional but recommended): Resuspend the cell pellet in 200 µL of 1-2% paraformaldehyde (PFA) and incubate for 20 minutes at room temperature. This step stabilizes the light scatter and fluorescence signals.
-
Final Resuspension: If fixed, wash once more with staining buffer. Resuspend the final cell pellet in 300-500 µL of staining buffer for acquisition on the flow cytometer.
Protocol 3: Intracellular Staining for Phospho-STATs
This protocol is for assessing the functional consequence of TYK2 degradation by measuring the inhibition of cytokine-induced STAT phosphorylation (pSTAT).
Materials:
-
PBMCs (rested in serum-free media for at least 2 hours)
-
TYK2 Degrader
-
Cytokines (e.g., recombinant human IL-12, IL-23, or IFN-α)
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., True-Phos™ Perm Buffer or cold Methanol)
-
Fluorochrome-conjugated antibodies for pSTATs (e.g., anti-pSTAT3, anti-pSTAT4)
Procedure:
-
Compound Pre-treatment: Plate rested PBMCs and pre-treat with the TYK2 degrader or vehicle control for the desired time (e.g., 1-4 hours) at 37°C.[25]
-
Cytokine Stimulation: Add the specific cytokine to stimulate the TYK2 pathway. For example, use IL-12 or IL-23 to induce pSTATs. Incubate for a short period (e.g., 15-30 minutes) at 37°C.[15][25]
-
Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize them using a suitable buffer. For phospho-epitopes, harsh permeabilization with cold methanol (B129727) often yields better results. Incubate on ice for 30 minutes.
-
Washing: Wash the cells thoroughly with staining buffer to remove the permeabilization reagent.
-
Intracellular Staining: Resuspend the permeabilized cells in 100 µL of staining buffer containing the anti-phospho-STAT antibody. Incubate for 45-60 minutes at room temperature in the dark.[13]
-
Washing and Acquisition: Wash the cells twice and resuspend in staining buffer for flow cytometry analysis. Analyze the Median Fluorescence Intensity (MFI) of the pSTAT signal within the gated cell population of interest.
Data Analysis and Gating Strategy
A sequential gating strategy is crucial for accurate analysis of flow cytometry data.[26][27][28]
-
Time Gate: First, gate on the events acquired over time to exclude any potential clogs or instrument instability during acquisition.
-
Singlet Gating: Exclude cell doublets and aggregates by gating on single cells using Forward Scatter Area (FSC-A) vs. Forward Scatter Height (FSC-H).[29]
-
Viability Gate: Gate on the live cell population using the signal from the fixable viability dye.[29]
-
Leukocyte Gate: From the live singlets, gate on CD45+ cells to focus the analysis on leukocytes.
-
Lymphocyte/Monocyte Gates: Use Forward Scatter (FSC) vs. Side Scatter (SSC) to identify the lymphocyte and monocyte populations based on their size and granularity, respectively.[27]
-
Subset Identification: From the lymphocyte gate, use specific lineage markers to identify cell subsets (e.g., CD3+ T cells, CD19+ B cells). Further gates can be applied to identify T helper (CD4+) and cytotoxic (CD8+) T cells, and subsequently Th1 (CXCR3+) and Th17 (CCR6+) subsets.[28]
-
Quantification: Determine the frequency (% of parent gate) of each cell population of interest. For functional assays like pSTAT analysis, measure the Median Fluorescence Intensity (MFI) within the final gated population.
-
Back-gating: Use back-gating to confirm the identity of a population of interest by visualizing it in other plots to ensure the gating strategy is accurate.[27]
References
- 1. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 2. bms.com [bms.com]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. kris.kl.ac.at [kris.kl.ac.at]
- 8. Tyrosine kinase 2 inhibitors in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kymeratx.com [kymeratx.com]
- 12. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Kymera Therapeutics prepares and tests TYK2 degradation inducers | BioWorld [bioworld.com]
- 17. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PROTAC TYK2 degradation agent1 [shop.labclinics.com]
- 20. TYK2 Deficiency Presenting as Refractory Disseminated BCG/Tuberculosis Infection in a Kazakh Child: A Case Report with Genetic Confirmation [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. research.pasteur.fr [research.pasteur.fr]
- 24. Protocol for in-plate staining of clinical peripheral blood mononuclear cell samples for high-throughput analysis via spectral flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Flow Cytometry Gating Strategy: Best Practices | KCAS Bio [kcasbio.com]
- 27. bosterbio.com [bosterbio.com]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Assessing the Bioavailability of PROTAC Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] Unlike traditional small-molecule inhibitors, PROTACs act catalytically, offering the potential for enhanced efficacy and prolonged duration of action. However, their unique bifunctional nature and large molecular size often present significant challenges to achieving adequate oral bioavailability, a critical factor for their clinical success.[2]
These molecules typically fall "beyond the Rule of Five," exhibiting high molecular weight, a large number of rotatable bonds, and an extensive polar surface area.[3] These characteristics contribute to poor aqueous solubility, low cell permeability, and metabolic instability, all of which can limit oral absorption.[3] Therefore, a thorough assessment of their bioavailability is paramount during the drug discovery and development process.
This document provides a comprehensive overview of the key techniques used to evaluate the bioavailability of PROTAC molecules, complete with detailed experimental protocols and data presentation guidelines.
In Vitro Permeability Assays
In vitro permeability assays are essential for the early-stage screening of PROTAC candidates to predict their potential for oral absorption. These assays primarily assess a molecule's ability to traverse cellular monolayers, mimicking the intestinal epithelium.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[4] It is a cost-effective tool for initial screening, measuring the diffusion of a compound across an artificial lipid membrane.
Experimental Protocol: PAMPA
-
Preparation of the Artificial Membrane:
-
Prepare a 1% (w/v) solution of lecithin (B1663433) in dodecane.
-
Sonicate the mixture to ensure complete dissolution.
-
Pipette 5 µL of the lecithin/dodecane solution into each well of a 96-well donor plate, ensuring the filter membrane is coated.
-
-
Compound Preparation and Dosing:
-
Prepare stock solutions of the PROTAC molecules in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to the final desired concentration (e.g., 10 µM) in a buffer solution (e.g., PBS, pH 7.4).[4]
-
Add 150 µL of the PROTAC solution to each well of the donor plate.
-
-
Assay Setup (The "PAMPA Sandwich"):
-
Add 300 µL of buffer to each well of a 96-well acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the underside of the membrane is in contact with the buffer in the acceptor wells.
-
-
Incubation:
-
Incubate the "PAMPA sandwich" at room temperature for a defined period (e.g., 4-16 hours).[5] To minimize evaporation, place the assembly in a sealed container with a moist environment.
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[4]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (V_A / (Area × Time)) × (C_A / C_D)
-
Where:
-
V_A is the volume of the acceptor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
C_A is the concentration of the compound in the acceptor well.
-
C_D is the initial concentration of the compound in the donor well.
-
-
-
Workflow for PAMPA Assay
Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[6] It utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport mechanisms.[6]
Experimental Protocol: Caco-2 Permeability Assay
-
Caco-2 Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto semipermeable inserts (e.g., Transwell™) at an appropriate density.
-
Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.[6]
-
-
Monolayer Integrity Assessment:
-
Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates good monolayer integrity.[7]
-
Optionally, assess the permeability of a low-permeability marker, such as Lucifer Yellow, to confirm the integrity of the tight junctions.
-
-
Bidirectional Permeability Assay:
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add the PROTAC dosing solution to the basolateral compartment.
-
Add fresh transport buffer to the apical compartment.
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.[7]
-
-
Sample Analysis:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using a similar equation as for the PAMPA assay.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the PROTAC is a substrate for efflux transporters.[1]
-
Note on PROTACs: Due to the low solubility and high non-specific binding of many PROTACs, it is often necessary to modify the standard Caco-2 protocol. The addition of a low concentration of bovine serum albumin (BSA), such as 0.25%, to the assay buffer can significantly improve the recovery of PROTAC molecules.[8]
Workflow for Caco-2 Permeability Assay
Caption: Workflow of the Caco-2 Permeability Assay.
Table 1: In Vitro Permeability Data for Selected PROTACs
| PROTAC | Cell Line | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| ARV-771 | Caco-2 | 0.12 ± 0.01 | 10.51 ± 0.18 | 87.62 ± 1.51 | [1] |
| ARV-110 | Caco-2 | 0.25 ± 0.02 | 1.89 ± 0.05 | 7.56 ± 0.20 | [1] |
| KT-474 | Caco-2 | 0.18 ± 0.01 | 3.25 ± 0.09 | 18.06 ± 0.50 | [1] |
| dTAG-7 | Caco-2 | Low | - | High | [8] |
| dBET57 | Caco-2 | Low | - | High | [8] |
In Vivo Pharmacokinetic (PK) Studies
In vivo PK studies in animal models are crucial for determining the oral bioavailability and overall DMPK (drug metabolism and pharmacokinetics) profile of a PROTAC.[] These studies provide essential data on how the molecule is absorbed, distributed, metabolized, and excreted.
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Animal Model Selection:
-
Commonly used species include mice, rats, and dogs.[] It's important to note that mice can be more permissive to PROTAC absorption than rats.[10]
-
-
Dosing and Administration:
-
Intravenous (IV) Administration: Administer a single IV dose of the PROTAC to a group of animals to determine its clearance and volume of distribution. This serves as the reference for calculating absolute oral bioavailability.
-
Oral (PO) Administration: Administer a single oral gavage dose of the PROTAC to another group of animals. The PROTAC should be formulated in a suitable vehicle to enhance solubility.[11]
-
-
Blood Sampling:
-
Collect blood samples at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Extract the PROTAC from the plasma samples.
-
Quantify the concentration of the PROTAC in the plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration-time profiles for both IV and PO administration.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
-
Calculate Absolute Oral Bioavailability (F%):
-
F% = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100
-
-
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow of an In Vivo Pharmacokinetic Study.
Table 2: Preclinical Pharmacokinetic Data for Selected Oral PROTACs
| PROTAC | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | F (%) | Reference |
| ARV-110 | Mouse | 10 | PO | - | - | - | 20-30 | [12] |
| ARV-471 | Mouse | 30 | PO | - | - | - | ~30 | [12] |
| D16-M1P2 | Multiple | - | PO | - | - | - | Favorable | [13] |
| ARD-2051 | - | - | PO | - | - | - | Efficacious | [12] |
| HJM-561 | - | - | PO | - | - | - | Bioavailable | [12] |
Note: Specific quantitative values for Cmax, AUC, and t1/2 are often not publicly disclosed in early reports.
Computational Modeling for Permeability Prediction
Key Concepts in Machine Learning for PROTAC Permeability
-
Model Types: Classification models are often used to categorize PROTACs as having high, moderate, or low permeability.[16] Common algorithms include Random Forest (RF) and k-Nearest Neighbors (kNN).[14]
-
Molecular Descriptors: These are numerical representations of the physicochemical properties of a molecule. For PROTACs, important descriptors for permeability prediction include:[14]
-
Size and Shape: Molecular Weight (MW), Characteristic Volume.
-
Lipophilicity: Calculated LogP (cLogP) or LogD (cLogD).
-
Polarity: Polar Surface Area (PSA), number of Hydrogen Bond Donors (HBD) and Acceptors (HBA).
-
Flexibility: Number of Rotatable Bonds (NRotB).
-
-
Training and Validation: The models are trained on a large dataset of PROTACs with experimentally determined permeability data. The predictive power of the model is then validated using an independent test set of compounds.
Logical Relationship for Computational Permeability Prediction
Caption: Logical flow of computational permeability prediction for PROTACs.
Conclusion
Assessing the bioavailability of PROTAC molecules is a multifaceted process that requires a combination of in vitro, in vivo, and computational approaches. Early-stage assessment using in vitro permeability assays like PAMPA and Caco-2 allows for the efficient screening and ranking of candidates. In vivo pharmacokinetic studies in relevant animal models provide the definitive measure of oral bioavailability and inform on the overall DMPK profile. Complementing these experimental techniques, computational modeling offers a promising avenue for the rapid, in silico prediction of permeability, thereby accelerating the design-make-test-analyze cycle in PROTAC drug discovery. A comprehensive understanding and application of these techniques are essential for overcoming the bioavailability challenges inherent to PROTACs and for successfully advancing these promising therapeutics to the clinic.
References
- 1. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. A comprehensive review of emerging approaches in machine learning for de novo PROTAC design - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00177J [pubs.rsc.org]
- 4. PAMPA | Evotec [evotec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. enamine.net [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Nature Communications | Insilico Medicine Presents AI-empowered Dual-Action PROTAC Targeting PKMYT1 [prnewswire.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Cell Permeability of TYK2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of Tyrosine Kinase 2 (TYK2) PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do my TYK2 PROTACs exhibit low cell permeability?
A1: TYK2 PROTACs, like many other PROTACs, often possess high molecular weight, a large polar surface area, and multiple hydrogen bond donors and acceptors, all of which can contribute to poor passive diffusion across the cell membrane.[1][2][3] These characteristics place them in the "beyond Rule of Five" chemical space, making cell permeability a significant hurdle to overcome.[4][5]
Q2: What are the key physicochemical properties influencing the permeability of TYK2 PROTACs?
A2: Key properties include molecular weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (HBD) and acceptors (HBA), and lipophilicity (logP).[6][7] Optimizing these properties is a delicate balance, as modifications to improve permeability can sometimes negatively impact target binding or E3 ligase recruitment.[8]
Q3: How can I improve the cell permeability of my TYK2 PROTAC?
A3: Several strategies can be employed to enhance cell permeability:
-
Linker Optimization: The linker plays a crucial role in the overall properties of the PROTAC.[7] Strategies include:
-
Rigidification: Introducing rigid elements, such as a cyclohexane (B81311) ring, into the linker can improve metabolic stability and may favorably alter the conformational dynamics for cell permeation.[9]
-
Reducing Flexibility and MW: Shortening the linker can reduce the molecule's overall size and flexibility.[9]
-
Amide-to-Ester Substitution: Replacing amide bonds with esters in the linker can reduce the number of hydrogen bond donors and improve permeability.[10]
-
-
Intramolecular Hydrogen Bonding: Designing PROTACs that can form intramolecular hydrogen bonds can shield polar groups, reducing the polar surface area and improving membrane permeability by adopting a more compact, "chameleon-like" conformation in lipophilic environments.[5][11]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell uptake.[12][13]
-
Choice of E3 Ligase Ligand: Cereblon (CRBN)-based PROTACs generally have a lower molecular weight and may offer better permeability profiles compared to von Hippel-Lindau (VHL)-based PROTACs.[9][14]
Q4: What in vitro assays are recommended for assessing the cell permeability of TYK2 PROTACs?
A4: The two most common in vitro permeability assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[1][15] It is useful for early-stage screening.[4]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[1][16] It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux.[4][17]
Q5: How do I interpret the results from PAMPA and Caco-2 assays for my TYK2 PROTAC?
A5: PAMPA provides a measure of passive permeability (Pe). A higher Pe value indicates better passive diffusion. The Caco-2 assay provides an apparent permeability coefficient (Papp). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the PROTAC is a substrate for efflux transporters.[16] For PROTACs, low recovery in Caco-2 assays can be an issue due to non-specific binding or metabolism, and assay conditions may need to be optimized.[18]
Troubleshooting Guide
Problem 1: My TYK2 PROTAC shows potent biochemical activity but has poor cellular efficacy (high DC50).
-
Possible Cause: Low cell permeability is preventing the PROTAC from reaching its intracellular target.
-
Troubleshooting Steps:
-
Assess Permeability: Perform PAMPA and/or Caco-2 assays to quantify the permeability of your compound.
-
Analyze Physicochemical Properties: Calculate the MW, TPSA, HBD, HBA, and cLogP of your PROTAC. Compare these values to those of known permeable PROTACs if available.
-
Optimize the Linker: Synthesize analogs with different linker lengths, compositions, and rigidities. For example, replacing a flexible PEG linker with a more rigid alkyl or phenyl linker can improve permeability.[6]
-
Consider E3 Ligase Ligand: If using a VHL ligand, consider switching to a smaller CRBN ligand.[9]
-
Problem 2: The Caco-2 assay for my TYK2 PROTAC shows very low recovery.
-
Possible Cause: The PROTAC may be binding non-specifically to the plate or cells, or it may be metabolized by Caco-2 cells.[18]
-
Troubleshooting Steps:
-
Modify Assay Buffer: Add a low concentration of bovine serum albumin (BSA), such as 0.25%, to the assay buffer to reduce non-specific binding.[18]
-
Include Inhibitors: If metabolism is suspected, co-incubate with broad-spectrum cytochrome P450 inhibitors.
-
Check for Efflux: A high efflux ratio may also contribute to low apparent permeability in the apical to basolateral direction. If the efflux ratio is high, consider co-dosing with known efflux pump inhibitors like verapamil.[16]
-
Problem 3: My TYK2 PROTAC has good in vitro permeability but poor in vivo oral bioavailability.
-
Possible Cause: The PROTAC may have poor solubility or high first-pass metabolism.[6][13]
-
Troubleshooting Steps:
-
Assess Solubility: Determine the kinetic and thermodynamic solubility of your compound in relevant buffers (e.g., FaSSIF, FeSSIF).[6]
-
Evaluate Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability.[9]
-
Prodrug Strategy: Consider designing a prodrug to improve solubility and/or protect against first-pass metabolism.[12]
-
Formulation Development: Investigate different formulation strategies, such as amorphous solid dispersions or lipid-based formulations, to enhance oral absorption.[19]
-
Data Presentation
Table 1: Physicochemical Properties and Permeability of an Exemplary TYK2 PROTAC (Compound 15t)
| Compound | Target Binder | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Mouse Microsome T1/2 (min) | Oral Bioavailability | Reference |
| 15t | TYK2-JH2 | CRBN | Rigidified (cyclohexane) | 0.42 | 95 | 101 | Negligible | [9] |
This table summarizes data for a published TYK2 degrader to illustrate the type of data that should be generated and compared. Additional rows would be populated with data from other TYK2 PROTACs as it becomes publicly available or is generated experimentally.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare Donor Plate: Add the TYK2 PROTAC stock solution (typically in DMSO) to a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to achieve the final desired concentration (e.g., 10 µM). Distribute this solution into the wells of a 96-well donor plate.[15]
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Assemble PAMPA Sandwich: Coat the filter of a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane). Place the filter plate on top of the acceptor plate and then place the donor plate on top of the filter plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).[15]
-
Sample Analysis: After incubation, determine the concentration of the TYK2 PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): Calculate the permeability coefficient using the following formula: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time ) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the area of the filter, and Time is the incubation time.
Protocol 2: Caco-2 Permeability Assay (Optimized for PROTACs)
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.[16][17]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a healthy monolayer.[17]
-
Prepare Dosing Solutions: Prepare the TYK2 PROTAC dosing solution in a transport buffer (e.g., Hanks' Balanced Salt Solution with 0.25% BSA to minimize non-specific binding).[18][20]
-
Permeability Measurement (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber. c. Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).[16] d. Take samples from the basolateral chamber at various time points.
-
Permeability Measurement (Basolateral to Apical - B to A): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber. c. Incubate and sample from the apical chamber as described above.
-
Sample Analysis: Determine the concentration of the TYK2 PROTAC in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B).
Visualizations
Caption: TYK2 signaling pathway and mechanism of PROTAC-mediated degradation.
Caption: Troubleshooting workflow for poor cellular efficacy of TYK2 PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. researchgate.net [researchgate.net]
- 8. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. PAMPA | Evotec [evotec.com]
- 16. evotec.com [evotec.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. enamine.net [enamine.net]
- 19. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Design for TYK2 Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of linker length and composition for Tyrosine Kinase 2 (TYK2) degraders.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TYK2 degrader shows low degradation potency (high DC₅₀ value) and/or a low Dₘₐₓ. What are the likely causes related to the linker?
A: Low potency is a common issue and often points to suboptimal linker design. Several factors could be at play:
-
Suboptimal Linker Length: The linker may be too short, causing steric hindrance and preventing the formation of a stable ternary complex between TYK2 and the E3 ligase.[1] Conversely, a linker that is too long might lead to a non-productive complex where the ubiquitination sites on TYK2 are not accessible to the E3 ligase.[1][2]
-
Inefficient Ternary Complex Formation: Even with good binary binding affinities of the warhead (to TYK2) and the E3 ligase ligand, the linker's geometry, rigidity, or flexibility might not support a productive ternary complex orientation. The ability to form a stable ternary complex is often more predictive of degradation efficacy than binary binding affinities alone.[3][4]
-
Poor Physicochemical Properties: The linker contributes significantly to the overall properties of the degrader. A highly hydrophobic linker (like a long alkyl chain) can decrease solubility, while poor overall properties can limit cell permeability, preventing the degrader from reaching its intracellular target.[][6]
Q2: How do I systematically approach the optimization of the linker length for my TYK2 degrader?
A: Empirical testing is crucial as the optimal linker length is highly specific to the combination of the TYK2-binding moiety and the recruited E3 ligase.[7] A systematic approach involves:
-
Synthesize a Library: Create a series of degraders where the TYK2 warhead and E3 ligase ligand remain constant, but the linker length is varied incrementally. For example, synthesize analogues with PEG or alkyl chains of different lengths (e.g., 3, 4, 5, 6 atoms, etc.).[8][9]
-
Cellular Degradation Assays: Evaluate the degradation of TYK2 for each compound in a relevant cell line (e.g., Jurkat T-cells) using Western Blot analysis.[8] This will allow you to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) for each linker length.[10]
-
Data Analysis: Plot the degradation potency (DC₅₀) and efficacy (Dₘₐₓ) against the linker length to identify the optimal range. It is common to observe a "hook effect," where degradation efficiency decreases at very high concentrations.[11]
Q3: What is the impact of linker composition (e.g., alkyl vs. PEG chains) on degrader performance?
A: The composition of the linker is a critical determinant of a degrader's efficacy and drug-like properties.[7]
-
Alkyl Chains: These are common due to their synthetic accessibility and high flexibility.[10] This flexibility can be advantageous, allowing the degrader to adopt multiple conformations to form a productive ternary complex.[12] However, they are hydrophobic, which can negatively impact the solubility of the final compound.[10]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are frequently used to increase the hydrophilicity and solubility of the degrader.[12][13] This can be crucial for improving bioavailability and overall exposure in cellular and in vivo models.
-
Rigid Linkers: While less common, incorporating rigid elements (e.g., phenyl rings) can reduce the entropic penalty of ternary complex formation, potentially leading to more stable complexes. However, this rigidity can also limit the necessary conformational flexibility.[10]
Q4: My degrader shows good binary binding to TYK2 and the E3 ligase separately, but still results in poor degradation. What's the next step?
A: This scenario strongly suggests that the formation of a stable and productive ternary complex is the limiting factor.[4][14] The linker, despite connecting the two binders, is failing to orient them correctly.
-
Assess Ternary Complex Formation Directly: Utilize biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) to directly measure the formation and stability of the TYK2-Degrader-E3 Ligase complex.[3][15][16] These techniques can provide a cooperativity factor (alpha), which indicates how favorably the complex forms.
-
Change Linker Attachment Points: The "exit vector," or the point at which the linker is attached to the warhead or E3 ligase ligand, is crucial.[7] Even a small change in the attachment site can dramatically alter the geometry of the ternary complex. Consider synthesizing new degraders with the linker attached to a different solvent-exposed region of the ligands.[8]
Q5: How can I confirm that my degrader is functioning via the intended ubiquitin-proteasome pathway?
A: To validate the mechanism of action, you should perform co-treatment experiments.[8]
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG-132 or bortezomib) for 1-2 hours before adding your TYK2 degrader. If degradation is mediated by the proteasome, its inhibition should "rescue" TYK2 protein levels, meaning you will not observe degradation.[8]
-
Cullin-NEDDylation Inhibition: The activity of Cullin-RING E3 ligases (like Cereblon and VHL) depends on a process called NEDDylation. Pre-treatment with a NEDD8-activating enzyme (NAE) inhibitor, such as MLN4924, will also block degrader activity and rescue TYK2 levels.[8]
-
Competitive Displacement: Pre-treatment with an excess of the free TYK2 ligand or the free E3 ligase ligand should block the formation of the ternary complex and prevent degradation.[8]
Quantitative Data Summary
The following tables summarize quantitative data illustrating the impact of linker modifications on TYK2 degradation.
Table 1: Impact of Linker Type and Length on TYK2 Degradation in Jurkat T-Cells Data based on findings from a study on CRBN-recruiting TYK2 PROTACs.[8]
| Compound ID | Linker Type | Linker Length (atoms) | TYK2 Degradation at 10 nM (%) | TYK2 Degradation at 100 nM (%) |
| 15a | Alkylene | 3 | 25 | 45 |
| 15b | Alkylene | 4 | 40 | 65 |
| 15c | Alkylene | 5 | 55 | 80 |
| 15d | Alkylene | 6 | 60 | 85 |
| 15f | PEG | 2 | 30 | 50 |
| 15g | PEG | 3 | 48 | 75 |
| 15h | PEG | 4 | 52 | 82 |
Table 2: Comparison of Commonly Recruited E3 Ligases for TYK2 Degraders Information compiled from multiple sources on PROTAC design.[8][9][17]
| Feature | Cereblon (CRBN) | Von Hippel-Lindau (VHL) |
| Common Ligands | Thalidomide, Pomalidomide, Lenalidomide | Derivatives of HIF-1α peptide |
| Expression Profile | Widely expressed | Widely expressed |
| Ligand Properties | Generally good physicochemical properties | Ligands can exhibit poor physicochemical properties |
| Reported Use for TYK2 | Yes, successful in vivo models reported.[8] | Yes, potent degraders have been developed.[9] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation [18]
-
Cell Culture and Treatment: Seed Jurkat T-cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of degrader concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 10, or 24 hours).[8] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against TYK2 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control antibody (e.g., GAPDH or β-actin) to normalize the data.
-
Densitometry Analysis: Quantify the band intensity using software like ImageJ to determine the percentage of TYK2 degradation relative to the vehicle control.
Protocol 2: In-Cell Ubiquitination Assay [15]
-
Cell Transfection and Treatment: Co-transfect HEK293T cells with plasmids expressing HA-tagged ubiquitin and the TYK2 protein of interest.
-
Compound Treatment: After 24-48 hours, treat the cells with the TYK2 degrader and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., RIPA buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions. Heat the lysates at 95°C for 5 minutes.
-
Immunoprecipitation: Dilute the lysates 10-fold with a buffer lacking SDS to reduce the detergent concentration. Immunoprecipitate the target protein overnight using an anti-TYK2 antibody conjugated to protein A/G agarose (B213101) beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-HA antibody to detect the ubiquitinated TYK2 protein, which will appear as a high-molecular-weight smear.
Protocol 3: Ternary Complex Formation Assay via Surface Plasmon Resonance (SPR) [15]
-
Immobilization: Covalently immobilize a purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto an SPR sensor chip surface.
-
Binary Interaction Analysis: First, inject a series of concentrations of the TYK2 degrader over the chip surface to measure its binary binding affinity to the immobilized E3 ligase.
-
Ternary Complex Analysis: To measure ternary complex formation, inject solutions containing a fixed, saturating concentration of the TYK2 degrader pre-incubated with varying concentrations of purified TYK2 protein.
-
Data Analysis: The increase in the SPR response signal (Response Units, RU) compared to the binary interaction (degrader alone) indicates the formation of the ternary complex. This data can be used to calculate the affinity and stability of the complex.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. explorationpub.com [explorationpub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. chempep.com [chempep.com]
- 13. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 17. Exploring the Impact of E3 Ligase Choice on Protein Degrader Effectiveness – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
Navigating the "Hook Effect": A Technical Support Center for PROTAC Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common phenomenon observed in the dose-response curves of Proteolysis Targeting Chimeras (PROTACs). Understanding and mitigating this effect is crucial for the accurate assessment of PROTAC potency and efficacy in drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes a paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate concentration.[2][3] Instead of a standard sigmoidal curve where the effect plateaus at high concentrations, the efficacy of the PROTAC diminishes.[3]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][4] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[5][6] However, at high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[4] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[4][6]
Q3: What are the consequences of the hook effect for my experiments?
Q4: At what concentration range does the hook effect typically occur?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[8] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[7] It is therefore critical to perform dose-response experiments over a wide concentration range, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal degradation window and detect the onset of the hook effect.
Troubleshooting Guides
Problem 1: My dose-response curve is bell-shaped, with decreased degradation at high concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations, paying close attention to the higher concentrations where the degradation decreases.
-
Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation, AlphaLISA, FRET, or SPR) to directly measure the formation of the ternary complex at different PROTAC concentrations.[2][3][4] This can help correlate the decrease in degradation with a reduction in ternary complex formation.
-
Evaluate Cell Permeability: If the hook effect is seen at unexpectedly low concentrations, assess the cell permeability of your PROTAC. Poor permeability can lead to inaccurate dose-response relationships.[1]
-
Problem 2: I observe weak or no degradation at any of the tested concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentration range may have been too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement: Confirm that the PROTAC can bind to both the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate biophysical assays.
-
Check Cell Line and E3 Ligase Expression: Ensure that your chosen cell line expresses both the target protein and the recruited E3 ligase at sufficient levels.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.
-
Quantitative Data Summary
Table 1: Key Parameters for PROTAC Characterization
| Parameter | Definition | Importance |
| DC50 | The concentration of a PROTAC at which 50% of the target protein is degraded.[9][10] | A measure of the PROTAC's potency. A lower DC50 value indicates greater potency.[11] |
| Dmax | The maximum percentage of target protein degradation that can be achieved with a given PROTAC.[9] | A measure of the PROTAC's efficacy. It represents the maximal effect of the degrader.[11] |
Table 2: Example Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration | % Target Protein Remaining (Relative to Vehicle) |
| 0.1 nM | 98% |
| 1 nM | 85% |
| 10 nM | 45% |
| 100 nM | 15% (Dmax) |
| 1 µM | 30% |
| 10 µM | 65% |
Key Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Preparation: Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to use a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[1] Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the existing medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the interaction between the target protein and the E3 ligase in the presence of the PROTAC.
-
Cell Treatment: Treat cells with the PROTAC at various concentrations (including one in the hook effect range) and a vehicle control for the optimized time.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Then, add protein A/G-agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluate by Western blotting using antibodies against both the target protein and the recruited E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the control indicates the formation of the ternary complex.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ternary complex formation - Profacgen [profacgen.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of TYK2 Degradation Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tyrosine Kinase 2 (TYK2) degradation agents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TYK2 degradation agents?
A1: TYK2 degradation agents, often developed as Proteolysis-Targeting Chimeras (PROTACs), are heterobifunctional molecules. They work by inducing proximity between TYK2 and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of TYK2, marking it for degradation by the proteasome. This mechanism removes the entire TYK2 protein, eliminating both its catalytic and scaffolding functions, which can offer a more profound and durable pathway inhibition compared to small molecule inhibitors that only block the kinase activity.
Q2: What are the known on-target signaling pathways affected by TYK2 degradation?
A2: TYK2 is a member of the Janus kinase (JAK) family and is a key mediator of signaling for several cytokines. By degrading TYK2, these agents are expected to block the downstream signaling of Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β). These pathways are critical for the function of both the innate and adaptive immune systems.
Q3: How do off-target effects of TYK2 degraders typically arise?
A3: Off-target effects can originate from several aspects of the degrader molecule's design. The ligand that binds to TYK2 may have some affinity for other kinases, particularly other JAK family members (JAK1, JAK2, JAK3), due to structural similarities in their binding pockets. The E3 ligase-recruiting moiety (e.g., ligands for Cereblon or VHL) can also have its own biological activities and lead to the degradation of proteins other than the intended target. Finally, the linker connecting the two ligands can influence the ternary complex formation and potentially lead to the degradation of unintended proteins.
Q4: My cells are showing unexpected phenotypes (e.g., toxicity, altered signaling) even at low concentrations of my TYK2 degrader. What is the likely cause?
A4: Unexpected cellular phenotypes at low degrader concentrations are often indicative of off-target effects. This could be due to the degradation of a critical protein other than TYK2. It is also possible that the degrader is inhibiting an off-target protein without degrading it. To investigate this, a global proteomics analysis is recommended to identify unintended protein degradation. Additionally, performing a kinome-wide binding assay can help identify off-target interactions.
Q5: I am not observing any TYK2 degradation. What are some common troubleshooting steps?
A5: Lack of degradation can be due to several factors:
-
Cell Permeability: The degrader may not be efficiently entering the cells.
-
Ternary Complex Formation: The degrader may not be effectively bridging TYK2 and the E3 ligase.
-
E3 Ligase Expression: The cell line you are using may have low expression of the recruited E3 ligase (e.g., Cereblon or VHL).
-
Proteasome Activity: Ensure that the proteasome is active in your cellular model. You can use a proteasome inhibitor as a control to see if it rescues TYK2 levels in the presence of the degrader.
-
"Hook Effect": At very high concentrations, PROTACs can form binary complexes (degrader-TYK2 or degrader-E3 ligase) which are not productive for degradation, leading to reduced efficacy. Performing a full dose-response curve is crucial to identify the optimal concentration range for degradation.
Quantitative Data Summary
The following table summarizes the degradation potency and selectivity of representative TYK2 degraders. This data is compiled from published literature and should be used as a reference. Actual performance may vary depending on the experimental conditions.
| Degrader | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Off-Target Profile Highlights |
| Compound 15t | TYK2 (JH2 domain) | Cereblon (CRBN) | Jurkat | 0.42 | ~95 | Highly selective; no significant degradation of JAK1, JAK2, or JAK3 observed in Western blots. Global proteomics in Jurkat cells showed TYK2 as one of a very small subset of downregulated proteins among 6,873 detected.[1] |
| KT-294 | TYK2 | Not specified | Human PBMCs | 0.08 | >90 | Highly selective; does not impact other JAK family members. Spares IL-10 signaling, unlike some TYK2 inhibitors.[2][3] |
| Degrader 37 | TYK2 (allosteric) | Von Hippel-Lindau (VHL) | Jurkat | 14 | Not specified | Subtype-selective; did not affect the protein levels of JAK1, JAK2, and JAK3 in cellular assays.[4][5] |
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot and characterize the off-target effects of TYK2 degradation agents.
Western Blotting for Validation of On- and Off-Target Degradation
This protocol is designed to confirm the degradation of TYK2 and assess the levels of other JAK family members as potential off-targets.
Materials:
-
Cells (e.g., Jurkat, HEK293, or other relevant cell lines)
-
TYK2 degradation agent and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the TYK2 degrader (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Global Quantitative Proteomics (TMT-based) for Off-Target Discovery
This protocol provides a global view of protein level changes upon treatment with a TYK2 degrader, enabling the identification of off-target degradation.
Materials:
-
Cells and TYK2 degrader
-
Lysis buffer (e.g., 8M urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
High-pH reversed-phase fractionation system
-
LC-MS/MS instrument (e.g., Orbitrap)
Procedure:
-
Sample Preparation: Treat cells with the TYK2 degrader at a concentration that achieves significant TYK2 degradation (e.g., 3-5x DC50) and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Reduce and alkylate the proteins, followed by digestion with trypsin overnight.
-
TMT Labeling: Label the resulting peptides from each condition with the appropriate TMT reagent according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.
-
Data Analysis: Use a proteomics software suite (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. Normalize the data and identify proteins that are significantly downregulated in the degrader-treated samples compared to the control. These are potential off-targets.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the TYK2 degrader is binding to its intended target (TYK2) and can also be used to investigate off-target binding in a cellular context.
Materials:
-
Cells and TYK2 degrader
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis method (e.g., freeze-thaw cycles)
-
Centrifuge
-
Western blotting reagents (as described above)
Procedure:
-
Cell Treatment: Treat intact cells with the TYK2 degrader or vehicle control for a specific duration (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells using a method that does not denature the proteins (e.g., freeze-thaw cycles).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble TYK2 (or potential off-target) at each temperature by Western blotting.
-
Data Interpretation: A ligand-bound protein is typically more thermally stable, resulting in more soluble protein remaining at higher temperatures compared to the unbound protein. This shift in the melting curve confirms target engagement.
Visualizations
Caption: TYK2 Signaling Pathway.
Caption: Troubleshooting Workflow for Off-Target Effects.
Caption: PROTAC-Mediated TYK2 Degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tipranks.com [tipranks.com]
- 3. kymeratx.com [kymeratx.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Tyk2 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Jak2 Antibody (1C1) (NBP1-47488): Novus Biologicals [novusbio.com]
Technical Support Center: Enhancing In Vivo Stability and Pharmacokinetics of TYK2 PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the in vivo stability and pharmacokinetics of Tyrosine Kinase 2 (TYK2) PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo performance of TYK2 PROTACs?
TYK2 PROTACs, like many other PROTACs, often face challenges due to their unique structure, which typically falls outside the parameters of Lipinski's Rule of Five.[1][2] Common issues include:
-
Poor Physicochemical Properties: High molecular weight, poor aqueous solubility, and low cell permeability can hinder formulation, administration, and absorption.[1][3][4][5][6][7]
-
Metabolic Instability: PROTACs can be susceptible to rapid metabolism, particularly at the linker region, leading to rapid clearance and reduced in vivo exposure.[4][5][8][9]
-
The "Hook Effect": At high concentrations, the formation of non-productive binary complexes (PROTAC-TYK2 or PROTAC-E3 ligase) can decrease the efficiency of ternary complex formation and subsequent TYK2 degradation.[1][3][10][9][11]
-
Suboptimal Pharmacokinetics: These challenges can collectively result in rapid clearance, low bioavailability, and insufficient exposure at the target tissue.[3][6]
Q2: How does the choice of E3 ligase affect the stability and pharmacokinetics of a TYK2 PROTAC?
The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success.[12] Different E3 ligases have varying expression levels across different tissues, which can influence the tissue-specific degradation of TYK2.[1] The E3 ligase ligand itself contributes to the overall physicochemical properties of the PROTAC and can impact its metabolic stability and potential for off-target toxicities.[13] While much of the current research focuses on CRBN and VHL, exploring a wider range of E3 ligases may offer advantages in specific therapeutic contexts.[1][14][15][16]
Q3: What role does the linker play in the in vivo stability of TYK2 PROTACs?
The linker is not merely a spacer but a crucial component that significantly influences a PROTAC's properties.[17][18] Key aspects of linker design include:
-
Length and Flexibility: An optimal linker length is necessary to facilitate the formation of a stable ternary complex between TYK2 and the E3 ligase.[19][20] Linkers that are too short may cause steric hindrance, while those that are too long might not effectively bring the proteins together.[20]
-
Composition and Rigidity: The chemical makeup of the linker affects solubility, cell permeability, and metabolic stability.[20][21] For instance, incorporating rigid elements or modifying metabolically liable sites can enhance stability.[9][22] Replacing flexible PEG linkers with more rigid structures has been shown to improve metabolic stability in some cases.[22]
-
Attachment Points: The points at which the linker is connected to the TYK2 binder and the E3 ligase ligand can impact the geometry of the ternary complex and, consequently, the degradation efficiency.[19]
Q4: What formulation strategies can be employed to improve the oral bioavailability of TYK2 PROTACs?
Given the common solubility challenges of PROTACs, formulation strategies are critical for achieving adequate oral bioavailability.[5] Some effective approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and enhance dissolution rates.[8][23]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubility and absorption of lipophilic PROTACs.[24]
-
Administration with Food: For some PROTACs, administration with food can improve their solubility in biorelevant fluids and enhance in vivo exposure.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low in vivo exposure despite good in vitro potency | Poor metabolic stability: Rapid clearance due to metabolism, often at the linker.[4][5][8] | - Conduct in vitro metabolic stability assays (e.g., with liver microsomes) to identify metabolic hotspots.[8][9]- Modify the PROTAC structure at metabolically liable positions (e.g., deuteration).- Explore alternative, more rigid linker chemistries.[22][] |
| Poor cell permeability: High molecular weight and polarity hindering passage across cell membranes.[3][10] | - Perform in vitro permeability assays (e.g., PAMPA, Caco-2).[9][26]- Optimize physicochemical properties (e.g., lipophilicity, polar surface area) through medicinal chemistry.[9]- Introduce intramolecular hydrogen bonds to create a more compact structure.[4][5][10] | |
| "Hook effect" observed in cellular or in vivo experiments | Formation of inactive binary complexes: At high concentrations, the PROTAC binds to either TYK2 or the E3 ligase separately, preventing ternary complex formation.[1][9][11] | - Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[10]- Test the PROTAC at lower concentrations to find the "sweet spot".[10] |
| Inconsistent results between in vitro and in vivo experiments | Species-specific differences in metabolism: Metabolic enzymes in the animal model may differ from those in the in vitro system.[9] | - Use liver microsomes or hepatocytes from the same species as the in vivo model for in vitro stability assays.[9]- Characterize metabolites in both in vitro and in vivo systems. |
| Plasma instability: The PROTAC is degraded by enzymes in the blood plasma.[9] | - Assess PROTAC stability in plasma from the relevant species.- Modify the PROTAC to improve plasma stability if necessary. |
Data Presentation
Table 1: In Vitro Profile of an Exemplary TYK2 PROTAC (15t) [22]
| Parameter | Value |
| DC50 (Jurkat cells) | 0.42 nM |
| Dmax (Jurkat cells) | 95% |
| Mouse Microsome Clearance | Reduced compared to flexible linker counterparts |
Table 2: Pharmacokinetic Properties of a TYK2 PROTAC (Compound 18) in ICR Mice [22]
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| T1/2 (h) | 1.8 ± 0.2 | 2.1 ± 0.3 |
| Cmax (ng/mL) | 1256 ± 154 | 145 ± 28 |
| AUClast (h*ng/mL) | 1543 ± 211 | 456 ± 89 |
| F (%) | - | 5.9 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes [8][9]
Objective: To determine the intrinsic clearance of a TYK2 PROTAC.
Materials:
-
TYK2 PROTAC
-
Pooled human or mouse liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the TYK2 PROTAC in DMSO.
-
In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the TYK2 PROTAC.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: Western Blot for TYK2 Degradation [22][26]
Objective: To quantify the degradation of TYK2 protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing TYK2 (e.g., Jurkat, HaCaT)[22]
-
TYK2 PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for TYK2
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Procedure:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat cells with a dose-response of the TYK2 PROTAC and a vehicle control for a specified time (e.g., 10-24 hours).[22]
-
Lyse the cells and quantify the protein concentration.
-
Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and incubate with the primary anti-TYK2 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imager.
-
Strip and re-probe the membrane for a loading control.
-
Quantify band intensities to determine the percentage of TYK2 degradation relative to the vehicle control.
Visualizations
Caption: TYK2 signaling pathway in response to cytokine stimulation.
Caption: Mechanism of action for a TYK2 PROTAC.
Caption: Troubleshooting workflow for poor in vivo TYK2 PROTAC efficacy.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Co-opting the E3 ligase KLHDC2 for targeted protein degradation by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. explorationpub.com [explorationpub.com]
- 18. rscbmcs.org [rscbmcs.org]
- 19. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 20. benchchem.com [benchchem.com]
- 21. scienceopen.com [scienceopen.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Mitigating PRO-TAC-Induced Toxicity in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to PROTAC-induced toxicity in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of PROTAC-induced toxicity in animal models?
A1: PROTAC-induced toxicity in animal models can be broadly categorized into three main types:
-
On-target, off-tissue toxicity: This occurs when the PROTAC degrades the intended target protein in healthy tissues where the protein has an essential physiological function.[1][2] For example, the degradation of a protein crucial for cardiac function could lead to cardiotoxicity, even if the intended therapeutic effect is in a tumor.[3]
-
Off-target toxicity: This arises from the unintended degradation of proteins other than the desired target.[4][5] This can happen if the PROTAC's target-binding ligand has affinity for other proteins, or if the PROTAC induces the degradation of "neo-substrates" that are not natural targets of the recruited E3 ligase.[6]
-
E3 ligase-related toxicity: This can result from the PROTAC interfering with the natural function of the E3 ligase it recruits.[6] Over-saturation of the E3 ligase could disrupt the degradation of its natural substrates, leading to cellular homeostasis perturbation.[6] Additionally, some E3 ligase ligands, like derivatives of thalidomide (B1683933) used for Cereblon (CRBN), can have their own inherent toxicities.[6]
Troubleshooting Guides
Issue 1: Unexpected On-Target, Off-Tissue Toxicity Observed in Animal Models
You've developed a PROTAC that effectively degrades its target in tumor xenografts, but you're observing significant toxicity in healthy organs, such as weight loss, liver enzyme elevation, or cardiac issues.
| Potential Cause | Mitigation Strategy | Description |
| Ubiquitous Target Expression | Tissue-specific delivery or activation | The target protein is expressed in vital, non-diseased tissues where its degradation is detrimental.[7] |
| High Systemic Exposure | Optimize dosing and formulation | High concentrations of the PROTAC are reaching healthy tissues and causing prolonged target degradation. |
| Lack of Therapeutic Window | Enhance PROTAC selectivity | The concentration needed for efficacy in the tumor is too close to the concentration that causes toxicity in healthy tissues. |
-
Tissue-Specific Delivery Strategies:
-
Antibody-PROTAC Conjugates (Ab-PROTACs): Link the PROTAC to an antibody that targets a tumor-specific cell surface antigen.[1][8] This concentrates the PROTAC at the tumor site, reducing systemic exposure.
-
Nanoparticle Formulations: Encapsulate the PROTAC in nanoparticles (e.g., liposomes, polymeric micelles) that can be targeted to the tumor microenvironment through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands like folate.[9][]
-
Pro-PROTACs (Prodrugs): Design the PROTAC with a "caged" moiety that is cleaved and activates the PROTAC only in the presence of tumor-specific enzymes or conditions (e.g., hypoxia, elevated glutathione (B108866) levels).[8][11]
-
-
Dosing and Formulation Optimization:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct thorough PK/PD studies to understand the relationship between PROTAC exposure, target degradation in tumor vs. healthy tissues, and toxicity.[12] This can help in designing a dosing schedule (e.g., less frequent, lower doses) that maintains efficacy while minimizing toxicity.[13]
-
Formulation Enhancement: Improve the PROTAC's physicochemical properties through formulation strategies to alter its distribution profile.[14]
-
-
E3 Ligase Selection:
-
Utilize Tissue-Specific E3 Ligases: If possible, design the PROTAC to recruit an E3 ligase that is highly expressed in the target tissue but has low expression in tissues where toxicity is observed.[6][15] For example, using a VHL-based PROTAC was shown to reduce platelet toxicity for a BCL-XL degrader due to low VHL expression in platelets.[6]
-
Caption: Troubleshooting workflow for on-target, off-tissue toxicity.
Issue 2: Off-Target Toxicity and Unintended Protein Degradation
Your PROTAC shows a toxic phenotype that cannot be explained by the degradation of its intended target.
| Potential Cause | Mitigation Strategy | Description |
| Promiscuous Target Ligand | Medicinal Chemistry Optimization | The warhead of the PROTAC binds to multiple proteins, leading to their degradation. |
| Neo-substrate Degradation | Linker and E3 Ligase Optimization | The ternary complex formed by the PROTAC, E3 ligase, and a non-target protein leads to the degradation of the non-target.[6] |
| Metabolite Activity | Assess Metabolite Profile | Metabolites of the PROTAC may have their own off-target activities.[16] |
-
Global Proteomics Analysis:
-
Protocol: Treat relevant cells or animal tissues with the PROTAC and a vehicle control. Perform unbiased mass spectrometry-based proteomics to identify all proteins that are downregulated. This provides a global view of the PROTAC's specificity.
-
Interpretation: If unexpected proteins are degraded, these are your potential off-targets.
-
-
Medicinal Chemistry Redesign:
-
Improve Warhead Selectivity: If the off-target has structural similarities to the on-target, modify the warhead to improve its binding selectivity.
-
Optimize the Linker: The linker's length, composition, and attachment points can influence the stability and conformation of the ternary complex.[6][17] Modifying the linker can disrupt the productive ternary complex formation with off-targets while maintaining it for the on-target.[6]
-
-
Control Compound Experiments:
-
Inactive Epimer/Diastereomer: Synthesize a stereoisomer of the PROTAC that is unable to bind to the target or the E3 ligase.[18] This control should not induce degradation or toxicity and helps confirm that the observed effects are mechanism-dependent.
-
E3 Ligand Only: Administering only the E3 ligase ligand can help determine if the observed toxicity is inherent to the ligand itself.[18]
-
Caption: Mechanisms of PROTAC-induced on-target and off-target toxicity.
Key Experimental Protocols
Protocol 1: In Vivo Toxicity and Tolerability Study
This protocol is a general framework for assessing the toxicity of a PROTAC in a rodent model.
-
Animal Model: Use a relevant animal model, such as healthy mice or rats of a specific strain (e.g., C57BL/6). For efficacy studies, immunodeficient mice with tumor xenografts are common.[19]
-
Compound Formulation: Prepare the PROTAC in a well-tolerated vehicle. It is crucial to run a vehicle-only control group to assess any toxicity from the formulation itself.[19]
-
Dosing and Administration:
-
Administer the PROTAC via a clinically relevant route (e.g., oral gavage, intraperitoneal, or intravenous injection).
-
Perform a dose-escalation study with multiple dose groups (e.g., 10, 30, 100 mg/kg) and a vehicle control.
-
Dosing can be acute (single dose) or chronic (e.g., daily for 14 days).
-
-
Monitoring:
-
Clinical Observations: Monitor animals daily for signs of toxicity, including changes in behavior, posture, and activity.
-
Body Weight: Measure animal body weight at least twice weekly as a general indicator of health.[19]
-
Tumor Volume (if applicable): In efficacy studies, measure tumor volume with calipers 2-3 times per week.[19]
-
-
Terminal Procedures:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis (e.g., liver enzymes like ALT/AST, kidney function markers like BUN/creatinine).
-
Collect major organs (liver, kidney, spleen, heart, lungs) for weight analysis and histopathological examination.[20]
-
-
Pharmacodynamic Analysis:
-
Collect tumor and relevant healthy tissues to assess target protein degradation via Western blot or mass spectrometry to establish a PK/PD relationship.[19]
-
Protocol 2: Global Proteomics for Off-Target Identification
-
Sample Preparation: Treat cultured cells (e.g., the cancer cell line of interest and a non-cancer cell line) with the PROTAC at a concentration that gives maximum target degradation (Dmax) and a vehicle control for an optimal duration (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Lyse the cells and extract proteins. Digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and vehicle-treated groups.
-
Hit Identification: Identify proteins that are significantly downregulated only in the PROTAC-treated group. These are potential off-targets. Further validation using orthogonal methods like Western blotting is required.
References
- 1. Frontiers | Precision-engineered PROTACs minimize off-tissue effects in cancer therapy [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degrading proteins in animals: “PROTAC”tion goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
- 8. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
enhancing the selectivity of TYK2 degraders over other JAK family members
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the selectivity of Tyrosine Kinase 2 (TYK2) degraders over other Janus kinase (JAK) family members.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for achieving TYK2 selectivity over other JAK family members with protein degraders?
A1: The primary strategy for achieving high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3) is to target the pseudokinase (JH2) domain.[1][2][3][4] While the ATP-binding site in the active kinase (JH1) domain is highly conserved across the JAK family, the JH2 domain shows greater structural divergence.[1][5] By developing ligands that bind to the allosteric JH2 domain, it is possible to create degraders with significantly improved selectivity for TYK2.[1][6][7]
Q2: What are the main types of targeted protein degraders being developed for TYK2?
A2: The two main types of targeted protein degraders being developed for TYK2 are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
-
PROTACs are heterobifunctional molecules that consist of a ligand that binds to TYK2, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8][9][10] This brings TYK2 into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9][11]
-
Molecular glues are smaller molecules that induce a new protein-protein interaction between an E3 ligase and the target protein, in this case, TYK2, leading to its degradation.[12][13][14]
Q3: How does a PROTAC work to degrade TYK2?
A3: A TYK2-targeting PROTAC works by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[8][11] The PROTAC molecule simultaneously binds to TYK2 and an E3 ubiquitin ligase, forming a ternary complex.[9][11] This proximity allows the E3 ligase to transfer ubiquitin molecules to the TYK2 protein. The polyubiquitinated TYK2 is then recognized and degraded by the 26S proteasome.[8][10] The PROTAC molecule is then released and can act catalytically to degrade multiple TYK2 proteins.[8][10][15]
Q4: What are the advantages of degrading TYK2 over simply inhibiting it?
A4: Degrading TYK2 offers several advantages over traditional inhibition:
-
Elimination of Scaffolding Functions: Besides its catalytic activity, TYK2 has scaffolding functions that are important for signaling.[16] Degraders can eliminate both the catalytic and non-catalytic functions of the protein, potentially leading to a more profound and durable therapeutic effect.[16]
-
Improved Selectivity: PROTACs can exhibit higher selectivity than their parent inhibitors, reducing off-target effects.[8]
-
Catalytic Action: Because PROTACs are not consumed in the degradation process, they can be used at lower doses compared to traditional inhibitors.[8][10][15]
-
Overcoming Resistance: Degraders can be effective against targets that have developed resistance to inhibitors.
Troubleshooting Guides
Issue 1: Low Degradation Efficiency of TYK2
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Linker Length or Composition | Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., alkyl chains, PEG linkers) to identify the optimal linker for ternary complex formation.[1][17] | Identification of a degrader with improved DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). |
| Poor Ternary Complex Formation | Confirm that both the TYK2-binding and E3 ligase-binding moieties of the PROTAC are engaging their respective targets. This can be assessed through competition experiments with an excess of the individual ligands.[1] | Blockade of TYK2 degradation in the presence of excess free ligands, confirming the necessity of ternary complex formation. |
| Inefficient E3 Ligase Recruitment | Ensure that the chosen E3 ligase (e.g., VHL, CRBN) is expressed in the experimental cell line. If not, consider using a different E3 ligase ligand or a different cell line. | Detection of the chosen E3 ligase by Western blot in the cell line of interest. |
| Proteasome Inhibition | Pre-treat cells with a proteasome inhibitor (e.g., MG-132, bortezomib) before adding the degrader.[1] | Inhibition of TYK2 degradation, confirming that the degradation is proteasome-dependent. |
Issue 2: Lack of Selectivity Over Other JAK Family Members
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Warhead Binds to Conserved ATP-Binding Site | Design and synthesize degraders that utilize a warhead targeting the less conserved pseudokinase (JH2) domain of TYK2.[1][2] | Increased selectivity for TYK2 degradation with minimal impact on JAK1, JAK2, and JAK3 levels. |
| Off-Target Binding of the Degrader | Perform a proteome-wide analysis (e.g., using mass spectrometry) to identify other proteins that are degraded upon treatment with the TYK2 degrader.[1] | Identification of any off-target proteins, allowing for structure-activity relationship (SAR) studies to mitigate these effects. |
| High Degrader Concentration | Perform a dose-response experiment to determine the optimal concentration that maximizes TYK2 degradation while minimizing off-target degradation of other JAKs.[3] | A clear concentration window where selective TYK2 degradation is achieved. |
Issue 3: Inconsistent or Irreproducible Experimental Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Batch-to-Batch Variability of Degrader | Qualify each new batch of the synthesized degrader to ensure consistent purity and potency.[18] | Consistent IC50 or DC50 values across different batches. |
| Poor Solubility of the Degrader | Check the manufacturer's datasheet for recommended solvents. Prepare fresh dilutions for each experiment and avoid using stock solutions that have precipitated.[18] | Clear stock solutions and consistent results in cellular assays. |
| Cell Health and Passage Number | Use healthy cells within a consistent and low passage number range. Ensure consistent cell density at the time of treatment.[4] | Reduced variability in assay readouts between experiments. |
| Improper Storage of Degrader | Prepare high-concentration stock solutions in a suitable solvent like DMSO, aliquot into single-use vials, and store at -80°C to avoid repeated freeze-thaw cycles.[18] | Maintained potency and stability of the degrader over time. |
Quantitative Data Summary
Table 1: In Vitro Performance of Selective TYK2 Degraders
| Degrader | Target Ligand | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Selectivity Notes | Reference |
| Degrader 5 | Allosteric TYK2 Inhibitor | VHL | Moderate | N/A | Jurkat | No effect on JAK1, JAK2, JAK3 protein levels. | [6][7] |
| Degrader 37 | Modified Allosteric TYK2 Inhibitor | VHL | More potent than Degrader 5 | N/A | Jurkat | Retained selectivity for JAKs. | [6][7] |
| 15t | Allosteric TYK2 Inhibitor (BMS-986202 derivative) | CRBN | 0.42 | 95 | Jurkat | Highly selective over JAK1, JAK2, JAK3 in WB and proteomics. | [1] |
| KT-294 | N/A | N/A | Picomolar | N/A | Human primary cells | Exquisitely selective for TYK2. | [16][19] |
N/A: Not Available in the cited literature.
Key Experimental Protocols
Protocol 1: Western Blot for Assessing Protein Degradation
-
Cell Treatment: Plate cells (e.g., Jurkat T-cells) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the TYK2 degrader or DMSO (vehicle control) for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against TYK2, JAK1, JAK2, JAK3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the protein levels relative to the loading control.
Protocol 2: Cellular Phospho-STAT (pSTAT) Assay for Functional Readout
This assay measures the phosphorylation of STAT proteins downstream of TYK2 signaling.
-
Cell Stimulation: Isolate human peripheral blood mononuclear cells (PBMCs). Pre-incubate the cells with serial dilutions of the TYK2 degrader for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the TYK2 pathway (e.g., IL-12 for pSTAT4, IFN-α for pSTAT1) for a short period (e.g., 15-30 minutes).[1][4]
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them to allow for intracellular staining.[3]
-
Staining: Stain the cells with fluorescently labeled antibodies against pSTAT4 or pSTAT1, along with cell surface markers to identify specific cell populations (e.g., CD4+ T cells).[1][3]
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the pSTAT signal in the target cell population.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of STAT phosphorylation against the degrader concentration.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. precisepeg.com [precisepeg.com]
- 13. Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024) [insights.pluto.im]
- 14. web.cas.org [web.cas.org]
- 15. revvity.com [revvity.com]
- 16. kymeratx.com [kymeratx.com]
- 17. explorationpub.com [explorationpub.com]
- 18. benchchem.com [benchchem.com]
- 19. Kymera Therapeutics Presents Preclinical Data for STAT6 and TYK2 First-In-Class, Oral Degrader Immunology Programs at the American Academy of Dermatology Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
Technical Support Center: Improving the Oral Bioavailability of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) related to improving the oral bioavailability of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs consistently show low oral bioavailability?
A1: The primary challenges in developing orally bioavailable PROTACs stem from their inherent physicochemical properties.[1] Most PROTACs fall into the "beyond the Rule of Five" (bRo5) chemical space.[1][2][3] This means they typically possess characteristics that are unfavorable for oral absorption, including:
-
High Number of Rotatable Bonds and a Large Polar Surface Area (TPSA) [8][9]
-
Susceptibility to First-Pass Metabolism in the gut and liver.[5][8][9]
These factors collectively contribute to poor absorption from the gastrointestinal tract and rapid clearance from the body, resulting in low oral bioavailability.[1][10]
Q2: What are the most critical physicochemical properties to optimize for better oral absorption?
A2: To improve the likelihood of achieving oral bioavailability, several physicochemical properties should be carefully optimized. While PROTACs have a greater tolerance for some properties compared to traditional oral drugs, managing these parameters is crucial.[1][3] Key properties to focus on include minimizing the number of hydrogen bond donors and acceptors, reducing the count of rotatable bonds, and lowering the polar surface area.[11] Studies have derived suggested design constraints for PROTACs that are associated with a higher probability of being orally absorbed.[12][13][14]
Data Presentation: Recommended Physicochemical Properties for Oral PROTACs
| Property | Recommended Upper Limit | Rationale | Source |
| Rotatable Bonds (RB) | ≤ 10 | Reduces conformational flexibility, which can negatively impact permeability. | [13] |
| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Lower TPSA is generally correlated with better membrane permeability. | [13] |
| Solvent-Exposed H-bond Donors (eHBD) | ≤ 2 | Minimizes unfavorable interactions with the lipid cell membrane, aiding permeability. | [1] |
Q3: How does the choice of E3 ligase ligand impact oral bioavailability?
A3: The choice of E3 ligase ligand significantly influences the physicochemical properties of the PROTAC.[5][8] Cereblon (CRBN)-recruiting ligands are generally smaller and more "drug-like" than von Hippel-Lindau (VHL)-based ligands.[1][9] Consequently, CRBN-targeted PROTACs tend to have a smaller molecular weight and often exhibit more favorable oral absorption characteristics.[5][9][15][16] The first two PROTAC molecules to enter Phase II clinical trials both utilize the CRBN E3 ligase.[8][9]
Troubleshooting Guides
Issue 1: My PROTAC has very low aqueous solubility.
Symptoms:
-
Compound precipitates out of solution during in vitro assays.
-
Poor dissolution in simulated intestinal fluids (e.g., FaSSIF, FeSSIF).
-
High lipophilicity (e.g., cLogP > 5) and a large molecular surface area.[1]
Possible Causes and Solutions:
| Cause | Troubleshooting Step / Solution |
| High Lipophilicity / Crystalline Nature | Medicinal Chemistry: Modify the chemical structure to introduce more polar groups or reduce the overall size.[1] A prodrug approach can also be considered to transiently increase solubility.[1] |
| Formulation: Explore different salt forms or polymorphs.[1] Consider advanced formulation strategies such as creating amorphous solid dispersions (ASDs) or using lipid-based formulations like self-nanoemulsifying drug delivery systems (SNEDDS).[2][6][17][18][19] | |
| Poor Dissolution in Biorelevant Media | Dosing Strategy: Research has shown that the solubility of some PROTACs improves in biorelevant buffers, especially in fed-state simulated intestinal fluid (FeSSIF).[5][8] This suggests that administering the PROTAC with food could enhance in vivo drug exposure.[5][8][9] The clinical trials for ARV-110 and ARV-471 specified administration with food.[5][9] |
Issue 2: My PROTAC shows poor permeability in in vitro assays.
Symptoms:
-
Low apparent permeability coefficient (Papp) in cell-based assays like the Caco-2 assay.
Possible Causes and Solutions:
| Cause | Troubleshooting Step / Solution |
| High Molecular Weight and Polar Surface Area | Medicinal Chemistry: Optimize the linker to be more rigid or lipophilic.[20] A key strategy is to introduce intramolecular hydrogen bonds, which can shield polar groups and encourage the PROTAC to adopt a more compact, membrane-permeable conformation (the "chameleon effect").[5][8][9][11] |
| Substrate for Efflux Transporters (e.g., P-glycoprotein) | Experimental Verification: Co-dose the PROTAC with a known efflux transporter inhibitor (e.g., verapamil) in the Caco-2 assay. A significant increase in permeability confirms it is an efflux substrate.[1] |
| Structural Modification: If confirmed, modify the PROTAC structure to reduce its affinity for the transporter.[1] | |
| Poor Compound Stability in Assay Medium | Verification: Analyze the compound concentration in both the donor and receiver compartments at the end of the assay (mass balance) to check for degradation.[1] |
Issue 3: My PROTAC has good in vitro properties but low in vivo oral exposure.
Symptoms:
-
Low plasma exposure (Area Under the Curve - AUC) after oral dosing compared to intravenous (IV) dosing.[1]
-
Short half-life (t1/2) in plasma.[1]
Possible Causes and Solutions:
| Cause | Troubleshooting Step / Solution |
| High First-Pass Metabolism | Metabolic Stability Assessment: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify metabolic "soft spots".[1][] |
| Structural Modification: Modify the PROTAC at these metabolically liable positions to block metabolism.[1] Strategies include changing linker length, using cyclic linkers, or altering linker attachment points.[5][8][9][11] | |
| Poor Absorption from GI Tract | Re-evaluation: Re-assess the physicochemical properties (solubility, permeability) and consider if the in vitro models were predictive.[1] |
| Formulation: Employ bioavailability-enhancing formulations such as ASDs or lipid-based systems to improve absorption.[6][10] | |
| Species Differences | Consider the Animal Model: Be aware that different species can have different absorption characteristics. For instance, rats have been shown to be less permissive to PROTAC absorption than mice.[12][13][22] |
Experimental Protocols & Methodologies
Protocol 1: Caco-2 Permeability Assay
This assay is considered more representative of human intestinal absorption for PROTACs than PAMPA because it includes active transport and efflux mechanisms.[4][23]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. A Lucifer Yellow permeability test can also be performed.
-
Assay Procedure (A-to-B): a. The test PROTAC is added to the apical (A, donor) side of the monolayer, which represents the intestinal lumen. b. The basolateral (B, receiver) side, representing the blood, contains a fresh assay buffer. c. The plate is incubated at 37°C with gentle shaking. d. Samples are taken from both the donor and receiver compartments at various time points.
-
Assay Procedure (B-to-A): a. To assess active efflux, the experiment is reversed. The PROTAC is added to the basolateral (B) side, and transport to the apical (A) side is measured.
-
Quantification: The concentration of the PROTAC in the collected samples is determined using LC-MS/MS.
-
Data Analysis: a. The apparent permeability coefficient (Papp) is calculated. b. The efflux ratio (ER) is calculated as Papp(B-to-A) / Papp(A-to-B). An efflux ratio significantly greater than 2 suggests the PROTAC is a substrate for active efflux transporters.
Protocol 2: In Vitro Metabolic Stability Assay
This assay helps identify if a PROTAC is susceptible to rapid metabolism by liver enzymes.
Methodology:
-
System Preparation: The test PROTAC is incubated with liver microsomes or hepatocytes in a buffer system.
-
Reaction Initiation: The metabolic reaction is started by adding the cofactor NADPH.
-
Incubation: The mixture is incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent PROTAC.
-
Data Analysis: The percentage of the PROTAC remaining at each time point is plotted against time. From the slope of the natural log plot, the in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability of PROTACs.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 3. Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective - Drug Discovery Today [drugdiscoverytoday.com]
- 4. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. portonpharmatech.com [portonpharmatech.com]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Properties Of PROTACs And The Relationship To Formulation Design [pharmaceuticalonline.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Permeability Assay - Profacgen [profacgen.com]
Validation & Comparative
Validating TYK2 Degradation: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, ensuring the effective and specific degradation of Tyrosine Kinase 2 (TYK2) is paramount for advancing novel therapeutics. This guide provides an objective comparison of orthogonal methods to validate TYK2 degradation, supported by experimental data and detailed protocols.
TYK2, a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases.[1][2] Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, offers a novel therapeutic strategy to eliminate TYK2 protein rather than merely inhibiting its activity.[3] This approach necessitates rigorous validation to confirm on-target degradation and assess specificity.[4] A multi-pronged approach using orthogonal, or independent, methods is crucial for generating a robust and reliable data package.[4]
This guide explores key biochemical, cell-based, and proteomic strategies for validating TYK2 degradation.
Comparative Analysis of Orthogonal Validation Methods
A combination of methods provides the highest confidence in the efficacy and specificity of a TYK2 degrader. The following sections detail the principles, protocols, and data interpretation for key orthogonal approaches.
Data Presentation
| Method | Principle | Key Quantitative Parameters | Typical Application |
| Western Blot | Separates proteins by size to allow for semi-quantitative detection of TYK2 protein levels using specific antibodies.[4] | DC50 (concentration for 50% degradation), Dmax (maximum degradation)[5] | Initial assessment of degradation potency and time-course analysis.[5] |
| Mass Spectrometry (Proteomics) | Unbiased, global analysis of protein abundance, providing a comprehensive view of changes in the proteome following degrader treatment.[6] | Fold-change in TYK2 abundance, identification of off-target effects.[5][7] | Confirmation of selective TYK2 degradation and assessment of off-target liabilities.[6] |
| STAT Phosphorylation Assay | Measures the phosphorylation of downstream STAT proteins (e.g., STAT3, STAT4) upon cytokine stimulation, a key functional consequence of TYK2 activity.[8][9] | IC50 (concentration for 50% inhibition of phosphorylation)[10] | Assessment of the functional consequences of TYK2 degradation on its signaling pathway.[9] |
| Flow Cytometry | Quantifies protein levels on a per-cell basis using fluorescently labeled antibodies.[4] | Mean Fluorescence Intensity (MFI) reduction, percentage of protein-negative cells.[4] | High-throughput screening and detailed analysis of protein degradation in individual cells. |
| CRISPR-Cas9 Gene Knockout | Genetic ablation of the TYK2 gene to create a null background, serving as a benchmark for the effects of pharmacological degradation.[10] | Comparison of phenotype and signaling in knockout vs. degrader-treated cells.[10] | Validating that the observed effects of a degrader are specifically due to the loss of TYK2.[10] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is essential for a clear understanding of TYK2 degradation validation.
Experimental Protocols
Western Blot for TYK2 Degradation
Principle: This technique provides a semi-quantitative assessment of TYK2 protein levels in cells treated with a degrader compound.[4]
Protocol:
-
Cell Lysis: Treat cells with varying concentrations of the TYK2 degrader for a specified time course. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.[11]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][13]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for TYK2 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11][12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11] Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.[11]
Mass Spectrometry-Based Proteomics for Selectivity Analysis
Principle: This unbiased and highly sensitive method quantifies changes in the entire proteome, allowing for the confirmation of TYK2 degradation and the identification of potential off-target proteins.[6]
Protocol:
-
Sample Preparation: Treat cells with the TYK2 degrader or vehicle control. Lyse the cells and digest the proteins into peptides.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with isobaric TMT tags for multiplexed analysis.[12]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[7][12]
-
Data Analysis: Identify and quantify peptides and proteins. Calculate the fold change in protein abundance between degrader-treated and control samples to determine the selectivity of TYK2 degradation.[5][7]
STAT Phosphorylation Assay (Functional Validation)
Principle: This cell-based assay assesses the functional consequence of TYK2 degradation by measuring the phosphorylation of its downstream substrate, STAT.[8] A reduction in cytokine-induced STAT phosphorylation indicates successful disruption of the TYK2 signaling pathway.[9]
Protocol:
-
Cell Treatment: Pre-incubate cells with various concentrations of the TYK2 degrader.
-
Cytokine Stimulation: Stimulate the cells with a TYK2-dependent cytokine, such as IL-12, IL-23, or IFN-α, for 15-30 minutes to induce STAT phosphorylation.[14][9]
-
Lysis and Detection: Lyse the cells and measure the levels of phosphorylated STAT (pSTAT) and total STAT using methods such as:
-
Data Analysis: Normalize the pSTAT signal to the total STAT signal and determine the IC50 value for the inhibition of STAT phosphorylation.[10]
Conclusion
Robust validation of TYK2 degradation is a critical step in the development of novel therapeutics for autoimmune and inflammatory diseases. No single method is sufficient to fully characterize the activity and specificity of a TYK2 degrader. By employing a combination of orthogonal methods, including Western Blotting for initial assessment, mass spectrometry for comprehensive selectivity profiling, and functional assays like STAT phosphorylation to confirm downstream pathway inhibition, researchers can build a comprehensive and reliable data package. This multi-faceted approach is essential for confidently advancing promising TYK2-targeting compounds through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 3. Kymera Therapeutics prepares and tests TYK2 degradation inducers | BioWorld [bioworld.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 7. The impact of tyrosine kinase 2 (Tyk2) on the proteome of murine macrophages and their response to lipopolysaccharide (LPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ptglab.com [ptglab.com]
- 14. benchchem.com [benchchem.com]
Head-to-Head Comparison of TYK2 PROTAC Scaffolds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different Tyrosine Kinase 2 (TYK2) Proteolysis Targeting Chimera (PROTAC) scaffolds. By leveraging the ubiquitin-proteasome system, these novel therapeutic agents aim to degrade TYK2, a key mediator in autoimmune and inflammatory diseases, offering a distinct advantage over traditional kinase inhibition by eliminating both the catalytic and scaffolding functions of the protein.
This guide summarizes key performance data from publicly available studies, details the experimental protocols used to generate this data, and provides visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of TYK2 PROTAC Scaffolds
The development of TYK2 PROTACs has primarily focused on recruiting two main E3 ubiquitin ligases: Cereblon (CRBN) and Von Hippel-Lindau (VHL). The choice of E3 ligase, linker, and the TYK2-binding moiety significantly influences the degradation efficiency, selectivity, and overall pharmacological properties of the PROTAC.
| PROTAC Scaffold | E3 Ligase Recruited | Warhead (TYK2 Binder) | Linker | DC50 | Dmax | Cell Line | Key Findings & Selectivity | Reference |
| Compound 15t | CRBN | Allosteric TYK2-JH2 Inhibitor (Deucravacitinib derivative) | PEG/Alkane-based | 0.42 nM | 95% | Jurkat | Highly potent and selective for TYK2 over other JAK kinases. Did not inhibit JAK1/JAK2-dependent signaling. Showed in vivo efficacy in a murine psoriasis model. | [1] |
| KT-294 | Not explicitly stated, but Kymera has expertise with both CRBN and VHL | Not explicitly stated | Not explicitly stated | pM to nM range | Deep and sustained knockdown | Human primary cells | Highly potent and exquisitely selective. Spares IL-10, unlike deucravacitinib. Fully inhibits Type I IFN signaling. Orally bioavailable. | [2][3][4] |
| PROTAC TYK2 degradation agent1 (Degrader 37) | VHL | Allosteric TYK2 Inhibitor | Alkyl-based | 14 nM | Not explicitly reported | Jurkat | Potent and subtype-selective TYK2 degrader. | [5] |
| PROTAC TYK2 degrader-1 (CPD-155) | VHL | TYK2 ligand 1 | Not explicitly stated | Not explicitly reported | >60% | Not explicitly reported | Demonstrates effective TYK2 degradation. | [6][7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathway and experimental workflows.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and reagents.
Western Blot for TYK2 Protein Degradation
Objective: To quantify the degradation of TYK2 protein in cells treated with PROTACs.
Materials:
-
Cell line (e.g., Jurkat)
-
TYK2 PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TYK2, anti-GAPDH/β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose range of the TYK2 PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TYK2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the TYK2 band intensity to the loading control.
-
Calculate the percentage of TYK2 degradation relative to the vehicle control to determine Dmax and plot a dose-response curve to calculate the DC50 value.
-
NanoBRET™ Assay for Ternary Complex Formation
Objective: To monitor the formation of the TYK2-PROTAC-E3 ligase ternary complex in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-TYK2 and HaloTag®-E3 ligase (CRBN or VHL)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
TYK2 PROTAC of interest
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, opaque 96-well plates
-
Luminometer with BRET filter set
Protocol:
-
Transfection: Co-transfect cells with the NanoLuc®-TYK2 and HaloTag®-E3 ligase expression vectors. Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the TYK2 PROTAC in Opti-MEM™. Add the dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Reagent Addition: Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate. Add the reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature to allow the signal to stabilize. Measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of TYK2 PROTACs on cell viability.
Materials:
-
Cell line of interest
-
TYK2 PROTAC of interest
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density. Allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of the TYK2 PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition and Signal Measurement: Add the CellTiter-Glo® reagent to each well. Mix on an orbital shaker to induce cell lysis. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data to generate a dose-response curve and determine the IC50 value.
Conclusion
The development of TYK2 PROTACs represents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. Both CRBN- and VHL-recruiting scaffolds have demonstrated the ability to induce potent and selective degradation of TYK2. The choice of the optimal scaffold will depend on a variety of factors including the desired degradation kinetics, cell-type specific E3 ligase expression, and the overall drug-like properties of the molecule. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of different TYK2 PROTACs, enabling researchers to make informed decisions in the advancement of novel degraders. As the field of targeted protein degradation continues to evolve, the systematic evaluation of these key parameters will be crucial for the successful clinical translation of TYK2-targeting therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. kymeratx.com [kymeratx.com]
- 3. R&D Day Highlights Kymera’s Immunology Strategy and Emerging Pipeline of Novel, First-in-Class Oral Degraders Addressing Multiple Highly Prevalent Immuno-inflammatory Diseases | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 4. Kymera Therapeutics Presents Preclinical Data for STAT6 and [globenewswire.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Long-Term TYK2 Modulation: Degradation vs. Inhibition
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for autoimmune and inflammatory diseases is continuously evolving, with a significant focus on the Janus kinase (JAK) family of enzymes. Among these, Tyrosine Kinase 2 (TYK2) has emerged as a pivotal target due to its central role in mediating signals for key cytokines such as Interleukin (IL)-12, IL-23, and Type I interferons (IFNs).[1][2][3] Dysregulation of these signaling pathways is a hallmark of numerous autoimmune disorders, including psoriasis, psoriatic arthritis, and systemic lupus erythematosus.[1][4][5] This guide provides an objective comparison of two primary strategies for modulating TYK2 activity over the long term: continuous degradation and enzymatic inhibition.
Two Distinct Mechanisms of Action
TYK2 Inhibition: This approach utilizes small-molecule inhibitors that typically bind to the kinase domain of the TYK2 protein, preventing the phosphorylation of downstream signaling molecules like STATs.[6] A notable example is deucravacitinib (B606291), a first-in-class oral, selective TYK2 inhibitor. What sets deucravacitinib apart is its allosteric mechanism of action, where it binds to the regulatory pseudokinase (JH2) domain of TYK2 instead of the highly conserved active (ATP-binding) site.[7][8][9] This unique binding mode confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), potentially reducing off-target effects and improving the safety profile.[8][10]
Continuous TYK2 Degradation: A newer therapeutic modality involves the use of Proteolysis-Targeting Chimeras (PROTACs). These are bifunctional molecules that induce the degradation of the target protein.[11][12] A TYK2-targeting PROTAC consists of a ligand that binds to TYK2 and another ligand that recruits an E3 ubiquitin ligase.[13] This proximity leads to the ubiquitination of TYK2, marking it for destruction by the cell's natural waste disposal system, the proteasome.[11] This results in the removal of the entire TYK2 protein, not just the inhibition of its enzymatic activity.[14]
Comparative Analysis of Long-Term Effects
The decision to pursue either TYK2 degradation or inhibition for long-term therapy depends on a thorough understanding of their respective pharmacological profiles and potential clinical implications.
| Feature | Continuous TYK2 Degradation (PROTACs) | TYK2 Inhibition (e.g., Deucravacitinib) |
| Mechanism of Action | Induces proteasomal degradation of the entire TYK2 protein.[11] | Allosterically inhibits the kinase activity of TYK2.[7][9] |
| Target Occupancy | Catalytic in nature; a single PROTAC molecule can induce the degradation of multiple TYK2 proteins.[12] | Requires sustained occupancy of the binding site to maintain inhibition. |
| Duration of Effect | Potentially longer-lasting effect even after the compound is cleared, as new protein synthesis is required.[11] | Effect is generally tied to the pharmacokinetic profile of the inhibitor. |
| Selectivity | Can offer an additional layer of selectivity beyond binding affinity, as it relies on the formation of a stable ternary complex.[12] | High selectivity can be achieved through unique binding mechanisms, such as allosteric inhibition.[8][10] |
| Impact on Scaffolding Function | Eliminates both the catalytic and non-catalytic scaffolding functions of TYK2.[14] | Primarily targets the catalytic function, though allosteric inhibition may also impact scaffolding. |
| Potential for Resistance | May overcome resistance mechanisms related to mutations in the inhibitor binding site. | Mutations in the binding site can lead to reduced efficacy. |
| Known Long-Term Clinical Data | Preclinical and early clinical stages; long-term human data is not yet available. | Established long-term efficacy and safety data from clinical trials in psoriasis.[15] |
| Potential Long-Term Adverse Effects | Theoretical risks associated with long-term removal of a protein, including potential for more profound immunosuppression. | Generally well-tolerated in clinical trials, with a favorable safety profile compared to pan-JAK inhibitors.[16][17] |
Experimental Data Highlights
Recent preclinical studies have begun to shed light on the comparative efficacy of TYK2 degraders versus inhibitors.
-
Enhanced Cytokine Inhibition: A potent and selective TYK2 degrader, KT-294, has been shown to completely suppress IL-12, IL-23, and Type I IFN signaling pathways.[14] This is attributed to its ability to block both the catalytic and scaffolding functions of TYK2. In contrast, some TYK2 inhibitors have not demonstrated full target inhibition at clinically relevant doses.[14]
-
Superior Selectivity: The TYK2 degrader 15t demonstrated high selectivity for TYK2 over other JAK family members in proteomic studies.[18] Notably, unlike deucravacitinib, which can inhibit IL-6 signaling (a JAK1/JAK2-dependent pathway) at higher concentrations, 15t showed no significant inhibition.[18]
-
Sustained In Vivo Activity: In a murine model of psoriasis, the TYK2 degrader 15t significantly suppressed TYK2-mediated pathology without apparent toxicity. Immunohistochemistry confirmed effective degradation of the TYK2 protein in the skin of treated mice.[18]
-
Rapid and Durable Degradation: The degrader 15t induced rapid and sustained degradation of TYK2 in cell lines, with significant reduction observed as early as 4 hours and lasting up to 36 hours.[18] Washout experiments indicated that the degradation was reversible, with protein levels recovering after the compound was removed.[18]
Signaling Pathways and Experimental Workflows
To better understand the mechanisms discussed, the following diagrams illustrate the TYK2 signaling pathway and a typical experimental workflow for assessing TYK2 degradation.
Caption: The TYK2 signaling pathway and points of intervention.
Caption: A typical experimental workflow for assessing TYK2 degradation.
Experimental Protocols
1. Western Blot for TYK2 Degradation and STAT Phosphorylation
-
Principle: This assay quantifies the reduction in TYK2 protein levels and the inhibition of cytokine-induced STAT phosphorylation following treatment with a TYK2 degrader.
-
Methodology:
-
Cell Culture and Treatment: Plate immune cells (e.g., human PBMCs or Jurkat T-cells) and treat with varying concentrations of the TYK2 degrader or a vehicle control for a specified time course (e.g., 2-36 hours).[18]
-
Cytokine Stimulation: For pSTAT analysis, pre-treat cells with the degrader for 1-2 hours, then stimulate with a relevant cytokine (e.g., IL-12 or IFN-α) for 30 minutes.[19][20]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[20]
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% BSA in TBST. Incubate with primary antibodies against TYK2, phosphorylated STATs (e.g., p-STAT4), and total STATs overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.[20]
-
Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities to determine the percentage of TYK2 degradation and the ratio of phosphorylated to total STAT protein.[20]
-
2. Flow Cytometry for STAT Phosphorylation in Cell Subsets
-
Principle: This method allows for the specific measurement of STAT phosphorylation in distinct immune cell populations within a mixed sample like PBMCs.
-
Methodology:
-
Cell Treatment and Stimulation: Isolate human PBMCs and pre-treat with the TYK2 degrader or vehicle control. Stimulate with a cytokine such as IL-12.[18][19]
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization to allow intracellular antibody staining.[19]
-
Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular phosphorylated STATs (e.g., anti-phospho-STAT4).[19]
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the phospho-STAT signal within the gated cell population (e.g., CD4+ T-cells).[18][19]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of STAT phosphorylation against the log concentration of the degrader.[19]
-
Future Outlook
While allosteric TYK2 inhibitors like deucravacitinib have demonstrated significant clinical success with a favorable long-term safety profile, the development of TYK2 degraders represents a promising new frontier.[15][16] The ability of degraders to eliminate the entire TYK2 protein, including its scaffolding function, may offer a deeper and more sustained pathway inhibition.[14] This could translate to enhanced efficacy in certain patient populations or diseases.
However, the long-term consequences of continuous TYK2 protein removal are not yet fully understood. Potential risks could include more profound immunosuppression or other unforeseen off-target effects. As TYK2 degraders advance through clinical trials, a direct comparison of their long-term efficacy and safety with selective inhibitors will be crucial for determining their ultimate place in the therapeutic armamentarium for autoimmune and inflammatory diseases. The continued exploration of both strategies will undoubtedly lead to more refined and effective treatments for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. revvity.com [revvity.com]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 9. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. PROTACs and Molecular Glues [astrazeneca.com]
- 12. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kymeratx.com [kymeratx.com]
- 15. TYK2 inhibitor deucravacitinib shows impressive long-term response in psoriasis - Medical Conferences [conferences.medicom-publishers.com]
- 16. The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Unveiling the Selectivity of TYK2 Degradation: A Proteomic Comparison
For researchers, scientists, and drug development professionals, ensuring the selective degradation of a target protein is paramount in the development of novel therapeutics. This guide provides an objective comparison of the selectivity of different approaches to Tyrosine Kinase 2 (TYK2) degradation, supported by proteomic analysis and detailed experimental methodologies.
Targeted protein degradation, a rapidly advancing therapeutic modality, offers the potential to eliminate disease-causing proteins. TYK2, a member of the Janus kinase (JAK) family, is a key mediator of cytokine signaling in immune responses, making it an attractive target for autoimmune and inflammatory diseases.[1][2][3][4] This guide focuses on the proteomic analysis used to confirm the selective degradation of TYK2 by novel therapeutics, comparing the selectivity profiles of a TYK2 PROTAC (Proteolysis Targeting Chimera) degrader with a TYK2 inhibitor.
Comparative Selectivity Profile of TYK2-Targeted Compounds
The following table summarizes the selectivity of a novel TYK2 PROTAC degrader, compound 15t , based on a data-independent acquisition (DIA) mass spectrometry-based proteomic study.[1] For comparison, the selectivity of the allosteric TYK2 inhibitor deucravacitinib and another TYK2 degrader, KT-294 , are also discussed.
| Compound | Type | On-Target Degradation/Inhibition | Off-Target Effects on JAK Family | Other Notable Off-Target Effects | Data Source |
| 15t | PROTAC Degrader | Significant downregulation of TYK2 | No significant change in JAK1 and JAK3 levels (JAK2 not detected in the experiment). | No downregulation of known immunomodulatory drug substrates such as Ikaros and Aiolos. | Proteomics (DIA-MS)[1] |
| KT-294 | PROTAC Degrader | Potent and selective TYK2 degradation. | Does not impact other Janus kinase proteins. | Spares IL-10 signaling, unlike deucravacitinib. | Preclinical data[5][6][7] |
| Deucravacitinib | Allosteric Inhibitor | Highly selective inhibition of TYK2 signaling. | Minimal or no inhibition of JAK1/2/3 at clinically relevant exposures. | Can inhibit IL-10 signaling through JAK1. | In vitro whole blood assays[2][5][8][9] |
Experimental Protocols for Proteomic Analysis
Accurate and reproducible proteomic analysis is crucial for determining the selectivity of protein degraders. Below are detailed methodologies for the key experiments involved in generating the data for this guide.
Cell Culture and Treatment
-
Cell Line: Jurkat cells (a human T lymphocyte cell line) are commonly used for in vitro studies of TYK2 degradation.[1]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a desired density (e.g., 2 x 10^6 cells/well in a 6-well plate). A stock solution of the degrader compound (e.g., 15t) in DMSO is prepared. Cells are treated with the compound at various concentrations for a specified duration (e.g., 10 hours). A vehicle control (DMSO) is run in parallel.[1]
Sample Preparation for Mass Spectrometry
-
Cell Lysis: After treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is then resuspended in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation. The lysate is incubated on ice to ensure complete cell lysis.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is essential for ensuring equal protein loading for subsequent analysis.[10]
-
Protein Digestion:
-
Reduction and Alkylation: Proteins are denatured, and disulfide bonds are reduced using a reducing agent like dithiothreitol (B142953) (DTT). The resulting free sulfhydryl groups are then alkylated with a reagent such as iodoacetamide (B48618) (IAA) to prevent them from reforming.
-
Enzymatic Digestion: A protease, typically trypsin, is added to the protein sample to digest it into smaller peptides. Trypsin cleaves proteins specifically at the C-terminal side of lysine (B10760008) and arginine residues. The digestion is usually carried out overnight at 37°C.
-
-
Peptide Cleanup: After digestion, the peptide mixture is desalted and purified using a solid-phase extraction (SPE) method, such as C18 cartridges, to remove salts and detergents that can interfere with mass spectrometry analysis.[11]
Mass Spectrometry Analysis
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The digested peptide samples are analyzed by LC-MS/MS. The peptides are first separated by reverse-phase liquid chromatography based on their hydrophobicity. The separated peptides are then introduced into the mass spectrometer.
-
Data-Independent Acquisition (DIA): In DIA, the mass spectrometer systematically fragments all peptides within a predefined mass-to-charge (m/z) range, providing a comprehensive snapshot of the proteome.[1][12]
-
Data Analysis: The acquired mass spectrometry data is processed using specialized software. Peptides are identified by matching their fragmentation patterns to a protein sequence database. The abundance of each protein is then quantified based on the signal intensity of its corresponding peptides. The relative protein abundance between treated and control samples is then calculated to determine the extent of protein degradation and identify off-target effects.[1]
Visualizing the Workflow and Pathways
To better understand the processes described, the following diagrams illustrate the experimental workflow for proteomic analysis and the TYK2 signaling pathway.
Conclusion
Proteomic analysis is an indispensable tool for verifying the selectivity of TYK2 degraders. The data presented for the PROTAC degrader 15t demonstrates a high degree of selectivity for TYK2 over other JAK family members, a critical feature for minimizing off-target effects and potential toxicities.[1] In contrast, while the allosteric inhibitor deucravacitinib also shows high selectivity for TYK2 inhibition, degraders like 15t and KT-294 offer the advantage of eliminating the entire protein, which can be beneficial in overcoming resistance mechanisms and addressing the scaffolding functions of the target protein.[1][5] The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative proteomic studies to validate the selectivity of novel TYK2-targeting therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. kymeratx.com [kymeratx.com]
- 6. tipranks.com [tipranks.com]
- 7. Kymera Therapeutics Presents Preclinical Data for STAT6 and TYK2 First-In-Class, Oral Degrader Immunology Programs at the American Academy of Dermatology Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors | springermedizin.de [springermedizin.de]
- 10. benchchem.com [benchchem.com]
- 11. dokumen.pub [dokumen.pub]
- 12. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of PROTAC TYK2 Degraders: A Comparative Guide
This guide provides a comparative analysis of proteolysis-targeting chimera (PROTAC) TYK2 degradation agents, evaluating their therapeutic potential against alternative TYK2 and JAK inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines detailed experimental methodologies, and visualizes the underlying biological and experimental processes.
Introduction to TYK2-Targeted Therapies
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] TYK2 plays a crucial role in the signaling pathways of key cytokines such as Type I interferons (IFNs), interleukin (IL)-12, and IL-23.[3][4][5] Dysregulation of these pathways is central to the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[1][3]
Targeting TYK2 has emerged as a promising therapeutic strategy. Traditional approaches involve small molecule inhibitors that block the kinase activity of the enzyme. However, PROTACs offer an alternative mechanism. These heterobifunctional molecules induce the degradation and complete removal of the target protein by hijacking the body's own ubiquitin-proteasome system.[2][6][7] This guide evaluates the implications of this distinct mechanism of action on the therapeutic window of TYK2-targeting agents.
The TYK2 Signaling Pathway
TYK2 acts as a critical intermediary, pairing with other JAK family members to transduce signals from cytokine receptors to STAT (Signal Transducer and Activator of Transcription) proteins.[1][8] Upon activation, STATs translocate to the nucleus and regulate the transcription of genes involved in immune responses, cell proliferation, and survival.[1][3] The diagram below illustrates the central role of TYK2 in mediating signals for IL-12, IL-23, and Type I IFNs.
Caption: The TYK2 signaling pathway in response to key autoimmune-implicated cytokines.
Comparative Analysis: PROTAC Degrader vs. Small Molecule Inhibitors
The primary distinction between a PROTAC degrader and a traditional inhibitor lies in the mechanism of action, which has profound implications for potency, selectivity, and the potential therapeutic window. While inhibitors reversibly or irreversibly block the catalytic function of TYK2, degraders eliminate the entire protein, thereby abrogating both its catalytic and non-catalytic scaffolding functions.[9] This can lead to a more profound and durable biological effect.
| Parameter | PROTAC TYK2 Degrader (e.g., Agent 1, 15t) | Allosteric TYK2 Inhibitor (e.g., Deucravacitinib) | Pan-JAK Inhibitor (e.g., Tofacitinib) |
| Mechanism of Action | Catalytic-induced degradation of TYK2 protein via the ubiquitin-proteasome system.[6][7] | Allosteric inhibition of TYK2 catalytic activity by binding to the regulatory pseudokinase (JH2) domain.[10] | Competitive inhibition of the ATP-binding site in the catalytic (JH1) domain of multiple JAKs.[1][7] |
| Potency | High potency, often in the low nanomolar range. • PROTAC Agent 1: DC50 = 14 nM[11][12] • Compound 15t: DC50 = 0.42 nM[10] | Potent inhibition. | Broad potency across JAK1, JAK2, JAK3, and to a lesser extent, TYK2.[2][7] |
| Maximal Effect | High degree of degradation. • Compound 15t: Dmax > 95%[10] | Inhibition of downstream signaling. | Broad inhibition of multiple cytokine pathways.[7] |
| Selectivity | High selectivity for TYK2 over other JAK family members is achievable through specific ligand design.[10][13] | High selectivity for TYK2 over other JAKs due to unique binding site in the JH2 domain.[10] | Low selectivity, inhibiting multiple JAK family members (pan-JAK).[1][7] |
| Effect on Scaffolding | Eliminates both catalytic and non-catalytic scaffolding functions of the protein.[9] | Primarily inhibits catalytic function; scaffolding function may remain partially intact.[9] | Inhibits catalytic function only. |
| Therapeutic Window | Potentially wider therapeutic window due to high selectivity and elimination of off-target effects. In vivo studies show efficacy without apparent toxicity.[2][10] | Favorable safety profile compared to pan-JAK inhibitors due to improved selectivity. | Narrower therapeutic window, with side effects including risk of infection, malignancies, and anemia due to broad immunosuppression.[2][7] |
Experimental Protocols for Evaluation
Evaluating the therapeutic window of a PROTAC TYK2 degrader requires a series of well-defined in vitro and in vivo experiments to assess efficacy, selectivity, and safety.
PROTAC-Mediated Degradation Workflow (In Vitro)
The following diagram and protocol outline the standard workflow for determining the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC in a cellular context.
Caption: Standard experimental workflow for quantifying PROTAC-induced protein degradation.
Protocol: Western Blot for PROTAC-Induced Degradation [6]
-
Cell Treatment:
-
Plate cells (e.g., Jurkat T-cells) at an appropriate density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of the PROTAC TYK2 degrader in cell culture medium.
-
Treat cells with the PROTAC dilutions and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Lysate Preparation:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[6]
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[6]
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TYK2 overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[6]
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of TYK2 degradation for each concentration relative to the vehicle-treated control after normalizing to the loading control.
-
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[6]
-
In Vivo Efficacy and Toxicology Studies
To evaluate the therapeutic window in a living system, preclinical animal models are essential. These studies assess the compound's ability to treat disease pathology at doses that do not cause significant toxicity.
Protocol: General In Vivo Efficacy and Safety Evaluation [10][14]
-
Model Selection:
-
Dose Range Finding:
-
Conduct preliminary studies to determine a dose range that provides therapeutic effects without causing acute, severe toxicity.[14] This helps establish doses for the main study.
-
-
Efficacy Study:
-
Induce the disease phenotype in the animals.
-
Administer the PROTAC TYK2 degrader, a vehicle control, and potentially a positive control (e.g., an approved JAK inhibitor) to different groups of animals. Administration can be via routes like intraperitoneal injection or oral gavage.[10]
-
Monitor and score clinical signs of the disease over the study period (e.g., skin thickening and scaling in the psoriasis model).
-
-
Toxicology and Safety Assessment:
-
Throughout the study, monitor animals for signs of toxicity, including changes in body weight, food/water intake, and general behavior.[16]
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Collect major organs (e.g., liver, kidney, spleen) for weight analysis and histopathological examination (H&E staining) to identify any tissue damage or abnormalities.[16]
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Collect tissue and plasma samples at various time points to measure drug concentration (PK).
-
Analyze target engagement and protein degradation in relevant tissues (e.g., skin, immune cells) to correlate drug exposure with the biological effect (PD).
-
Conclusion
PROTAC TYK2 degraders represent a novel and promising therapeutic modality for autoimmune and inflammatory diseases. By inducing the complete removal of the TYK2 protein, they can abrogate both its catalytic and scaffolding functions, potentially leading to a more profound and durable therapeutic effect than traditional inhibitors.[9] The high selectivity achievable with PROTACs may translate to a wider therapeutic window, minimizing the off-target effects associated with pan-JAK inhibitors.[2][10] The comprehensive evaluation of these agents through rigorous in vitro and in vivo studies, as outlined in this guide, is critical to fully realizing their therapeutic potential.
References
- 1. revvity.com [revvity.com]
- 2. Degradation of Janus Kinase for Potential Application in Immune Response Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 9. kymeratx.com [kymeratx.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PROTAC TYK2 degradation agent1 [shop.labclinics.com]
- 13. Discovery of a potent and subtype-selective TYK2 degrader based on an allosteric TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to a Novel TYK2 Degrader Versus Known JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel Tyrosine Kinase 2 (TYK2) degrader against established Janus Kinase (JAK) inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying biological pathways and experimental processes, this document aims to be a valuable resource for researchers and professionals in the field of drug development.
Introduction
The Janus Kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling pathways critical for immune regulation.[1][2] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases.[1] While JAK inhibitors have shown clinical efficacy, their broader activity against multiple JAK isoforms can lead to off-target effects.[3] This has driven the development of more selective inhibitors and novel therapeutic modalities.
TYK2 is a key mediator of signaling for cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[4] Selective targeting of TYK2 is a promising therapeutic strategy. This has led to the development of allosteric inhibitors, such as deucravacitinib, which bind to the regulatory pseudokinase (JH2) domain of TYK2, offering greater selectivity over traditional ATP-competitive JAK inhibitors that target the more conserved kinase (JH1) domain.[3]
Building on this, a new class of molecules known as TYK2 degraders, such as proteolysis-targeting chimeras (PROTACs), have emerged. These molecules induce the selective degradation of the TYK2 protein, offering a distinct mechanism of action compared to inhibition.[5] This guide will benchmark a novel TYK2 degrader against a panel of known JAK inhibitors, highlighting differences in potency, selectivity, and mechanism of action.
Data Presentation
The following tables summarize the quantitative data for a novel TYK2 degrader and several known JAK inhibitors.
| Compound | Target(s) | Mechanism of Action | DC50 (nM) | Dmax (%) | Reference |
| Novel TYK2 Degrader (15t) | TYK2 | Degradation | 0.42 | 95 | [5] |
| Deucravacitinib | TYK2 (JH2) | Inhibition | N/A | N/A | [3] |
| Tofacitinib | JAK1, JAK3 | Inhibition | N/A | N/A | [3] |
| Upadacitinib | JAK1 | Inhibition | N/A | N/A | [3] |
| Baricitinib | JAK1, JAK2 | Inhibition | N/A | N/A | [3] |
Table 1: Potency of a Novel TYK2 Degrader. DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. N/A indicates "not applicable."
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| Novel TYK2 Degrader (15t) | >10,000 (JH1) | >10,000 (JH1) | >10,000 (JH1) | >10,000 (JH1) | [5] |
| Deucravacitinib | 1.0 | >4000 | >4000 | >4000 | [3] |
| Tofacitinib | 59 | 3.2 | 4.1 | 1.6 | [3] |
| Upadacitinib | 440 | 43 | 110 | >5000 | [3] |
| Baricitinib | 53 | 2.7 | 2.9 | 47 | [3] |
Table 2: Selectivity Profile of a Novel TYK2 Degrader and Known JAK Inhibitors. IC50 represents the concentration required to inhibit 50% of the target kinase activity. The data for the novel TYK2 degrader (15t) reflects its lack of binding to the catalytic JH1 domains.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Assay for TYK2
This assay measures the direct inhibition of TYK2's kinase activity.
Materials:
-
Recombinant human TYK2 enzyme
-
TYK2 substrate peptide (e.g., IRS-1tide)
-
ATP
-
Kinase assay buffer
-
Test compounds (novel TYK2 degrader and known JAK inhibitors)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Prepare a kinase reaction mixture containing recombinant TYK2 enzyme, TYK2 substrate peptide, and kinase assay buffer.
-
Add the kinase reaction mixture to the wells containing the test compounds.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.
Western Blot for TYK2 Degradation
This assay quantifies the degradation of TYK2 protein in cells treated with the novel degrader.
Materials:
-
Cell line expressing TYK2 (e.g., Jurkat cells)
-
Novel TYK2 degrader
-
Cell lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-TYK2, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the novel TYK2 degrader for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TYK2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the percentage of TYK2 degradation and calculate the DC50 value.
STAT Phosphorylation Assay
This assay measures the inhibition of downstream signaling by assessing the phosphorylation of STAT proteins.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs)
-
Test compounds
-
Cytokine for stimulation (e.g., IL-12, IL-23, or IFN-α)
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT)
-
Flow cytometer or Western blot equipment
Procedure (for Western Blot):
-
Pre-incubate cells with varying concentrations of the test compounds.
-
Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.
-
Lyse the cells and perform a Western blot as described above, using antibodies against the phosphorylated form of the relevant STAT protein (e.g., pSTAT3) and the total STAT protein.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT to total STAT.
-
Calculate the percentage of inhibition of STAT phosphorylation and determine the IC50 values.
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
Caption: Mechanism of action: JAK inhibitor vs. TYK2 degrader.
Caption: A representative experimental workflow for evaluating a TYK2 degrader.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kymeratx.com [kymeratx.com]
- 5. pubs.acs.org [pubs.acs.org]
Confirming PROTAC-Target Engagement: A Comparative Guide to Assays for TYK2
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by inducing the degradation of disease-causing proteins. A critical step in the development of a PROTAC is the confirmation of its binding to the intended target protein within the cellular environment. This guide provides a comparative overview of key target engagement assays applicable to PROTACs targeting Tyrosine Kinase 2 (TYK2), a crucial mediator in inflammatory and autoimmune disease signaling.
Introduction to PROTACs and TYK2 Target Engagement
PROTACs are heterobifunctional molecules designed to simultaneously bind a target protein (e.g., TYK2) and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Verifying that the PROTAC molecule successfully engages with TYK2 is a foundational step for interpreting degradation data and establishing a clear structure-activity relationship (SAR). This guide compares four principal methodologies for quantifying this engagement: NanoBRET™, Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Comparison of Target Engagement Assays
The selection of a target engagement assay depends on the specific question being addressed, such as whether the measurement needs to be in a live-cell context or if detailed binding kinetics are required. The following tables summarize the quantitative outputs and key characteristics of each method.
Disclaimer: The quantitative values presented in Table 1 are representative examples for illustrative purposes and are not derived from a single head-to-head study of one TYK2 PROTAC. They are intended to show the typical range and units of measurement for each assay based on data from various PROTAC studies.
Table 1: Quantitative Comparison of Target Engagement Assays
| Assay Technology | Primary Output | Typical Value (Illustrative) | Key Advantages | Key Limitations |
| NanoBRET™ | Intracellular IC₅₀ (nM) | 15 - 200 nM | Live-cell, quantitative, high-throughput, measures intracellular binding.[1] | Requires genetic modification of target protein (NanoLuc-tagging). |
| CETSA | Cellular EC₅₀ (µM) | 0.1 - 5 µM | Label-free, works in intact cells and tissues, confirms direct target binding.[2] | Lower throughput, less precise than biophysical methods, requires specific antibodies. |
| SPR | KD (nM), kₐ (M⁻¹s⁻¹), kₑ (s⁻¹) | 5 - 100 nM | Label-free, real-time kinetics, measures binary and ternary complexes, calculates cooperativity.[3] | In vitro (biochemical), requires purified proteins, can be sensitive to aggregation. |
| ITC | KD (nM), ΔH, ΔS, n | 10 - 250 nM | Label-free, in-solution "gold standard", provides full thermodynamic profile. | In vitro (biochemical), low throughput, requires large amounts of pure protein.[4] |
Experimental Methodologies
Detailed protocols are essential for reproducible and reliable results. Below are outlines for each of the discussed assays, tailored for a TYK2 PROTAC.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a PROTAC to a NanoLuc® luciferase-tagged TYK2 protein in live cells by assessing competitive displacement of a fluorescent tracer.[1][5]
Protocol Outline:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing TYK2 fused to NanoLuc® luciferase. Culture the cells for 24 hours to allow for protein expression.
-
Assay Plating: Harvest and resuspend the transfected cells in Opti-MEM medium. Seed the cells into a 96-well or 384-well white assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of the TYK2 PROTAC. Add the PROTAC dilutions to the cells, followed by the addition of a specific, cell-permeable fluorescent tracer (e.g., NanoBRET™ Tracer K-10) at a pre-determined final concentration (e.g., 0.5 µM).[1]
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells. Read the plate on a luminometer equipped with two filters to measure donor emission (~460nm) and acceptor emission (~618nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in the thermal stability of TYK2 upon PROTAC binding in intact cells.[6][7]
Protocol Outline:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., Jurkat) to high density. Treat the cells with the TYK2 PROTAC at various concentrations or a vehicle control for 1-2 hours.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 64°C gradient) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a water bath.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the levels of soluble TYK2 using Western blotting with a specific anti-TYK2 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble TYK2 relative to the unheated control against the temperature to generate melting curves. A shift in the melting temperature (Tₘ) indicates target engagement. To determine an EC₅₀, treat cells with a dose-response of the PROTAC and heat all samples at a single, optimized temperature (e.g., 52°C) to plot the amount of stabilized protein against compound concentration.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free kinetic data on the binding of the PROTAC to TYK2 and the E3 ligase, and can be used to measure the formation and stability of the ternary complex.[8][9]
Protocol Outline:
-
Chip Preparation: Immobilize a high-quality, purified E3 ligase complex (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis (PROTAC to E3): Inject serial dilutions of the TYK2 PROTAC over the E3 ligase surface to measure the binary binding kinetics (kₐ, kₑ) and affinity (KD).
-
Binary Interaction Analysis (PROTAC to TYK2): Immobilize purified TYK2 protein on a separate sensor chip channel. Inject serial dilutions of the PROTAC to determine its binary binding affinity for the target.
-
Ternary Complex Analysis: Prepare solutions containing a fixed, near-saturating concentration of the TYK2 protein mixed with serial dilutions of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine kinetic and affinity constants. Calculate the cooperativity factor (α = Binary KD / Ternary KD) to understand the stability of the ternary complex.[10]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the PROTAC-TYK2 interaction.
Protocol Outline:
-
Sample Preparation: Prepare solutions of purified TYK2 protein and the TYK2 PROTAC in the same, precisely matched buffer (e.g., PBS with 2% DMSO). The protein is placed in the sample cell and the PROTAC (at 10-20x higher concentration) is loaded into the titration syringe.
-
Instrument Setup: Set the instrument to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, timed injections of the PROTAC solution into the protein-containing sample cell.
-
Data Acquisition: The instrument records the heat change after each injection. The raw data appears as a series of peaks corresponding to each injection.
-
Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot this heat change against the molar ratio of PROTAC to TYK2. Fit this binding isotherm to a suitable model to directly calculate the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
TYK2 Signaling Pathway
Understanding the biological context of TYK2 is crucial for interpreting the downstream consequences of PROTAC-mediated degradation. TYK2 is a key component of the JAK-STAT signaling pathway, which is activated by cytokines like IL-12, IL-23, and Type I Interferons.
Conclusion
Confirming target engagement is a non-negotiable step in the validation of a TYK2 PROTAC. Each assay offers a unique lens through which to view the PROTAC-target interaction. NanoBRET™ and CETSA provide crucial data on target binding within a physiological cellular context, confirming that the PROTAC can reach and bind TYK2 in its native environment. In contrast, SPR and ITC offer high-resolution, in vitro biophysical data, essential for understanding the precise kinetics, thermodynamics, and cooperativity that drive the formation of the productive ternary complex. A multi-assay approach, leveraging the strengths of both cellular and biophysical methods, provides the most comprehensive understanding of a PROTAC's mechanism of action and is essential for guiding the optimization of potent and selective TYK2-degrading therapeutics.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. pelagobio.com [pelagobio.com]
- 3. aragen.com [aragen.com]
- 4. tainstruments.com [tainstruments.com]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
comparing the immunomodulatory effects of TYK2 degradation vs. inhibition
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for immune-mediated diseases is rapidly evolving, with a significant focus on the Tyrosine Kinase 2 (TYK2) signaling pathway. As a key mediator of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons, TYK2 presents a compelling target.[1][2] Two distinct strategies have emerged to modulate its activity: allosteric inhibition and targeted protein degradation. This guide provides an objective comparison of these approaches, supported by preclinical data, to inform research and development decisions.
Executive Summary
TYK2 inhibitors, such as the FDA-approved deucravacitinib (B606291), function by binding to the regulatory pseudokinase (JH2) domain, allosterically inhibiting the catalytic activity of the kinase (JH1) domain.[3][4] This approach has demonstrated clinical efficacy in conditions like psoriasis.[5][6] However, a newer modality, targeted protein degradation using molecules like Proteolysis Targeting Chimeras (PROTACs), offers a potentially more comprehensive approach. TYK2 degraders not only block the kinase activity but also eliminate the entire TYK2 protein, thereby ablating both its catalytic and non-catalytic scaffolding functions.[7][8] Preclinical evidence suggests that this dual action may lead to a more profound and sustained inhibition of downstream signaling pathways, potentially translating to superior efficacy in various autoimmune and inflammatory models.[9][10]
Quantitative Data Comparison
The following table summarizes key quantitative parameters comparing the effects of TYK2 inhibition and degradation. Data is compiled from preclinical studies and should be interpreted within the context of the specific experimental systems.
| Parameter | TYK2 Inhibitor (Deucravacitinib) | TYK2 Degrader (e.g., KT-294, 15t) | Key Insights |
| Mechanism of Action | Allosteric inhibition of the JH2 domain, blocking kinase activity.[3] | Induces ubiquitination and proteasomal degradation of the entire TYK2 protein.[9] | Degradation eliminates both catalytic and scaffolding functions of TYK2.[7] |
| Selectivity | High selectivity for TYK2 over other JAKs, but can bind to JAK1-JH2 at high concentrations.[9][11] | Can be designed for high selectivity for TYK2 over other JAK family members.[4] | Degraders may offer a superior selectivity profile, reducing potential off-target effects. |
| In Vitro Potency | IC50 (TYK2 JH2 binding): ~0.06 nM - 1.0 nM[9][11] | DC50 (TYK2 Degradation): Picomolar to nanomolar range (e.g., 15t: 0.42 nM)[1][9] | Both modalities show high potency in in vitro assays. |
| Effect on Cytokine Signaling | |||
| IL-12/IL-23 Pathways | Potent inhibition.[12] | Potent and potentially more complete inhibition.[7][8] | Degradation may more effectively block signaling due to elimination of the scaffolding function. |
| Type I IFN Pathway | Inhibition may be incomplete as scaffolding function can still support some signaling.[8] | Superior and more complete inhibition.[7] | Critical for interferon-driven pathologies. |
| IL-10 Pathway | May inhibit IL-10 signaling through off-target effects on JAK1.[7][8] | Spares IL-10 signaling.[7][8] | Important for intestinal homeostasis, particularly relevant for inflammatory bowel disease. |
| In Vivo Efficacy (Psoriasis Model) | Reduces disease severity.[9] | Demonstrates superior efficacy at lower doses compared to deucravacitinib, with more significant reduction in inflammatory cytokines (IL-17, IL-23).[9] | Degradation shows promise for greater in vivo potency. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the TYK2 signaling pathway and the distinct mechanisms of inhibitors and degraders.
Caption: The TYK2 signaling pathway is activated by cytokine binding, leading to STAT phosphorylation and gene transcription.
Caption: TYK2 inhibitors block kinase activity, while degraders lead to the destruction of the entire protein.
Experimental Protocols
In Vitro TYK2 Degradation Assay (Western Blot)
Objective: To determine the concentration-dependent degradation of TYK2 protein induced by a degrader compound.
Methodology:
-
Cell Culture: Culture a human cell line expressing endogenous TYK2 (e.g., Jurkat T-cells) in appropriate media.
-
Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the TYK2 degrader (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against TYK2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for TYK2 and the loading control. Normalize the TYK2 signal to the loading control and calculate the percentage of TYK2 degradation relative to the vehicle-treated control. Determine the DC50 value (the concentration at which 50% of the protein is degraded).
STAT Phosphorylation Assay (Flow Cytometry)
Objective: To compare the inhibitory effects of a TYK2 inhibitor and a degrader on cytokine-induced STAT phosphorylation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Compound Pre-treatment: Resuspend PBMCs in complete RPMI-1640 medium and pre-incubate with various concentrations of the TYK2 inhibitor, degrader, or vehicle control for 2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the TYK2 pathway (e.g., IL-12 to induce pSTAT4, or IFN-α to induce pSTAT1) for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., Cytofix) and then permeabilize them with a permeabilization buffer (e.g., Perm Buffer III) to allow intracellular antibody staining.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest (e.g., Alexa Fluor 647 anti-pSTAT4).
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in the relevant cell population (e.g., lymphocytes).
-
Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated, vehicle-treated control. Determine the IC50 value for each compound.
In Vivo Psoriasis Model (Imiquimod-induced)
Objective: To evaluate and compare the in vivo efficacy of a TYK2 inhibitor and a degrader in a mouse model of psoriasis.
Methodology:
-
Animal Model: Use BALB/c mice (6-8 weeks old).
-
Disease Induction: Apply a daily topical dose of imiquimod (B1671794) (IMQ) cream (e.g., 62.5 mg of 5% cream) to the shaved back and right ear of each mouse for 5-7 consecutive days to induce a psoriasis-like skin inflammation.
-
Treatment: Randomize the mice into treatment groups: vehicle control, TYK2 inhibitor (e.g., deucravacitinib), and TYK2 degrader. Administer the compounds daily via oral gavage, starting on the same day as IMQ application.
-
Efficacy Assessment:
-
Clinical Scoring: Monitor the severity of skin inflammation daily by scoring erythema, scaling, and skin thickness on a scale of 0 to 4. Calculate a cumulative Psoriasis Area and Severity Index (PASI) score.
-
Ear Thickness: Measure the ear thickness daily using a digital caliper.
-
-
Terminal Analysis: At the end of the study, euthanize the mice and collect skin and spleen samples.
-
Histology: Perform H&E staining on skin sections to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin samples and measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) by ELISA or qPCR.
-
Immunohistochemistry: Perform IHC staining on skin sections to assess TYK2 protein levels in the tissue.
-
-
Data Analysis: Compare the clinical scores, ear thickness, histological changes, and cytokine levels between the treatment groups and the vehicle control group using appropriate statistical tests.
Experimental Workflow Comparison
The following diagram illustrates a comparative experimental workflow for evaluating TYK2 degraders and inhibitors.
Caption: A general workflow for the preclinical comparison of TYK2 inhibitors and degraders.
Conclusion
Both TYK2 inhibition and degradation represent promising therapeutic strategies for a range of immune-mediated diseases. While allosteric inhibitors have validated the TYK2 pathway clinically, targeted protein degradation offers a mechanistically distinct and potentially more comprehensive approach by eliminating the entire TYK2 protein. The ability of degraders to ablate both the catalytic and scaffolding functions of TYK2 may lead to a more profound and durable immunomodulatory effect, as suggested by early preclinical data. Further head-to-head studies will be crucial to fully elucidate the comparative therapeutic potential of these two modalities. This guide provides a framework for researchers to design and interpret such comparative studies, ultimately accelerating the development of novel and effective therapies for patients with debilitating autoimmune and inflammatory conditions.
References
- 1. investing.com [investing.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Frontiers | The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 7. Kymera Therapeutics Presents Preclinical Data for STAT6 and TYK2 First-In-Class, Oral Degrader Immunology Programs at the American Academy of Dermatology Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]
- 8. kymeratx.com [kymeratx.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Icotrokinra shows superiority to deucravacitinib in first reported head-to-head trials reinforcing promise of investigational targeted oral peptide for treatment of plaque psoriasis [jnj.com]
- 11. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of PROTAC TYK2 Degradation Agent1
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of PROTAC TYK2 degradation agent1. Adherence to these procedural guidelines is essential for ensuring laboratory safety, environmental protection, and regulatory compliance. Proteolysis-targeting chimeras (PROTACs) are novel chemical modalities designed to degrade specific proteins, and as such, require careful management as potent chemical compounds.[1][2]
Core Principle: Treat as Hazardous Chemical Waste
All materials contaminated with this compound, including the pure compound, solutions, and used laboratory consumables, must be managed as hazardous chemical waste.[3][4] Do not dispose of this agent down the drain or in regular trash.[1][4]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protection.[4] Based on available safety data, the following PPE is recommended:
| PPE Category | Specification & Recommendations | Rationale |
| Eye Protection | Safety goggles with side-shields. A face shield may be necessary for procedures with a high risk of splashing.[4] | Protects eyes from splashes or aerosols of the compound.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4] | Prevents skin contact and absorption.[1] |
| Body Protection | A lab coat or other impervious clothing. For higher-risk procedures, a chemical-resistant apron or coveralls may be necessary.[4] | Provides a barrier against accidental spills and contamination.[1][4] |
| Respiratory Protection | A suitable respirator should be used when handling the powder form or if aerosols may be generated.[1][4] | Prevents inhalation of the compound.[1][4] |
Disposal Procedures: A Step-by-Step Guide
The following procedures are based on best practices for the disposal of highly potent active pharmaceutical ingredients (HPAPIs) and kinase inhibitors.
Step 1: Segregation of Waste
At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[3] This is a critical first step to ensure proper handling and disposal.
Step 2: Containment of Waste
Proper containment is essential to prevent environmental release and accidental exposure. Different waste streams require specific containment methods:
| Waste Stream | Recommended Containment and Disposal Method |
| Unused or Expired Solid Compound | Place in a designated, robust, and sealable hazardous waste container.[3] Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] |
| Liquid Waste (Solutions) | Collect all solutions containing the compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[3][4] The container must be kept closed when not in use.[3] |
| Contaminated Laboratory Consumables | Place all contaminated materials (e.g., weighing paper, gloves, pipette tips, vials) in a designated, sealed, and clearly labeled hazardous waste container.[3][4] |
Step 3: Labeling of Hazardous Waste
All hazardous waste containers must be clearly and accurately labeled.[3] The label should include:
-
The words "Hazardous Waste"[3]
-
The full chemical name: "this compound"[3]
-
Any other components in the waste stream[3]
-
The date of accumulation[3]
Step 4: Storage of Hazardous Waste
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[3] Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.[3]
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[3]
Spill Management
In the event of a spill:
-
Evacuate the area and ensure adequate ventilation.[1]
-
For liquid spills, absorb with an inert material (e.g., sand, diatomite).[1][5]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]
-
Decontaminate surfaces and equipment by scrubbing with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[3][5]
Mechanism of Action and Experimental Workflow
PROTACs function by hijacking the cell's natural waste disposal system, the ubiquitin-proteasome system, to degrade a target protein.[2][6]
References
Essential Safety and Handling Protocols for PROTAC TYK2 Degradation Agent1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of PROTAC TYK2 degradation agent1. The following procedural guidance is designed to ensure the safe and effective use of this potent research compound in a laboratory setting. Due to the novel nature of many research chemicals, a cautious approach is always recommended.
Immediate Safety and Handling Precautions
While the Safety Data Sheet (SDS) for this compound may classify the substance as non-hazardous, it is prudent to handle it as a potent compound, assuming high potency in the absence of comprehensive toxicological data.[1][2] This involves a combination of engineering controls, personal protective equipment, and safe work practices to minimize potential exposure.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound.[3] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| PPE Category | Minimum Requirement | Recommended for Weighing Powders & Preparing Concentrated Solutions |
| Eye Protection | Safety glasses with side shields[4][5] | Chemical splash goggles or a face shield[3][6] |
| Hand Protection | Single pair of nitrile gloves[7] | Double-gloving with nitrile gloves[1] |
| Body Protection | Fully-buttoned laboratory coat[7] | Disposable gown with tight-fitting cuffs[1] |
| Respiratory Protection | Not generally required for handling solutions in a well-ventilated area | Use of a certified chemical fume hood is mandatory for handling powders and preparing stock solutions[1][3] |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[1][8] Contaminated PPE should be disposed of as hazardous waste.
Experimental Protocols
Safe Handling and Weighing of Solid Compound
-
Preparation : Designate a specific area for handling the this compound, preferably within a certified chemical fume hood or a powder-containment hood.[1] Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.
-
Weighing : Perform all manipulations of the solid compound that may generate dust within the ventilated enclosure.[1] Use the smallest amount of the substance necessary for the experiment.[9] To minimize dust generation, consider employing wet-handling techniques, such as dampening the powder with a suitable solvent.[1]
-
Transfer : Add the compound to the solvent slowly to avoid splashing.[1]
Solution Preparation and Use
-
Solvent Addition : When preparing solutions, add the solvent to the solid compound slowly and carefully to prevent splashing.
-
Work in a Fume Hood : Conduct all reactions and solution preparations in a certified chemical fume hood.[1]
-
Avoid Inhalation : All procedures involving volatile substances or those that may create aerosols should be performed in a laboratory chemical hood to prevent inhalation.[10]
First Aid Measures
In the event of exposure, follow these first aid measures:
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[2] Seek prompt medical attention.[2][3]
-
Skin Contact : Wash the affected skin area thoroughly with soap and plenty of water.[3] Remove any contaminated clothing and seek medical attention.[2]
-
Inhalation : Move the individual to fresh air immediately.[3] If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2]
-
Ingestion : Wash out the mouth with water.[2] Do not induce vomiting and call a physician.[2]
Operational and Disposal Plans
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory safety and environmental protection. All waste generated from its use must be managed as hazardous chemical waste.[11][12]
Waste Segregation and Collection
-
Solid Waste : All disposable materials that have come into contact with the compound, such as gloves, pipette tips, vials, and bench paper, are considered contaminated and must be disposed of as solid hazardous waste.[11][13] Collect this waste in a clearly labeled, sealed container designated for chemical waste.[13]
-
Liquid Waste : Collect all liquid waste, including unused stock solutions and experimental media containing the compound, in a compatible, leak-proof container with a secure screw-top cap.[11] This container must be labeled as "Hazardous Waste" with the chemical name and its approximate concentration.[11] Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.[11]
Decontamination and Cleanup
-
Surface Decontamination : After use, thoroughly decontaminate all non-disposable equipment and surfaces with an appropriate solvent, such as ethanol.[1][12] All wipes used in this process must be disposed of as solid hazardous waste.[11]
-
Spill Management : In case of a spill, prevent further leakage.[13] For liquid spills, absorb the material with a non-combustible absorbent material like vermiculite (B1170534) or sand.[13] For solid spills, carefully sweep or scoop the material to avoid creating dust.[13] Collect all cleanup materials in a sealed container for hazardous waste disposal.[13]
Final Disposal
The primary and required method of disposal for all waste containing this compound is through an approved hazardous waste management facility, typically via high-temperature incineration.[11][12] Under no circumstances should this compound or contaminated materials be disposed of in regular trash or down the drain.[11] Contact your institution's EHS department to schedule a pickup of the hazardous waste and follow their specific procedures.[11]
Mandatory Visualizations
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
